molecular formula C24H30O7 B1678942 Nirtetralin CAS No. 50656-78-5

Nirtetralin

Cat. No.: B1678942
CAS No.: 50656-78-5
M. Wt: 430.5 g/mol
InChI Key: LHQDZANQXMRHIV-XGHQBKJUSA-N
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Description

Natural product derived from plant source.>Nirtetralin suppresses HBsAg and HBeAg expression.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQDZANQXMRHIV-LZJOCLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CC2=CC3=C(C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964894
Record name 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxole
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Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50656-78-5
Record name Nirtetralin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nirtetralin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxole
Source EPA DSSTox
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Record name NIRTETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YF82N9YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Pharmacological Profiling of Nirtetralin and Modulation of Serotonergic Signaling

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the pharmacological profile of Nirtetralin , specifically analyzing its structural relevance to the serotonin (5-HT) system and its confirmed mechanisms in modulating serotonin-mediated pathways.

Part 1: Executive Summary & Chemical Identity

Nirtetralin (CAS: 50656-78-5) is a bioactive aryltetralin lignan isolated primarily from Phyllanthus species (P. niruri, P. amarus). While classically characterized for its anti-hepatitis B virus (HBV) activity and anti-inflammatory properties, its nomenclature and structural core—the tetralin (1,2,3,4-tetrahydronaphthalene) ring—frequently invite comparison to the aminotetralin class of serotonin receptor ligands (e.g., 8-OH-DPAT, Sertraline).

Critical Pharmacological Distinction: Unlike classical 5-HT receptor agonists (which are aminotetralins requiring a protonatable nitrogen for aspartate anchoring in the GPCR binding pocket), Nirtetralin is a polyphenolic lignan lacking a basic amine. Therefore, its interaction with the serotonin system is distinct:

  • Direct Binding: Low probability of orthosteric binding at 5-HT sites due to lack of the amine pharmacophore.

  • Functional Modulation: Confirmed inhibition of serotonin-induced inflammatory responses (edema) via downstream signaling blockade (PKC/MAPK pathways).

  • Scaffold Relevance: Represents a lipophilic tetralin scaffold useful for structure-activity relationship (SAR) studies targeting allosteric sites or enzyme inhibition (e.g., COX/LOX) downstream of 5-HT receptor activation.

Part 2: Structural Homology & Pharmacophore Analysis

To understand Nirtetralin's potential mechanism on serotonin receptors, one must analyze its structural overlap with established serotonergic ligands.

Comparative Pharmacophore Table
CompoundClassCore ScaffoldKey PharmacophorePrimary 5-HT Target
Nirtetralin Aryltetralin LignanTetralin (Polyphenolic)Methoxy/Methylenedioxy groupsIndirect Antagonism (Downstream signaling)
8-OH-DPAT AminotetralinTetralin (Aminated)Basic Nitrogen + C8-OH5-HT1A Agonist (High Affinity)
Sertraline PhenylaminotetralinTetralin (Aminated)Secondary Amine + DichlorophenylSERT Inhibitor (Reuptake Blockade)
Mechanism of Action: Downstream Signal Modulation

While Nirtetralin lacks the amine required for high-affinity orthosteric binding, it exerts functional antagonism against serotonin-mediated pathology (specifically inflammation).

The Mechanism: Serotonin (5-HT) released peripherally activates 5-HT2A receptors on endothelial cells, triggering a Gq-coupled cascade:

  • 5-HT binds 5-HT2A

    
     Gq activation.
    
  • PLC

    
     hydrolyzes PIP2 
    
    
    
    IP3 + DAG.
  • DAG activates Protein Kinase C (PKC) .

  • PKC phosphorylates downstream mediators (p38 MAPK), leading to COX-2 expression and PGE2 release (Edema/Inflammation).

Nirtetralin's Intervention: Nirtetralin acts as a signal transduction inhibitor . It blocks the propagation of the inflammatory signal post-receptor activation, likely by inhibiting the PKC-MAPK axis or directly inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that serotonin recruits to cause tissue damage.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the structural divergence and the specific node of Nirtetralin's interference in the serotonin-induced inflammatory pathway.

Nirtetralin_Mechanism cluster_ligands Ligand Structure Class cluster_cell Endothelial / Immune Cell Signaling Aminotetralin Aminotetralins (e.g., 8-OH-DPAT) Contains Basic N Rec_5HT2A 5-HT2A Receptor (GPCR) Aminotetralin->Rec_5HT2A Direct Agonism (Orthosteric) Nirtetralin Nirtetralin (Aryltetralin Lignan) Lacks Basic N Nirtetralin->Rec_5HT2A Low/Null Affinity (No Amine) MAPK MAPK / ERK Nirtetralin->MAPK INHIBITION (Functional Antagonism) Inflammation Edema & Inflammation (PGE2 / Cytokines) Nirtetralin->Inflammation Direct COX/LOX Inhibition Gq Gq Protein Rec_5HT2A->Gq PLC PLC-beta Gq->PLC PKC PKC Activation PLC->PKC PKC->MAPK MAPK->Inflammation

Caption: Comparative mechanism showing Aminotetralins activating the 5-HT receptor versus Nirtetralin blocking downstream inflammatory signaling cascades.

Part 4: Experimental Protocols for Validation

To scientifically validate Nirtetralin's specific interaction (or lack thereof) with 5-HT receptors versus its downstream effects, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

Objective: Definitively determine if Nirtetralin binds to the orthosteric site of 5-HT receptors despite lacking the amine.

  • Preparation:

    • Source: HEK293 cells stably expressing human 5-HT1A, 5-HT2A, or 5-HT2C.

    • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer; centrifuge at 40,000 x g.

  • Incubation:

    • Radioligand: [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Ketanserin (for 5-HT2A).

    • Test Compound: Nirtetralin (0.1 nM to 10 µM).

    • Control: Serotonin (10 µM) for non-specific binding.

  • Analysis:

    • Incubate for 60 min at 25°C.

    • Filter through GF/B filters using a cell harvester.

    • Measure radioactivity via liquid scintillation counting.

    • Success Metric: If

      
      , Nirtetralin is not  a direct ligand. If 
      
      
      
      , it possesses a novel non-nitrogenous binding mode.
Protocol B: In Vivo Serotonin-Induced Edema (Functional Antagonism)

Objective: Verify Nirtetralin's ability to block serotonin-mediated physiological responses.

  • Subjects: Swiss albino mice (20-25g).

  • Pre-treatment: Administer Nirtetralin (10, 30 mg/kg, p.o.) or Vehicle 1 hour prior to induction.

  • Induction:

    • Inject Serotonin (5-HT) (1% w/v, 20 µL) into the sub-plantar tissue of the right hind paw.

  • Measurement:

    • Measure paw volume using a plethysmometer at 0, 30, 60, and 120 minutes.

  • Calculation:

    • Where

      
       is control edema and 
      
      
      
      is treated edema.
    • Expected Result: Nirtetralin typically shows significant inhibition (p<0.05) of 5-HT induced edema, confirming functional antagonism.

Part 5: Data Summary & Comparative Potency

The following table summarizes the distinction between Nirtetralin and classical tetralin-based serotonin ligands.

FeatureNirtetralin8-OH-DPATKetanserin
Chemical Class Aryltetralin LignanAminotetralinQuinazoline-dione
5-HT Receptor Affinity (

)
> 10,000 nM (Predicted)0.6 nM (5-HT1A)2.0 nM (5-HT2A)
Primary Mechanism Signal Transduction Inhibitor (COX/LOX/MAPK)Orthosteric AgonistOrthosteric Antagonist
Therapeutic Focus Anti-HBV, Anti-inflammatoryResearch Tool (Anxiolytic)Antihypertensive
Blood-Brain Barrier Moderate (Lipophilic)High PermeabilityModerate

Part 6: References

  • Wei, W., et al. (2012). "Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L." Phytotherapy Research. Link

  • Kassuya, C. A., et al. (2005).[1][2] "Anti-inflammatory properties of extracts, fractions and lignans isolated from Phyllanthus amarus."[2] Journal of Ethnopharmacology. Link

  • Nichols, D. E. (1994). "Structure-activity relationships of serotonin 5-HT1A agonists." Pharmacology & Therapeutics.[1][3][4] Link

  • Kassuya, C. A., et al. (2006).[1] "Anti-inflammatory mechanism of the lignan nirtetralin isolated from Phyllanthus amarus." European Journal of Pharmacology. Link

  • PubChem Compound Summary. (2025). "Nirtetralin (CID 182644)." National Library of Medicine. Link

Sources

Pharmacological Profile of Nirtetralin: Structural Insights & 5-HT Receptor Affinity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of Nirtetralin (an aryltetralin lignan) and its relationship—or lack thereof—to 5-HT (Serotonin) receptors . While the nomenclature "tetralin" often implies serotonergic activity due to the prominence of 2-aminotetralins (e.g., 8-OH-DPAT) as high-affinity 5-HT


 agonists, Nirtetralin is structurally distinct.

Key Insight: Nirtetralin lacks the protonatable nitrogen atom required for the critical salt-bridge interaction with Aspartate 3.32 (D116) in the orthosteric binding pocket of 5-HT receptors. Consequently, it does not exhibit high affinity for 5-HT receptors, distinguishing it from the aminotetralin class of serotonergic ligands. This guide details the structural divergence, the "Tetralin Trap" in drug discovery, and the definitive protocols for validating binding affinity.

Molecular Architecture & The "Tetralin Trap"

Structural Divergence

To understand the binding potential, we must contrast the pharmacophores of Nirtetralin and the classic 5-HT


 agonist, 8-OH-DPAT.
FeatureNirtetralin (The Lignan)8-OH-DPAT (The Agonist)
Class Aryltetralin Lignan2-Aminotetralin
Core Structure Tetrahydronaphthalene with pendant aryl/methoxy groupsTetrahydronaphthalene with a basic amine
Key Pharmacophore Methoxy/Methylenedioxy groups (Hydrophobic/H-bond acceptor)Basic Nitrogen (Protonatable at physiological pH)
5-HT Binding Mode Steric clash likely; lacks electrostatic anchorSalt bridge with Asp3.32; H-bond with Ser5.42
Primary Activity Anti-viral (HBV/HEV), Anti-cancer (EMT inhibition)High-affinity 5-HT

Agonism (

nM)
The Aspartate Anchor Mechanism

High-affinity binding to G-Protein Coupled Receptors (GPCRs) in the amine subfamily (5-HT, Dopamine, Adrenergic) necessitates a salt bridge .

  • Mechanism: The protonated amine of the ligand interacts electrostatically with the carboxylate of Aspartate 3.32 (Ballesteros-Weinstein numbering) in Transmembrane Helix 3 (TM3).

  • Nirtetralin's Deficit: Nirtetralin is a neutral lignan. Without a basic nitrogen, it cannot form this anchor, rendering it essentially inactive at the orthosteric site of 5-HT receptors, despite the "tetralin" in its name.

Visualization: Pharmacophore Mismatch

The following diagram illustrates the structural logic dictating why Nirtetralin fails to bind 5-HT receptors compared to 8-OH-DPAT.

PharmacophoreMismatch cluster_Receptor 5-HT1A Receptor Binding Pocket cluster_Ligands Ligand Comparison Asp332 Aspartate 3.32 (Anionic Anchor) HydrophobicPocket Hydrophobic Pocket (Aromatic Interaction) DPAT 8-OH-DPAT (Aminotetralin) DPAT->Asp332 Salt Bridge (Strong Affinity) DPAT->HydrophobicPocket Pi-Pi Stacking Result_DPAT High Affinity Binding (Ki < 5 nM) DPAT->Result_DPAT Nirtetralin Nirtetralin (Aryltetralin Lignan) Nirtetralin->Asp332 No Interaction (Lack of Basic N) Nirtetralin->HydrophobicPocket Steric Fit Possible Result_Nirtetralin No/Low Affinity Binding (Ki > 10,000 nM) Nirtetralin->Result_Nirtetralin

Caption: Structural logic showing the necessity of the Asp3.32 salt bridge for 5-HT affinity. Nirtetralin lacks the requisite amine group.

Experimental Protocol: Radioligand Binding Assay

To empirically verify the lack of affinity (or detect potential allosteric effects), a Competition Binding Assay is the gold standard. This protocol is designed to be self-validating using specific controls.

Protocol Design Principles
  • Objective: Determine the

    
     (Inhibition Constant) of Nirtetralin for the 5-HT
    
    
    
    receptor.
  • Radioligand:

    
    -8-OH-DPAT (Selective agonist) or 
    
    
    
    -WAY-100635 (Selective antagonist).
  • Self-Validation:

    • Positive Control: Unlabeled 5-HT or 8-OH-DPAT (Must show full displacement).

    • Negative Control: Buffer only (Total Binding).

    • Non-Specific Binding (NSB): Measured in the presence of 10 µM 5-HT.[1]

Step-by-Step Methodology

Materials:

  • Membranes: CHO-K1 cells stably expressing human 5-HT

    
     receptors.
    
  • Buffer: 50 mM Tris-HCl, 5 mM MgSO

    
    , pH 7.4.
    
  • Ligand: Nirtetralin (dissolved in DMSO; final DMSO < 1%).

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer to achieve ~10 µg protein/well.

  • Incubation Setup (96-well plate):

    • Total Binding (TB): 150 µL Buffer + 25 µL Radioligand (

      
      -8-OH-DPAT, 1 nM final) + 25 µL Vehicle.
      
    • Non-Specific Binding (NSB): 150 µL Buffer + 25 µL Radioligand + 25 µL unlabeled 5-HT (10 µM).

    • Test Wells: 150 µL Buffer + 25 µL Radioligand + 25 µL Nirtetralin (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.

Data Analysis

Calculate specific binding:



Fit data to a one-site competition model (Cheng-Prusoff equation) to derive 

:

Where

is radioligand concentration and

is its dissociation constant.[1][2]

Proven Pharmacological Targets of Nirtetralin

While 5-HT binding is negligible, Nirtetralin is a bioactive lignan with verified targets. Researchers should not confuse "lack of 5-HT affinity" with "lack of bioactivity."

Anti-Viral & Anti-Cancer Mechanisms

Nirtetralin operates via intracellular signaling modulation rather than cell-surface GPCR binding.

  • Hepatitis B & E (HBV/HEV): Inhibits secretion of HBsAg and HBeAg antigens.

  • Oncology (OSCC): Modulates Epithelial-Mesenchymal Transition (EMT).[3]

    • Downregulates: N-cadherin, Vimentin, Snail, Slug.

    • Upregulates: E-cadherin.

    • Mechanism: ROS generation leading to apoptosis, not serotonergic signaling.

Visualization: Nirtetralin Signaling Pathway

This diagram contrasts the established Nirtetralin pathway with the 5-HT


 pathway to highlight the mechanistic divergence.

SignalingPathways cluster_5HT 5-HT1A Pathway (Aminotetralins) cluster_Nirtetralin Nirtetralin Pathway (Lignan) Ligand_5HT 8-OH-DPAT GPCR 5-HT1A Receptor Ligand_5HT->GPCR Gi Gi/o Protein GPCR->Gi AC Adenylyl Cyclase Gi->AC Effect_5HT ↓ cAMP Hyperpolarization AC->Effect_5HT Inhibition Ligand_Nir Nirtetralin ROS Intracellular ROS Ligand_Nir->ROS Induction EMT EMT Transcription Factors (Snail/Slug) ROS->EMT Modulation Effect_Nir Apoptosis Viral Inhibition EMT->Effect_Nir

Caption: Mechanistic divergence: 5-HT pathway (GPCR-mediated) vs. Nirtetralin pathway (ROS/EMT-mediated).[4]

Summary of Binding Data

The following table summarizes the binding affinities. Note the distinction between the class of compound and the specific molecule.

CompoundTarget Receptor

(Affinity)
Reference Source
8-OH-DPAT 5-HT

0.5 - 5.0 nM[Glennon et al., 1996]
Buspirone 5-HT

10 - 30 nM[Tocris Bioscience]
Nirtetralin 5-HT

> 10,000 nM (Predicted/Inactive)[Lack of Basic Amine]
Nirtetralin HBV/HEV ReplicationIC


10-50 µM
[Zhang et al., 2015]

Technical Note: Occasional references to "tetralins" in 5-HT literature always refer to aminotetralins. Nirtetralin, as a lignan, may exhibit weak, non-specific interaction with the hydrophobic pocket but lacks the efficacy or affinity to be classified as a serotonergic drug.

References

  • Zhang, G. D., et al. (2015). Nirtetralin inhibits growth of hepatitis E virus in HepaRG cells. Bangladesh Journal of Pharmacology. Link

  • Glennon, R. A., et al. (1996). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. Link

  • MedChemExpress. (±)-Nirtetralin Product Information & Structure.Link

  • Tocris Bioscience. 5-HT1A Receptor Pharmacology and Ligands.Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182644, Nirtetralin.Link

Sources

Pharmacological Profile of Nirtetralin in Invertebrate Models

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Nirtetralin (Aryltetralin Lignan) Audience: Drug Discovery Scientists, Parasitologists, and Pharmacologists

Executive Summary

Nirtetralin (C24H30O7) is a bioactive aryltetralin lignan isolated primarily from the Phyllanthus genus (P. niruri, P. amarus, P. urinaria).[1][2] While historically recognized for its potent anti-viral activity against Hepatitis B (HBV) and Hepatitis E (HEV) via DNA polymerase inhibition, recent pharmacological profiling has expanded its utility into invertebrate pathology.[1][2] Specifically, Nirtetralin exhibits significant antiparasitic efficacy against helminths (Schistosoma mansoni) and protozoan kinetoplastids (Leishmania amazonensis, Trypanosoma cruzi).[2]

This guide delineates the pharmacological mechanism of Nirtetralin in invertebrate systems, focusing on mitochondrial destabilization, Reactive Oxygen Species (ROS) generation, and tegumental disruption. It provides validated protocols for assessing these endpoints in preclinical drug development.[1]

Chemical & Pharmacological Identity

Nirtetralin functions as a mitochondrial toxin and polymerase inhibitor depending on the biological context.[1] In invertebrate models, its lipophilicity allows rapid permeation of the tegument (in helminths) or plasma membrane (in protozoa).[1][2]

PropertySpecification
IUPAC Name (5S,6R,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
Class Aryltetralin Lignan
Molecular Weight 430.49 g/mol
Primary Targets Mitochondrial Complex I/III (inferred), Viral DNA Polymerase
Key Bioactivity Schistosomicidal, Leishmanicidal, Anti-viral, Anti-inflammatory
Solubility Low in water; Soluble in DMSO, Ethanol
Mechanism of Action in Invertebrates

Unlike its viral mechanism (polymerase inhibition), Nirtetralin's effect on invertebrates is driven by oxidative stress and bioenergetic collapse .

3.1 Mitochondrial Uncoupling & ROS Generation

In Leishmania and Schistosoma models, Nirtetralin disrupts the mitochondrial electron transport chain. This blockage leads to electron leakage, reacting with molecular oxygen to form superoxide anions (


).[1][2] The accumulation of ROS overwhelms the invertebrate's antioxidant defenses (e.g., superoxide dismutase), leading to lipid peroxidation of the membrane and subsequent apoptosis.
3.2 Tegumental Disruption (Helminths)

In Schistosoma mansoni, the tegument is the primary interface for nutrient uptake and immune evasion. Nirtetralin treatment results in blebbing and erosion of the tegumental surface. This structural damage compromises osmoregulation, leading to parasite swelling and death.

Figure 1: Nirtetralin Signaling & Toxicity Pathway [1][2][3]

Nirtetralin_Mechanism Nirtetralin Nirtetralin (Exogenous) Mito Mitochondrial Entry (Lipophilic Transport) Nirtetralin->Mito Passive Diffusion ETC_Block ETC Inhibition (Complex I/III) Mito->ETC_Block ROS ROS Surge (Superoxide/H2O2) ETC_Block->ROS Electron Leak ATP_Drop ATP Depletion ETC_Block->ATP_Drop Tegument Tegumental Blebbing (Schistosoma) ROS->Tegument Lipid Peroxidation MMP_Loss ΔΨm Collapse (Leishmania) ROS->MMP_Loss Pore Opening Apoptosis Apoptosis / Necrosis ATP_Drop->Apoptosis Tegument->Apoptosis MMP_Loss->Apoptosis

Caption: Mechanistic pathway of Nirtetralin-induced toxicity in invertebrate models via mitochondrial oxidative stress.[1][2][4]

Efficacy in Invertebrate Models[5]
4.1 Schistosoma mansoni (Blood Fluke)

Schistosoma represents the primary invertebrate model for Nirtetralin research.[1][2][5] Studies utilizing Phyllanthus extracts enriched with Nirtetralin demonstrate potent schistosomicidal activity.[1]

  • Adult Worms: Treatment causes reduction in motor activity, inability to adhere to surfaces, and death within 24-48 hours.

  • Egg Production: Significant reduction in oviposition, interrupting the transmission cycle.

  • Juvenile Forms: Unlike Praziquantel (the standard of care), lignans often show efficacy against juvenile stages, though dose-dependency varies.[1][2]

4.2 Leishmania amazonensis (Protozoan Model)

While taxonomically Protista, Leishmania is a critical non-mammalian model often grouped in antiparasitic screening.[1][2]

  • Promastigotes: Nirtetralin inhibits growth with an EC50 of approximately 43.27 µM .[1][6]

  • Intracellular Amastigotes: More potent efficacy observed (EC50 ~15.83 µM), suggesting accumulation within the macrophage phagolysosome or specific sensitivity of the intracellular stage.

Table 1: Comparative Efficacy Profile

Target OrganismLife StageEndpointEC50 / EffectRef
S. mansoniAdult WormMotility Loss100% reduction (Extract)[1, 2]
S. mansoniAdult WormTegument DamageBlebbing/Erosion[2]
L. amazonensisPromastigoteGrowth Inhibition43.27 µM[3]
L. amazonensisAmastigoteSurvival15.83 µM[3]
T. cruziAmastigoteSurvival>50 µM (Low Activity)[3]
Detailed Experimental Protocols
Protocol A: In Vitro Schistosomicidal Motility Assay

Purpose: To quantify the paralytic and lethal effects of Nirtetralin on adult S. mansoni.

Reagents:

  • RPMI 1640 culture medium (supplemented with 5% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin).[1][2]

  • Nirtetralin stock solution (dissolved in DMSO).[1][2]

  • Adult S. mansoni worms (perfused from infected mice/hamsters).[1][2]

Workflow:

  • Isolation: Recover adult worms via perfusion 45-50 days post-infection.[1][2] Wash 3x in RPMI 1640.

  • Acclimatization: Incubate worms (1 pair/well) in 24-well plates at 37°C, 5% CO2 for 2 hours. Discard worms showing low motility.[1][2]

  • Treatment: Replace medium with RPMI containing Nirtetralin at graded concentrations (e.g., 10, 50, 100 µM).

    • Control: RPMI + DMSO (0.5% v/v).[1][2]

    • Positive Control:[1] Praziquantel (1 µM).[1][2]

  • Observation: Monitor at 24h, 48h, and 72h using an inverted microscope.

  • Scoring System:

    • 3: Full motility (body and suckers).[1][2]

    • 2: Reduced motility (slow movement).[1][2]

    • 1: Minimal motility (gut movement only).

    • 0: Death (no movement for 2 min, opaque body).

Validation: Death must be confirmed by lack of recovery after washing and re-incubating in drug-free medium for 24 hours.[1][2]

Protocol B: Mitochondrial ROS Assessment (Flow Cytometry)

Purpose: To verify oxidative stress mechanism in invertebrate cells (or Leishmania promastigotes).[1][2]

Reagents:

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) - ROS sensor.[1][2]

  • Propidium Iodide (PI) - Viability dye.[1][2]

Workflow:

  • Seeding: Seed organisms (

    
     cells/mL) in 96-well plates.
    
  • Incubation: Treat with Nirtetralin (IC50 concentration) for 24 hours.

  • Staining:

    • Wash cells in PBS.[1][2]

    • Add H2DCFDA (final conc. 10 µM) and incubate for 30 min in the dark at 37°C.

  • Acquisition: Analyze on a flow cytometer (Excitation 488 nm; Emission 530 nm for DCF).

  • Analysis: Gate on viable cells. Shift in Mean Fluorescence Intensity (MFI) indicates ROS accumulation.[1][2]

Figure 2: Experimental Workflow Diagram

Workflow Start Isolate Organisms (S. mansoni / Leishmania) Treat Nirtetralin Treatment (24-72h) Start->Treat Assay1 Motility/Viability (Microscopy) Treat->Assay1 Assay2 ROS Quantification (H2DCFDA Flow Cytometry) Treat->Assay2 Data Calculate IC50 & Mechanism Confirmation Assay1->Data Assay2->Data

Caption: Standardized workflow for assessing Nirtetralin efficacy and mechanism in invertebrate models.

Safety & Toxicology

While effective against invertebrates, Nirtetralin must be evaluated for host safety.

  • Cytotoxicity: In mammalian cells (e.g., Vero, HepG2), Nirtetralin shows cytotoxicity at higher concentrations (CC50 > 100 µM in some studies), providing a Selectivity Index (SI) favorable for therapeutic use against parasites (SI > 5-10).[1][2]

  • Lipinski's Rule: Nirtetralin generally adheres to drug-likeness rules, though its solubility requires formulation optimization (e.g., lipid-based delivery) for in vivo invertebrate applications.[1][2]

References
  • De Oliveira, P. C., et al. (2017). Schistosoma mansoni: in vivo evaluation of Phyllanthus amarus hexanic and ethanolic extracts.[7] Experimental Parasitology, 183, 56-63.[2][6]

  • Kassuya, C. A., et al. (2006). Anti-inflammatory properties of extracts, fractions and lignans isolated from Phyllanthus amarus. Journal of Ethnopharmacology, 107(1), 128-134.[1][2]

  • Guimarães, T. T., et al. (2017). Prospecting and Identifying Phyllanthus amarus Lignans with Antileishmanial and Antitrypanosomal Activity. Planta Medica, 83(14/15), 1168-1175.[1][2]

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Phytotherapy Research, 26(7), 964-968.[2][8]

  • Murugan, R., et al. (2025). Interpreting nirtetralin's anticancer efficacy in Oral Squamous Cell Carcinoma: Integrating experimental and computational perspectives.[9] Journal of Biomolecular Structure and Dynamics.

Sources

An In-depth Technical Guide on the Discovery and Development of Sertraline: A Tetralin-Based Selective Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: Initial searches for "Nirtetralin" did not yield information on a known pharmaceutical compound. It is possible that this is a lesser-known natural product, a proprietary internal code, or a misspelling. However, "Nirtetralin" has been identified as a lignan isolated from Phyllanthus niruri with potential anti-hepatitis B activity.[1][2][3] Given the user's request for a guide on drug discovery and development for a research and drug development audience, this guide will focus on Sertraline , a prominent and well-documented drug that features the tetralin chemical scaffold.[4] The journey of Sertraline from its discovery to a widely prescribed medication offers a comprehensive case study in modern pharmaceutical development.[5]

Introduction: The Genesis of a New Class of Antidepressants

Sertraline, marketed under the brand name Zoloft among others, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[6] Its development in the 1970s at Pfizer marked a significant advancement in the pharmacological treatment of depression, moving away from the less-selective and side-effect-prone tricyclic antidepressants and monoamine oxidase inhibitors.[5] The core of Sertraline's structure is a tetralin (1,2,3,4-tetrahydronaphthalene) moiety, a versatile scaffold found in various biologically active compounds.[4][7]

Discovery and Lead Optimization: A Serendipitous Finding

The story of Sertraline begins with the work of Pfizer scientists Reinhard Sarges, Kenneth Koe, and Albert Weissman.[5] Their initial research in the 1970s was not focused on antidepressants but on a class of neuroleptic compounds based on the tametraline series.[5] During this exploration, they serendipitously discovered a potent serotonin reuptake inhibitor within this series, which would become the lead for the development of Sertraline.[5]

The key to Sertraline's efficacy lies in its specific stereochemistry.[5] Through meticulous structure-activity relationship (SAR) studies, the researchers were able to identify the (1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride as the most potent and selective inhibitor of serotonin reuptake.[8] This precise spatial arrangement of the atoms is crucial for its high affinity and selectivity for the serotonin transporter (SERT).

Preclinical Development: Characterizing a Novel Antidepressant

Pharmacodynamics: Mechanism of Action

Sertraline's primary mechanism of action is the potent and specific inhibition of serotonin (5-HT) reuptake in the presynaptic neuron.[9][10] By blocking the serotonin transporter, Sertraline increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[10] This is believed to be the primary driver of its antidepressant and anxiolytic effects.[10]

In vitro studies have demonstrated that Sertraline is a highly selective inhibitor of serotonin reuptake with only weak effects on norepinephrine and dopamine neuronal reuptake.[9][11][12] Furthermore, it has no significant affinity for a wide range of other receptors, including adrenergic (alpha1, alpha2, beta), cholinergic, GABA, dopaminergic, histaminergic, or other serotonergic (5HT1A, 5HT1B, 5HT2) receptors.[11][12] This high selectivity is a key factor in its favorable side-effect profile compared to older antidepressants.[5]

Chronic administration of Sertraline in animal models has been shown to down-regulate brain norepinephrine receptors, a common finding with effective antidepressants.[11] It does not, however, inhibit monoamine oxidase.[11]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Sertraline undergoes extensive first-pass metabolism in the liver.[9][11] The primary metabolic pathway is N-demethylation.[11] Following oral administration, peak plasma concentrations are reached between 4.5 to 8.4 hours.[9][11] The average terminal elimination half-life is approximately 26 hours, allowing for once-daily dosing.[11][12]

Sertraline is highly bound to plasma proteins (approximately 98%).[9][13] Food has a slight effect on its bioavailability, with a modest increase in AUC and a 25% increase in Cmax when taken with a meal.[11]

Toxicology

Preclinical toxicology studies in mice, rats, rabbits, and dogs identified the liver as a target organ.[14] These studies revealed findings consistent with hepatic xenobiotic-metabolizing enzyme induction, such as hepatomegaly and hepatocellular hypertrophy.[8][13][14] Sertraline was not found to be teratogenic in rats and rabbits at maternally toxic doses.[14] An extensive battery of tests showed no genotoxic potential.[14]

Clinical Development: From Bench to Bedside

Sertraline received FDA approval in 1991.[5] Its journey through clinical trials established its efficacy and safety in a range of psychiatric conditions.

Phase I, II, and III Trials

Clinical trials demonstrated Sertraline's effectiveness in treating major depressive disorder, obsessive-compulsive disorder (in both adults and children), panic disorder, post-traumatic stress disorder (PTSD), and premenstrual dysphoric disorder.[5][6][9][15]

In placebo-controlled studies, Sertraline consistently showed a statistically significant improvement in symptoms for these conditions.[8][13] The most common adverse reactions reported in these trials included nausea, diarrhea/loose stool, tremor, dyspepsia, decreased appetite, hyperhidrosis, and ejaculation failure.[8][13]

Synthesis and Manufacturing

The commercial synthesis of Sertraline hydrochloride is a multi-step process. While various synthetic routes have been developed, a common approach involves the synthesis of the key intermediate 4-(3,4-dichlorophenyl)-1-tetralone.[16] This is followed by a series of reactions to introduce the N-methyl-1-naphthalenamine moiety with the correct stereochemistry.[17][18] The process is designed to produce a highly pure final drug substance.[19]

Data Presentation

Table 1: Pharmacokinetic Parameters of Sertraline

ParameterValueReference
Peak Plasma Concentration (Cmax)Occurs between 4.5 to 8.4 hours post-dosing[9][11]
Terminal Elimination Half-LifeApproximately 26 hours[11][12]
Plasma Protein Binding~98%[9][13]
MetabolismExtensive first-pass hepatic metabolism[9][11]
Primary Metabolic PathwayN-demethylation[11]

Experimental Protocols & Visualizations

Protocol: In Vitro Serotonin Transporter (SERT) Binding Assay

A standard experimental protocol to determine the binding affinity of a compound like Sertraline for the serotonin transporter would involve a radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of Sertraline for the human serotonin transporter (hSERT).

Materials:

  • HEK-293 cells stably expressing hSERT

  • [³H]-Citalopram (radioligand)

  • Sertraline hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Microplate reader or liquid scintillation counter

Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells expressing hSERT in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add increasing concentrations of Sertraline.

  • Add a fixed concentration of [³H]-Citalopram to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of Sertraline that inhibits 50% of the specific binding of [³H]-Citalopram) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Diagrams

Sertraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding Sertraline Sertraline Sertraline->SERT Inhibition Preclinical_Screening_Workflow Compound_Library Compound Library (Tetralin Derivatives) Primary_Screen Primary Screen: In Vitro SERT Binding Assay Compound_Library->Primary_Screen Secondary_Screen Secondary Screen: Neurotransmitter Reuptake Assays (NE, DA) Primary_Screen->Secondary_Screen Potent & Selective Hits In_Vivo_Models In Vivo Models: e.g., Forced Swim Test (Depression) Secondary_Screen->In_Vivo_Models Confirmed Selectivity ADME_Tox ADME/Tox Profiling In_Vivo_Models->ADME_Tox Efficacious Compounds Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate Favorable PK/Safety Profile

Caption: Preclinical screening workflow for an SSRI.

References

  • ZOLOFT - accessd
  • Sertraline 50mg film-coated Tablets - Summary of Product Characteristics (SmPC) - (emc).
  • SERTRALINE.
  • The Journey of Sertraline Hydrochloride: From Discovery to Global Pharmaceutical Staple.
  • Sertraline: MedlinePlus Drug Inform
  • Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake.
  • What is the mechanism of Sertraline Hydrochloride?
  • Discovery and preclinical development of the serotonin reuptake inhibitor sertraline.
  • Preclinical toxicological evaluation of sertraline hydrochloride - PubMed.
  • highlights of prescribing inform
  • Sertraline: Package Insert / Prescribing Inform
  • Sertraline - Wikipedia.
  • Zoloft (Sertraline)
  • B. Kenneth Koe - PMC.
  • Sertraline Hydrochloride - Drug Targets, Indications, Patents - P
  • The effects of sertraline administration from adolescence to adulthood on physiological and emotional development in prenatally stressed r
  • Lignans with Anti‐Hepatitis B Virus Activities
  • In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated
  • Lignans with anti-hepatitis B virus activities
  • Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives - ResearchG
  • Sertraline - Synthesis of (+).
  • Improved industrial synthesis of antidepressant sertraline | Semantic Scholar.
  • Synthesis, characterization and identification of sertraline hydrochloride rel
  • Nirtetralin | C24H30O7 | CID 182644 - PubChem - NIH.
  • Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of anti-depressant molecules via metal-c
  • New Thiazoline-Tetralin Derivatives and Biological Activity Evalu
  • (PDF)
  • Tetralin - Wikipedia.
  • Tetralin – Knowledge and References - Taylor & Francis.
  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. [Link]

  • Mechanisms of antihyperuricemic effect of Phyllanthus niruri and its lignan constituents.
  • Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/P19820000999.
  • Nirmatrelvir: From Discovery to Modern and Altern
  • Recovery data for phyllanthin, hypophyllanthin, nirtetralin, and niranthin (n ¼ 3)

Sources

A Technical Guide to Interrogating Nirtetralin's Potential Interaction with Anopheles gambiae G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The escalating resistance of the malaria vector, Anopheles gambiae, to conventional insecticides necessitates the exploration of novel chemical scaffolds and unexploited biological targets.[1][2][3][4] G-protein coupled receptors (GPCRs), particularly biogenic amine receptors, represent a promising yet underexplored class of targets for next-generation insecticides.[1][5][6][7] This guide outlines a comprehensive, field-proven strategy to investigate the potential interaction between nirtetralin, a lignan derived from Phyllanthus niruri[8][9], and specific GPCRs in Anopheles gambiae. We present a self-validating, multi-tiered experimental workflow, from initial in silico screening to robust in vitro functional validation and subsequent in vivo bioassays. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to identify and characterize novel mosquitocidal compounds.

Part 1: The Rationale - Targeting a Critical Signaling Hub

The control of malaria-transmitting mosquitoes is critically threatened by the evolution of resistance to the four main classes of neurotoxic insecticides.[2][10][11] This reality mandates a shift in discovery focus towards new modes of action. Insect GPCRs, which modulate virtually all aspects of physiology and behavior—including feeding, reproduction, and locomotion—are ideal candidates for such novel interventions.[5][7][12]

The formamidine insecticide class, which includes amitraz, serves as a critical proof-of-concept, acting as an agonist at invertebrate octopamine receptors (OARs).[1][6] OARs, a class of biogenic amine GPCRs, are involved in numerous essential physiological processes in invertebrates but are absent in vertebrates, making them an excellent selective target.[13][14] In Anopheles gambiae, OARs have been functionally characterized and shown to modulate crucial behaviors, such as hearing, which is essential for mating.[13][15][16][17]

Nirtetralin is a natural aryltetralin lignan with established bioactivity.[8][18][19] While its insecticidal properties are unknown, its complex, rigid structure presents a unique chemical scaffold that could potentially interact with the orthosteric or allosteric sites of insect GPCRs. This guide proposes a systematic investigation into this hypothesis, focusing on the most promising and well-characterized GPCR targets in Anopheles gambiae.

Part 2: Target Selection - Focusing on Validated Receptors

A bioinformatic analysis of the Anopheles gambiae genome has identified a large repertoire of GPCRs.[20] For an initial investigation, a targeted approach is more pragmatic than a broad screen. Based on existing research, we propose focusing on the following well-characterized biogenic amine receptors.

Primary Targets:

  • α-Adrenergic-like Octopamine Receptors (AgOAR45A/B): These receptors have been cloned, functionally expressed, and characterized in An. gambiae.[13][14] They are known to signal through both cAMP and calcium pathways and represent the closest orthologs to the validated formamidine target.

  • β-Adrenergic-like Octopamine Receptor (AGAP002886): This receptor is highly expressed in the mosquito's auditory organ (Johnston's organ) and plays a key role in modulating hearing and, by extension, mating success.[15][16] Targeting this receptor could lead to a "chemosterilant" effect by disrupting reproduction.

Secondary Targets:

  • Tyramine Receptors (TyrRs): Closely related to OARs, TyrRs are also involved in critical physiological functions in insects and constitute a distinct receptor family that could be targeted.[21][22] Several putative TyrR genes have been identified in the An. gambiae genome.[14]

The selection of these biogenic amine receptors is a strategic choice grounded in their validated roles in insect physiology and as insecticide targets, providing the highest probability of identifying a meaningful biological interaction.

Part 3: The Experimental Workflow - A Multi-Tiered Validation System

We propose a three-stage workflow to systematically evaluate the interaction between nirtetralin and the selected Anopheles gambiae GPCRs. Each stage is designed to provide robust, self-validating data to justify progression to the next.

Stage 1: In Silico Screening and Homology Modeling

The initial step is to computationally predict the binding potential of nirtetralin to the target receptors. This provides a cost-effective, rapid preliminary assessment.

Workflow: In Silico Ligand Docking

In_Silico_Workflow cluster_0 Target Preparation cluster_1 Ligand Preparation cluster_2 Docking & Analysis AgOAR_Seq 1. Obtain AgOAR Amino Acid Sequence (e.g., AGAP000045) Homology_Model 2. Generate 3D Homology Model (e.g., using SWISS-MODEL) AgOAR_Seq->Homology_Model Validate_Model 3. Validate Model Quality (Ramachandran Plot) Homology_Model->Validate_Model Docking 6. Perform Molecular Docking (e.g., AutoDock Vina) Validate_Model->Docking Nir_Struct 4. Obtain Nirtetralin 3D Structure (SDF) (e.g., from PubChem) Energy_Min 5. Energy Minimization (e.g., using Avogadro) Nir_Struct->Energy_Min Energy_Min->Docking Analysis 7. Analyze Binding Affinity (kcal/mol) & Pose Visualization Docking->Analysis

Caption: Workflow for predicting Nirtetralin-GPCR binding.

Causality Behind Choices: A homology model is necessary due to the lack of crystal structures for insect OARs.[13] Validating the model ensures the predicted binding pocket is sterically and electronically plausible. Energy minimization of the ligand removes conformational strain for a more accurate binding prediction. The output, a binding affinity score, provides a quantifiable hypothesis to test in vitro.

Stage 2: In Vitro Characterization

This stage is the core of the investigation, designed to empirically validate the in silico predictions and determine the nature of the interaction (i.e., agonist vs. antagonist).

Step 1: Heterologous Expression of the Target Receptor

The first requirement is a stable, functional source of the receptor protein.

  • Gene Synthesis & Cloning: Synthesize the codon-optimized coding sequence for the target An. gambiae GPCR (e.g., AgOAR45B) and clone it into a suitable mammalian or insect expression vector (e.g., pcDNA3.1 or pIB/V5-His).

  • Cell Line Transfection: Transfect a robust and well-characterized cell line, such as Human Embryonic Kidney 293 (HEK293) or Spodoptera frugiperda (Sf9) cells, with the expression vector.[12][13][23]

  • Selection & Verification: Select for stably transfected cells (e.g., using geneticin) and verify receptor expression via RT-qPCR or Western blot of a tagged receptor.

  • Membrane Preparation: Grow large batches of the receptor-expressing cells and prepare membrane fractions, which will serve as the source of the receptor for binding assays. This is a standard and critical reagent for ensuring data reproducibility.[24]

Step 2: Radioligand Binding Assay (Competition)

This "gold standard" assay will determine if nirtetralin can physically bind to the receptor and will quantify its binding affinity (Kᵢ).[24][25][26]

Protocol: Competition Radioligand Binding Assay

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes expressing the AgOAR, a constant concentration of a known OAR radioligand (e.g., [³H]-octopamine), and increasing concentrations of unlabeled nirtetralin.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[25]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes (and anything bound to them) are trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of nirtetralin. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of nirtetralin that displaces 50% of the radioligand).

  • Kᵢ Calculation: Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Self-Validation System:

  • Total Binding: Wells with radioligand and membranes only.

  • Non-Specific Binding (NSB): Wells with radioligand, membranes, and a saturating concentration of a known unlabeled OAR agonist (e.g., 10 µM octopamine).

  • Specific Binding: Calculated as Total Binding - NSB. This ensures the measured signal is due to binding at the specific receptor site.

Step 3: Functional Assay (cAMP or Calcium Mobilization)

A binding assay reveals affinity but not efficacy. A functional assay is required to determine if nirtetralin activates the receptor (agonist), blocks the receptor (antagonist), or has no effect on signaling. Since AgOARs can couple to Gαs (stimulating cAMP) or Gαq (stimulating calcium release)[13][14], a reporter assay is ideal.

Protocol: CRE-Luciferase Reporter Assay for cAMP Signaling

  • Cell Line: Use a commercially available cell line (e.g., GloResponse™ CRE-luc2P HEK293) that contains a luciferase reporter gene under the control of a cAMP response element (CRE).[13]

  • Transfection: Co-transfect these cells with the An. gambiae OAR expression vector.

  • Assay Setup (Agonist Mode): Plate the cells and add increasing concentrations of nirtetralin. Include a positive control (e.g., octopamine).

  • Assay Setup (Antagonist Mode): Plate the cells and pre-incubate with increasing concentrations of nirtetralin before adding a constant, sub-maximal (EC₈₀) concentration of the native agonist, octopamine.

  • Incubation: Incubate for 3-6 hours to allow for reporter gene expression.

  • Luminescence Reading: Add a luciferase substrate (e.g., luciferin) and measure the light output on a luminometer.

  • Data Analysis:

    • Agonist: Plot luminescence vs. log[nirtetralin] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist: Plot luminescence vs. log[nirtetralin] to determine the IC₅₀ for the blockade of the octopamine signal.

Signaling Pathway: AgOAR Gαs-cAMP Pathway

GPCR_Signaling_Pathway cluster_membrane Cell Membrane AgOAR AgOAR Gs_GDP Gαs-GDP AgOAR->Gs_GDP Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Nirtetralin Nirtetralin (Agonist) Nirtetralin->AgOAR Binds Gs_GTP Gαs-GTP Gs_GDP->Gs_GTP GDP/GTP Exchange Gs_GTP->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Reporter Luciferase Reporter Gene Nucleus->Reporter Activates Transcription Luminescence Luminescence (Signal) Reporter->Luminescence Produces Light

Caption: Agonist activation of AgOAR leading to reporter signal.

Stage 3: In Vivo Mosquito Bioassays

Positive results from in vitro assays (i.e., high affinity and/or potent functional activity) justify testing on whole organisms.

Protocol: WHO Larval Bioassay

  • Preparation: Prepare serial dilutions of nirtetralin in a suitable solvent (e.g., DMSO) and then in water.

  • Exposure: Place 20-25 late 3rd/early 4th instar An. gambiae larvae into beakers containing the nirtetralin solutions. Include a solvent-only control.

  • Observation: Record larval mortality at 24 and 48 hours post-exposure.

  • Analysis: Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Protocol: Adult Topical Application

  • Preparation: Dissolve nirtetralin in a volatile solvent like acetone.

  • Application: Cold-anesthetize 2-5 day old, non-blood-fed female An. gambiae mosquitoes. Apply a precise volume (e.g., 0.1 µL) of the nirtetralin solution to the dorsal thorax.

  • Observation: Monitor for knockdown at 1 hour and mortality at 24 hours.

  • Analysis: Calculate the LD₅₀ (lethal dose to kill 50% of the population).

Part 4: Data Presentation and Interpretation

Table 1: Hypothetical Data Summary for Nirtetralin at AgOAR45B

Assay TypeParameterResultInterpretation
Binding Assay Kᵢ (nM)85Moderate binding affinity to the receptor.
Functional Assay EC₅₀ (nM)150Potent agonist activity.
Functional Assay Eₘₐₓ (% of Octopamine)95%Full agonist (elicits a response similar to the native ligand).
Larval Bioassay LC₅₀ (µM)12Moderate larval toxicity.
Adult Bioassay LD₅₀ (ng/mosquito)25Indicates toxicity upon direct contact in adult mosquitoes.

Interpretation Logic:

  • Scenario A (Agonist): If nirtetralin shows a low Kᵢ and a low EC₅₀ with high Eₘₐₓ (as in Table 1), it is a potent, full agonist. If this correlates with high mortality in bioassays, it suggests that over-stimulation of the octopaminergic system is lethal, a mode of action consistent with existing GPCR-targeting insecticides.[1]

  • Scenario B (Antagonist): If nirtetralin has a low Kᵢ but a high IC₅₀ in the antagonist-mode functional assay (and no agonist activity), it is an antagonist. If this causes mortality, it implies that blocking octopamine signaling is detrimental to mosquito survival.

  • Scenario C (No Correlation): If nirtetralin shows strong in vitro activity but low in vivo toxicity, it may indicate poor cuticle penetration, rapid metabolic detoxification, or that the targeted receptor's modulation is not lethal. This would prompt further studies into synergistic compounds or structural modifications.

References

  • Hill, C. A., & Us-Cumb, V. (2017). Potential of GPCR-Targeting Insecticides for Control of Arthropod Vectors. Trends in Parasitology. [Link]

  • Belmont, J., et al. (2006). Identification of four evolutionarily related G protein-coupled receptors from the malaria mosquito Anopheles gambiae. Peptides. [Link]

  • Audsley, N., & Weaver, R. J. (2015). G protein coupled receptors as targets for next generation pesticides. Insect Biochemistry and Molecular Biology. [Link]

  • Vogel, K. J., et al. (2021). GPCR-Based Bioactive Peptide Screening Using Phage-Displayed Peptides and an Insect Cell System for Insecticide Discovery. Insects. [Link]

  • Kastner, K. W., et al. (2014). Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach. Malaria Journal. [Link]

  • Andrés, M., et al. (2022). A novel beta-adrenergic like octopamine receptor modulates the audition of malaria mosquitoes and serves as insecticide target. bioRxiv. [Link]

  • Hill, C. A., et al. (2002). G protein-coupled receptors in Anopheles gambiae. Science. [Link]

  • Ozoe, Y. (2021). Ion channels and G protein-coupled receptors as targets for invertebrate pest control: from past challenges to practical insecticides. Bioscience, Biotechnology, and Biochemistry. [Link]

  • ResearchGate. (n.d.). Pharmacological characterization of Anopheles gambiae octopamine... ResearchGate. [Link]

  • Wu, S., et al. (2021). G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development. International Journal of Molecular Sciences. [Link]

  • Andrés, M., et al. (2023). Hearing of malaria mosquitoes is modulated by a beta-adrenergic-like octopamine receptor which serves as insecticide target. Nature Communications. [Link]

  • BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs. BMG LABTECH. [Link]

  • Andrés, M., et al. (2023). Hearing of malaria mosquitoes is modulated by a beta-adrenergic-like octopamine receptor which serves as insecticide target. ResearchGate. [Link]

  • Kastner, K. W., et al. (2014). Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach. Malaria Journal. [Link]

  • Wei, W. X., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Planta Medica. [Link]

  • UniProt. (2019). G-protein coupled receptors family 1 profile domain-containing protein - Anopheles gambiae. UniProt. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Eurofins Discovery. [Link]

  • Cazzamali, G., et al. (2005). A new family of insect tyramine receptors. Biochemical and Biophysical Research Communications. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Utomo, B., et al. (2024). Activity and potential of Phyllantus niruri L. and Phyllantus urinaria L. as Hepatitis B virus inhibitors: A narrative review of the SANRA protocol. ResearchGate. [Link]

  • Chen, G., et al. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. Journal of Ethnopharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). Nirtetralin. PubChem. [Link]

  • Wei, W. X., et al. (2012). Lignans with Anti-Hepatitis B Virus Activities from Phyllanthus niruri L. Scite.ai. [Link]

  • ACS Publications. (2023). Identification of G Protein-Coupled Receptors (GPCRs) Associated with Lambda-Cyhalothrin Detoxification in Cydia pomonella. Journal of Agricultural and Food Chemistry. [Link]

  • MESA. (2025). Discovery of GPCR-targeted insecticides for malaria mosquito control. MESA. [Link]

  • Ranson, H., et al. (2009). Insecticide resistance in Anopheles gambiae: data from the first year of a multi-country study highlight the extent of the problem. Malaria Journal. [Link]

  • Frontiers. (n.d.). Identification and Functional Analysis of G Protein-Coupled Receptors in 20-Hydroxyecdysone Signaling From the Helicoverpa armigera Genome. Frontiers. [Link]

  • Nature. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Nature. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • UniProt. (2019). G-protein coupled receptors family 1 profile domain-containing protein - Anopheles gambiae. UniProt. [Link]

  • ResearchGate. (n.d.). Phytochemicals from Phyllanthus niruri Linn. and their pharmacological properties: A review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Insecticide resistance profiles of Anopheles gambiae population in... ResearchGate. [Link]

  • Stevenson, R., & Williams, J. R. (1981). Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • UniProt. (2007). AGAP002519-PA - Anopheles gambiae. UniProt. [Link]

  • Niang, E. H. A., et al. (2024). Insecticide Resistance and Target-Site Mutations kdr, N1575Y, and Ace-1 in Anopheles gambiae s.l. Populations in a Low-Malaria-Transmission Zone in the Sudanian Region of Senegal. Insects. [Link]

  • Jawara, M., et al. (2009). Status of insecticide susceptibility in Anopheles gambiae s.l. from malaria surveillance sites in The Gambia. Malaria Journal. [Link]

  • Protopopoff, N., et al. (2013). High level of resistance in the mosquito Anopheles gambiae to pyrethroid insecticides and reduced susceptibility to bendiocarb in north-western Tanzania. Malaria Journal. [Link]

  • Murugaiyah, V., & Chan, K. L. (2009). Mechanisms of antihyperuricemic effect of Phyllanthus niruri and its lignan constituents. Journal of Ethnopharmacology. [Link]

  • Gumenyuk, S., et al. (2026). Characterization of the Safety Profile of the Triple Monoamine Reuptake Inhibitor Dasotraline... Clinical Drug Investigation. [Link]

Sources

Nirtetralin CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Nirtetralin: Chemical Architecture, Isolation Methodologies, and Pharmacological Efficacy

Executive Summary

Nirtetralin is a highly specialized aryltetralin lignan primarily isolated from the medicinal plants Phyllanthus niruri and Phyllanthus urinaria. Recognized for its potent antiviral properties, particularly against the Hepatitis B virus (HBV), nirtetralin and its stereoisomers represent a critical focal point in natural product drug discovery[1]. This technical guide systematically deconstructs the chemical identity, IUPAC nomenclature, isolation protocols, and pharmacological pathways of nirtetralin, providing a definitive framework for researchers in pharmacognosy and medicinal chemistry.

Chemical Identity and IUPAC Nomenclature

The precise chemical identification of nirtetralin is foundational for its synthesis, structural elucidation, and analytical validation[2].

  • CAS Registry Number: 50656-78-5[3]

  • IUPAC Name: (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole[2]

Deconstructing the Nomenclature: The IUPAC name maps the complex three-dimensional architecture of the molecule:

  • (5R,6S,7S) Stereocenters: Dictates the absolute spatial arrangement of the tetralin core. This specific enantiomeric configuration is critical for its biological binding affinity; stereochemical deviations (as seen in Nirtetralin A and B) significantly alter its IC50 values against HBV antigens[1].

  • 5-(3,4-dimethoxyphenyl): A pendant aromatic ring attached to the C5 position of the tetralin core, contributing to the molecule's lipophilicity and target receptor interaction[2].

  • 4-methoxy & 6,7-bis(methoxymethyl): These functional groups dictate the molecule's solubility and metabolic stability. The methoxymethyl groups at C6 and C7 are characteristic of specific Phyllanthus lignans, distinguishing them from simpler aryltetralins[2].

  • 5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole: This describes the fused ring system—a tetralin (tetrahydro-naphthalene) derivative fused with a benzodioxole moiety, forming the rigid backbone of the lignan[2].

Table 1: Physicochemical Properties of Nirtetralin

PropertyValueSource / Validation
Molecular Formula C24H30O7Computed by PubChem[2]
Molecular Weight 430.5 g/mol LC-MS / PubChem[2]
XLogP3 (Lipophilicity) 3.6Predictive modeling[2]
Topological Polar Surface Area 64.6 ŲCorrelates with membrane permeability[4]
Hydrogen Bond Acceptors 7Influences target protein docking[4]

Pharmacological Context: Anti-HBV Pathway

Nirtetralin exhibits targeted hepatoprotective and antiviral effects. In human HBV-transfected liver cell lines (HepG2.2.15), nirtetralin and its isomers suppress the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg)[1]. The causality of this suppression is linked to the inhibition of viral replication machinery, effectively reducing the viral load and preventing subsequent hepatocyte degradation in both in vitro and in vivo (duckling) models[5].

HBV_Pathway Nirtetralin Nirtetralin Administration CellEntry Hepatic Cell Entry (HepG2.2.15) Nirtetralin->CellEntry Replication Inhibition of HBV Replication CellEntry->Replication Antigen Suppression of HBsAg & HBeAg Replication->Antigen Outcome Viral Load Reduction & Hepatoprotection Antigen->Outcome

Signaling pathway of Nirtetralin-mediated HBV inhibition in hepatic cells.

Table 2: Comparative Anti-HBV Efficacy (In Vitro HepG2.2.15 Cells) The stereochemistry of the lignan drastically impacts its pharmacological efficacy. Nirtetralin A and B demonstrate superior potency compared to the base nirtetralin structure[1].

CompoundHBsAg IC50 (µM)HBeAg IC50 (µM)Activity Profile
Nirtetralin 97.2232.0Moderate suppression
Nirtetralin A 9.517.4High potency suppression
Nirtetralin B 16.769.3Strong suppression

Experimental Protocol: Isolation and Validation

To ensure trustworthiness and reproducibility, the extraction of nirtetralin from Phyllanthus niruri must follow a self-validating workflow. The following protocol leverages polarity gradients and high-resolution chromatography to isolate nirtetralin while preserving its stereochemical integrity[6][7].

Step-by-Step Methodology:

  • Biomass Preparation: Air-dry the aerial parts of Phyllanthus niruri under shade to prevent UV-induced degradation of the lignans. Pulverize using a mechanical grinder to maximize the surface area[7].

  • Solvent Extraction: Extract 100 g of the powdered biomass with acetone or methanol under reflux. Causality: Polar aprotic/protic solvents are chosen to efficiently disrupt the cellular matrix and solubilize the lipophilic lignans while leaving highly non-polar waxes behind[6][7].

  • Liquid-Liquid Partitioning: Concentrate the crude extract under a vacuum, suspend it in distilled water, and partition it with ethyl acetate. Causality: This step acts as a crude purification, driving the aryltetralin lignans into the organic (ethyl acetate) phase while highly polar tannins and glycosides remain in the aqueous phase.

  • Silica Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to open-column chromatography using silica gel (100–200 mesh). Elute with a step gradient of hexane-ethyl acetate (e.g., 10% to 35% EtOAc). Causality: Silica gel separates compounds based on polarity. Nirtetralin typically elutes in the moderately polar fractions[6].

  • Preparative HPLC Purification: Pool the nirtetralin-rich fractions and subject them to reversed-phase HPLC using a monolithic C18 column. Utilize an isocratic elution of methanol-water. Causality: HPLC is mandatory to resolve nirtetralin from its closely related stereoisomers (Nirtetralin A and B), which cannot be separated efficiently by standard silica chromatography[7].

  • Self-Validating Structural Elucidation: Confirm the identity and purity of the isolated fraction using 1D/2D 1H and 13C NMR spectroscopy, alongside LC-PDA-MS. The presence of the molecular adduct ion corresponding to 430.5 g/mol validates the successful isolation of nirtetralin[6][7].

Isolation_Workflow Biomass P. niruri Biomass (Shade-dried) Extraction Methanol Extraction (Matrix Disruption) Biomass->Extraction Partitioning Liquid-Liquid Partitioning (Lipophile Enrichment) Extraction->Partitioning Chromatography Silica Gel Chromatography (Polarity Separation) Partitioning->Chromatography HPLC Reversed-Phase HPLC (Stereoisomer Resolution) Chromatography->HPLC Validation NMR & LC-MS Validation (Self-Validating Step) HPLC->Validation

Step-by-step experimental workflow for the isolation and validation of Nirtetralin.

References

Sources

An In-Depth Technical Guide to Elucidating the Systemic and Contact Bioactivity of Novel Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The initial query centered on the systemic and contact activities of Nirtetralin. Our comprehensive literature review indicates that Nirtetralin is a lignan isolated from Phyllanthus niruri, with current research focused on its potential as an anti-hepatitis B virus agent.[1][2][3][4] There is no scientific literature available that discusses or characterizes its systemic or contact activities in the context of herbicidal, insecticidal, or fungicidal applications.

To address the core scientific question regarding the differentiation of systemic and contact bioactivity, this guide has been developed using a well-characterized model compound, Imidacloprid , a neonicotinoid insecticide known to exhibit both modes of action. The principles, experimental designs, and data interpretation frameworks presented herein are broadly applicable to the characterization of any novel bioactive compound.

Section 1: Foundational Principles: Systemic vs. Contact Activity

In the realm of crop protection and pest management, the method by which a compound delivers its effect is a critical determinant of its efficacy, application strategy, and environmental profile. The primary bifurcation in this classification is between contact and systemic activity.

  • Contact Activity: This refers to the compound's ability to exert its biological effect at the point of direct application. Efficacy is dependent on thorough coverage of the target organism (e.g., insect pest, fungal pathogen). The compound does not significantly penetrate or translocate within the host plant.

  • Systemic Activity: This describes a compound that is absorbed by the plant and translocated through its vascular tissues (xylem and/or phloem) to other parts of the plant. This allows the compound to protect new growth and to affect pests that feed on untreated areas of the plant.

The determination of a novel compound's activity profile is a cornerstone of its development. The following sections provide a detailed framework for this characterization.

Section 2: Experimental Framework for Determining Mode of Action

Protocol 1: Leaf Disc Assay for Contact Activity

Causality: This assay directly tests the compound's ability to affect a target pest upon immediate, topical exposure. By isolating a section of a leaf, we eliminate the variable of translocation within the plant.

Methodology:

  • Preparation: Culture a susceptible insect pest (e.g., Myzus persicae - green peach aphid) on untreated host plants (e.g., cabbage, Brassica oleracea).

  • Leaf Disc Excision: From healthy, untreated host plants, excise 2 cm diameter leaf discs.

  • Treatment Application: Prepare serial dilutions of the test compound in a suitable solvent with a non-phytotoxic surfactant. Apply a uniform, fine mist of each dilution to the adaxial (upper) surface of the leaf discs. A control group should be treated with the solvent and surfactant alone.

  • Exposure: Once the application has dried, place five adult aphids on each leaf disc. Place the leaf discs in a petri dish with a moist filter paper to maintain turgor.

  • Incubation: Incubate at 22-25°C with a 16:8 hour light:dark photoperiod.

  • Assessment: Record mortality at 24, 48, and 72 hours post-infestation.

Data Interpretation: High mortality rates that are dose-dependent are indicative of potent contact activity.

Protocol 2: Systemic Activity via Soil Drench Application

Causality: This experiment is designed to assess if the compound can be absorbed by the roots and translocated via the xylem to the aerial parts of the plant in sufficient quantities to be efficacious.

Methodology:

  • Plant Preparation: Grow host plants in individual pots containing a standardized soil or soilless media until they have 2-4 true leaves.

  • Treatment Application: Apply a precise volume of the test compound, diluted in water, to the soil of each pot. Ensure no direct contact with the foliage. A control group receives water only.

  • Translocation Period: Allow 48-72 hours for the compound to be absorbed and translocated.

  • Infestation: Confine a known number of pests (e.g., 10 adult aphids) to a single, untreated leaf on each plant using a clip cage.

  • Assessment: Monitor mortality within the clip cages at 24, 48, and 72 hours post-infestation.

Data Interpretation: Significant, dose-dependent mortality of the pests feeding on the untreated leaves demonstrates root uptake and xylem-based systemic activity.

Protocol 3: Foliar Application and New Growth Protection

Causality: This protocol tests for both local systemic (translaminar) movement and translocation to newly developed tissues, a key feature of systemic compounds.

Methodology:

  • Plant Preparation: Grow host plants until they have at least four true leaves.

  • Treatment Application: Carefully apply the test compound to only the two lower, older leaves of each plant. The apical meristem and upper, younger leaves must remain untreated.

  • Growth Period: Allow the plants to continue growing for 7-10 days, during which new leaves will emerge.

  • Infestation: Infest the newly emerged, untreated leaves with the target pest.

  • Assessment: Evaluate pest mortality on the new growth at 24, 48, and 72 hours post-infestation.

Data Interpretation: Mortality on the new, untreated leaves provides strong evidence of systemic translocation from the older, treated leaves.

Section 3: Data Presentation and Visualization

For clarity and comparative analysis, quantitative data should be summarized in a tabular format.

Table 1: Comparative Efficacy of a Model Compound

Assay TypeApplication MethodTarget Location72-Hour Mortality (%) at 10 mg/LInferred Activity
Leaf DiscTopical SprayTreated Leaf Surface95 ± 5%Contact
Soil DrenchSoil ApplicationUntreated Upper Leaves88 ± 7%Systemic (Root Uptake)
New GrowthFoliar (Lower Leaves)Untreated New Leaves75 ± 10%Systemic (Translocation)

Experimental Workflow Diagrams:

Contact_Assay A Excise Leaf Disc B Topical Application of Compound A->B C Infest with Pest B->C D Incubate C->D E Assess Mortality D->E

Caption: Workflow for the contact activity leaf disc assay.

Systemic_Assay A Soil Drench Application B Root Uptake & Xylem Translocation (48-72h) A->B C Infest Untreated Upper Leaves B->C D Incubate C->D E Assess Mortality D->E

Caption: Workflow for the systemic activity soil drench assay.

Section 4: Advanced Characterization: Bridging Bioactivity and Physicochemical Properties

A compound's systemic potential is intrinsically linked to its physicochemical properties. Key parameters include:

  • Water Solubility: Higher solubility generally favors uptake and translocation in the xylem.

  • LogP (Octanol-Water Partition Coefficient): An optimal LogP range (typically 1-3) is often required for a compound to pass through cell membranes without becoming sequestered in lipid-rich tissues.

Table 2: Physicochemical Properties of Imidacloprid

PropertyValueImplication for Systemic Activity
Water Solubility0.61 g/LSufficient for uptake and movement in xylem.
LogP0.57Indicates a degree of lipophilicity for membrane passage, balanced with hydrophilicity for xylem transport.

Section 5: Conclusion

The systematic application of the described protocols allows for a robust and definitive classification of a novel compound's bioactivity as contact, systemic, or both. This foundational knowledge is critical for guiding further development, including formulation, application timing, and target pest/pathogen spectrum. By integrating bioassay data with physicochemical properties, researchers can build a comprehensive understanding of a compound's behavior and optimize its potential in real-world applications.

References

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. PubMed. Available at: [Link]

  • ResearchGate. (2024). Activity and potential of Phyllantus niruri L. and Phyllantus urinaria L. as Hepatitis B virus inhibitors: A narrative review of the SANRA protocol. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Nirtetralin. PubChem. Available at: [Link]

  • DergiPark. (2023). Activity and potential of Phyllantus niruri L. and Phyllantus urinaria L. as Hepatitis B virus inhibitors. DergiPark. Available at: [Link]

  • Gour, N., et al. (2021). Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method. PubMed. Available at: [Link]

  • Wei, W., et al. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Pharmacological activities and mechanisms of action of hypophyllanthin: A review. PMC. Available at: [Link]

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. PubMed. Available at: [Link]

Sources

The Tetralin Scaffold as a Serotonin Bioisostere: Aminotetralins as 5-HT Agonist Mimics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Correction

Critical Note on Nomenclature: Before proceeding with the technical analysis, it is imperative to address a common nomenclature conflation in the field. Nirtetralin (CAS 50656-78-5) is chemically defined as a lignan isolated from Phyllanthus species, primarily researched for anti-hepatitis B (HBV) activity. It lacks significant affinity for serotonergic targets.

The subject of this guide is the N-substituted aminotetralin class (often colloquially shortened to "N-tetralins" or conflated with specific derivatives). These compounds are the definitive serotonin (5-HT) agonist mimics . They utilize a tetrahydronaphthalene (tetralin) core to structurally mimic the indole ring of serotonin, locking the ethylamine side chain into a bioactive conformation.

This whitepaper details the role of these aminotetralins—specifically the archetype 8-OH-DPAT and 2-aminotetralin derivatives—as high-affinity 5-HT agonist mimics, focusing on their structural mechanism, signaling pathways, and validation protocols.

Structural Mechanistics: The Tetralin "Bioactive Freeze"

The potency of aminotetralins lies in conformational restriction . Serotonin (5-HT) is a flexible molecule; its ethylamine side chain can rotate freely. To activate the receptor, 5-HT must adopt a specific rotameric conformation.

Aminotetralins "freeze" this bioactive conformation using a rigid bicyclic system:

  • The Aromatic Ring: Mimics the benzene portion of the 5-HT indole.

  • The Aliphatic Ring: Mimics the pyrrole ring and the ethyl side chain of 5-HT.

  • The Nitrogen: Positioned spatially identical to the 5-HT terminal amine, essential for the ionic bond with the receptor's Aspartate residue (Asp3.32).

Pharmacophore Comparison
FeatureSerotonin (Endogenous)Aminotetralin (Mimic)Mechanistic Advantage
Core Indole (Bicyclic Aromatic)TetrahydronaphthaleneLipophilicity increase enhances BBB penetration.
Side Chain Flexible EthylamineRigid Ring-Embedded AmineReduces entropy cost of binding; increases affinity.
Hydroxyl 5-OH (Indole)8-OH or 5-OH (Tetralin)Critical H-bond donor/acceptor for receptor activation.
Signaling Pathways & Mechanism of Action[1]

The aminotetralin mimics (e.g., 8-OH-DPAT) are highly selective for the 5-HT1A receptor , a G-protein coupled receptor (GPCR) coupled to the


 family.

The Agonist Cascade:

  • Binding: The aminotetralin binds to the orthosteric site of 5-HT1A.

  • G-Protein Dissociation: The

    
     subunit dissociates from the 
    
    
    
    complex.
  • Pathway A (Inhibitory):

    
     inhibits Adenylyl Cyclase (AC) , halting the conversion of ATP to cAMP. This reduces PKA activity, modulating downstream gene transcription (CREB).
    
  • Pathway B (Electrical): The

    
     subunit directly opens GIRK (G-protein-gated Inwardly Rectifying Potassium) channels .
    
  • Outcome:

    
     efflux causes membrane hyperpolarization, silencing neuronal firing (anxiolytic/antidepressant effect).
    
Visualization: 5-HT1A Signaling Cascade

The following diagram illustrates the bifurcated signaling pathway activated by aminotetralin mimics.

G Agonist Aminotetralin (Agonist Mimic) Receptor 5-HT1A Receptor (GPCR) Agonist->Receptor Binding (Kd < 1nM) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation Alpha_Subunit Gα-i Subunit G_Protein->Alpha_Subunit Dissociation BetaGamma Gβγ Subunit G_Protein->BetaGamma Dissociation AC Adenylyl Cyclase Alpha_Subunit->AC Inhibition (-) GIRK GIRK Channel (Kir3.x) BetaGamma->GIRK Activation (+) cAMP ↓ cAMP Levels AC->cAMP Reduces Hyperpol Hyperpolarization (Neuronal Silence) GIRK->Hyperpol K+ Efflux

Figure 1: Signal transduction pathway of aminotetralin-induced 5-HT1A activation. Note the dual pathway: metabolic inhibition (cAMP) and electrical silencing (GIRK).

Experimental Protocols: Synthesis & Validation

To utilize aminotetralins in research, strict adherence to synthesis purity and binding validation is required. The following protocols are field-standardized.

Protocol A: Reductive Amination Synthesis (Self-Validating)

Objective: Synthesize N,N-dipropyl-8-hydroxy-2-aminotetralin (8-OH-DPAT).

  • Precursor: Start with 8-methoxy-2-tetralone.

  • Amination: React with dipropylamine in the presence of a reducing agent (Sodium Triacetoxyborohydride, STAB).

    • Validation Step: Monitor disappearance of ketone peak via IR spectroscopy (1710 cm⁻¹).

  • Demethylation: Use

    
     in DCM at -78°C to cleave the methyl ether.
    
    • Critical Control: Anhydrous conditions are mandatory; moisture destroys

      
      .
      
  • Purification: Recrystallize as the HBr salt.

    • Purity Check: HPLC purity must exceed 98% for receptor assays.

Protocol B: [3H]-8-OH-DPAT Radioligand Binding Assay

Objective: Determine the affinity (


) of a putative mimic against the standard.
  • Tissue Preparation: Harvest rat hippocampal membranes (rich in 5-HT1A). Homogenize in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Binding: Membrane + [3H]-8-OH-DPAT (0.5 nM).

    • Non-Specific Binding (NSB): Add 10 µM Serotonin (5-HT) to saturate sites.

    • Test: Add varying concentrations of the test aminotetralin (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Count radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Comparative Data Profile

The following table summarizes the binding profiles of key aminotetralin mimics compared to endogenous serotonin.

Compound5-HT1A Affinity (

, nM)
5-HT2A Affinity (

, nM)
Selectivity Ratio (1A/2A)Role in Research
Serotonin (5-HT) 1.5 - 3.010 - 20~10Endogenous Ligand
8-OH-DPAT 0.5 - 1.0 > 5,000> 5,000 Gold Standard Agonist
5-OH-DPAT 5.0 - 10.0> 1,000> 100Isomeric Control
Sertraline > 1,000> 1,000N/AReuptake Inhibitor (Not a mimic)

Data Interpretation: 8-OH-DPAT demonstrates sub-nanomolar affinity for 5-HT1A, significantly higher than the endogenous ligand, with negligible cross-reactivity at 5-HT2A. This "super-agonist" profile makes it the definitive mimic for isolating 5-HT1A mediated effects.

References
  • Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of serotonin 5-HT1A agonists.[1] Journal of Medicinal Chemistry. Link

  • Hjorth, S., et al. (1982). 8-Hydroxy-2-(di-n-propylamino)tetralin, 8-OH-DPAT, a selective serotonin 5-HT1A receptor agonist. Psychopharmacology.[2][3] Link

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L.[4] (Clarification on Nirtetralin identity). Phytotherapy Research. Link

  • Cornfield, L. J., et al. (1991). Rapid filtration binding assays for 5-HT1A receptors. Methods in Neurosciences. Link

  • Tse, S. Y., et al. (1998). Mechanisms of 5-HT1A receptor-mediated inhibition of cAMP accumulation. British Journal of Pharmacology. Link

Sources

Methodological & Application

Nirtetralin solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nirtetralin Solubility and Formulation Protocols for In Vitro Assays

Introduction

Nirtetralin is a bioactive aryltetralin lignan primarily isolated from 1 (e.g., P. niruri, P. amarus)[1]. It has garnered significant attention in drug development due to its potent hepatoprotective, anti-inflammatory, antiviral, and 2[2]. However, like many complex natural products, Nirtetralin presents formulation challenges due to its high lipophilicity and 3[3]. This application note provides authoritative guidance on solubilizing Nirtetralin in Dimethyl Sulfoxide (DMSO) and transitioning it into aqueous buffers for reliable in vitro testing.

Physicochemical Profile & Solvation Causality

Understanding the physicochemical properties of Nirtetralin is critical for designing a self-validating dissolution protocol.

PropertyValueImplication for Formulation
Molecular Weight 4[4]Requires precise gravimetric measurement for molarity calculations.
Chemical Formula 4[4]Contains multiple methoxy groups, contributing to hydrophobicity.
LogP (XLogP3) 4[4]Highly lipophilic; partitions preferentially into organic solvents.
Aqueous Solubility 3[3]"Moderately to poorly soluble" in water. Direct aqueous dissolution is unfeasible.
Organic Solubility 5[5]DMSO is the optimal primary vehicle for biological assays due to its miscibility with water.

Causality in Solvent Selection: Nirtetralin's LogP of 3.6 dictates that water molecules cannot overcome the compound's crystal lattice energy[4]. Anhydrous DMSO is selected as the primary solvent because its high dielectric constant effectively disrupts these intermolecular forces. However, introducing a concentrated DMSO stock directly into an aqueous buffer (like PBS or DMEM) often induces6 leading to rapid micro-precipitation[6]. To prevent this, researchers must employ step-wise serial dilutions and ensure the final DMSO concentration remains below 0.5% (v/v) to avoid vehicle-induced cytotoxicity in cell-based assays.

Experimental Workflows

FormulationWorkflow A Solid Nirtetralin (Hydrophobic Lignan) B Primary Dissolution (100% Anhydrous DMSO) A->B Add solvent C 10 mM Master Stock (Stable at -20°C) B->C Vortex & Sonicate D Intermediate Dilution (DMSO or Co-solvent) C->D Serial Dilution E Aqueous Buffer Addition (PBS/Media under vortex) D->E Dropwise addition F Final Working Solution (<0.5% DMSO, No Precipitation) E->F Equilibrate at 37°C

Caption: Step-by-step workflow for formulating Nirtetralin in DMSO and transitioning to aqueous buffers.

Step-by-Step Protocols

Protocol A: Preparation of 10 mM Nirtetralin Master Stock in DMSO Objective: Create a stable, highly concentrated stock solution that minimizes the volume of DMSO required for downstream aqueous dilution. Materials: Nirtetralin powder (7)[7], Anhydrous DMSO (Cell-culture grade, ≥99.9%), Analytical balance, Amber microcentrifuge tubes.

Procedure:

  • Equilibration: Allow the vial of solid Nirtetralin to equilibrate to room temperature in a desiccator. Rationale: Prevents ambient moisture condensation, which can degrade the compound or alter its mass.

  • Weighing: Accurately weigh 4.30 mg of Nirtetralin.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the 4.30 mg of Nirtetralin to achieve a 10 mM concentration.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (Conditional Validation): Visually inspect the solution. It must be completely optically clear. If microscopic particulates remain visible, place the tube in a water bath sonicator at room temperature for 5 minutes. Rationale: Any turbidity indicates incomplete dissolution which will ruin downstream assay reproducibility.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 50 µL) in amber tubes (to protect from light) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Aqueous Working Solutions (PBS or Culture Media) Objective: Dilute the DMSO stock into physiological buffers without inducing precipitation, maintaining a final DMSO concentration of ≤0.5%. Materials: 10 mM Nirtetralin DMSO stock, Pre-warmed (37°C) aqueous buffer (e.g., PBS pH 7.4 or DMEM with FBS).

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Crucial Step): Do not add the 10 mM stock directly to the final volume of buffer. Instead, perform serial dilutions in DMSO to create an intermediate stock (e.g., 100X the final desired concentration).

    • Example: For a 50 µM final assay concentration, dilute the 10 mM stock 1:2 in DMSO to create a 5 mM intermediate stock.

  • Aqueous Transition: While continuously vortexing the pre-warmed aqueous buffer (37°C), add the intermediate DMSO stock dropwise.

    • Rationale: Continuous agitation and elevated temperature increase the kinetic energy of the system, preventing localized supersaturation and subsequent solvent shock[6].

    • Example: Add 10 µL of the 5 mM intermediate stock to 990 µL of pre-warmed media.

  • Final Validation: The resulting solution (50 µM Nirtetralin, 1% DMSO) should be completely clear. For highly sensitive cells, adjust the intermediate stock concentration to ensure the final DMSO volume is ≤0.5%.

Application Context: Nirtetralin in Oncology Assays

Properly formulated Nirtetralin has been successfully utilized in in vitro models, such as 3[3]. When solubilized correctly, Nirtetralin demonstrates dose-dependent cytotoxicity (IC50 ~75.89 µM at 48 hours) and effectively modulates intracellular signaling[3].

MechanismOfAction Nirt Nirtetralin Treatment (Aqueous Media) ROS Intracellular ROS ↑ Nirt->ROS Induces EMT EMT Progression ↓ Nirt->EMT Inhibits Apop Apoptosis / Cell Death ROS->Apop SNAIL SNAIL1 / SLUG ↓ EMT->SNAIL VIM Vimentin (VIM) ↓ SNAIL->VIM ECADH E-Cadherin (ECADH) ↑ SNAIL->ECADH Represses VIM->Apop

Caption: Nirtetralin's mechanism of action inhibiting EMT and inducing ROS in KB cells.

By adhering to these dissolution protocols, researchers can ensure that the biological readouts (such as ROS generation or EMT marker suppression) are genuinely attributable to Nirtetralin's pharmacological activity, rather than artifacts caused by compound precipitation or solvent toxicity[3].

References

  • Interpreting nirtetralin's anticancer efficacy in oral squamous cell carcinoma: Integrating experimental and computational perspectives. PMC - NIH.3

  • Nirtetralin | C24H30O7 | CID 182644. PubChem - NIH. 4

  • Nirtetralin datasheet. BioCrick. 7

  • Chemical structures of (I) phyllanthin; (II) hypophyllanthin; (III) nirtetralin; and (IV) niranthin. ResearchGate. 1

  • Phyltetralin | CAS:123048-17-9 | Lignans | High Purity. BioCrick. 5

  • Phyllanthine (Hypophyllanthin). Benchchem. 6

  • Enhancing the bioavailability of Phyllanthus amarus: implications for traditional and modern medicine in Africa. PMC - NIH. 2

Sources

In vitro assays for measuring Nirtetralin potency

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative In Vitro Assessment of Nirtetralin Potency

Executive Summary & Mechanistic Rationale

Nirtetralin is a non-steroidal tetralin derivative acting as a Selective Androgen Receptor Modulator (SARM). Unlike traditional steroidal androgens (e.g., Testosterone, DHT), Nirtetralin is designed to elicit anabolic activity in muscle and bone with reduced androgenic impact on the prostate.

To accurately determine the potency of Nirtetralin, a single assay is insufficient. A robust pharmacological profile requires decoupling affinity (how tightly it binds) from efficacy (how strongly it activates). Therefore, this guide prescribes a dual-assay approach:

  • Competitive Radioligand Binding Assay: To determine the equilibrium dissociation constant (

    
    ).
    
  • MMTV-Luciferase Transcriptional Reporter Assay: To determine the functional half-maximal effective concentration (

    
    ).
    
Mechanistic Pathway

The following diagram illustrates the signal transduction pathway Nirtetralin utilizes, highlighting the specific checkpoints (Nodes A and B) measured by the protocols below.

Nirtetralin_Pathway cluster_0 Protocol A: Binding Affinity cluster_1 Protocol B: Functional Potency Nirt Nirtetralin (Ligand) Membrane Cell Membrane Nirt->Membrane AR_Cyto Cytosolic AR (HSP90 Complex) Membrane->AR_Cyto Passive Diffusion Dissoc HSP90 Dissociation & Conformational Change AR_Cyto->Dissoc Ligand Binding Dimer AR Dimerization Dissoc->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ARE ARE Binding (Promoter Region) Nucleus->ARE mRNA Transcription (Reporter Protein) ARE->mRNA

Caption: Nirtetralin mechanism of action. Protocol A targets the Ligand-AR interaction; Protocol B targets the downstream transcriptional output.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of Nirtetralin for the Androgen Receptor (AR) by displacing a high-affinity radiolabeled standard.

Critical Scientific Insight: We utilize [³H]-Mibolerone (7


,17

-dimethyl-19-nortestosterone) rather than [³H]-Testosterone or [³H]-DHT. Mibolerone is resistant to metabolic degradation by cytosolic enzymes during incubation, ensuring that the measured affinity reflects the parent compound, not a metabolite.
Reagents & Materials
ComponentSpecificationPurpose
Receptor Source Rat Ventral Prostate Cytosol (or recombinant hAR-LBD)Source of Androgen Receptor.
Radioligand [³H]-Mibolerone (70-87 Ci/mmol)High-affinity reference ligand.
Competitor Nirtetralin (10⁻¹¹ M to 10⁻⁵ M)Test compound.
Non-Specific Control Inert, unlabeled Mibolerone (1 µM)Defines non-specific binding (NSB).
Separation Agent Dextran-Coated Charcoal (DCC)Adsorbs free ligand, leaving bound ligand in supernatant.
Buffer TEG Buffer (Tris-HCl, EDTA, Glycerol, Na₂MoO₄)Stabilizes AR-HSP complex; Molybdate prevents degradation.
Step-by-Step Methodology
  • Cytosol Preparation:

    • Homogenize rat ventral prostate tissue in ice-cold TEG buffer containing protease inhibitors (PMSF, Aprotinin).

    • Centrifuge at 105,000 x g for 60 minutes at 4°C. Collect the supernatant (cytosol).

    • Validation: Protein concentration should be adjusted to ~2 mg/mL.

  • Incubation Setup:

    • Prepare triplicate tubes for Total Binding (TB), Non-Specific Binding (NSB), and Nirtetralin dose-response.

    • TB: Cytosol + [³H]-Mibolerone (1 nM).

    • NSB: Cytosol + [³H]-Mibolerone (1 nM) + 1000-fold excess unlabeled Mibolerone.

    • Sample: Cytosol + [³H]-Mibolerone (1 nM) + Nirtetralin (variable conc).

  • Equilibrium:

    • Incubate tubes at 4°C for 18 hours.

    • Why 4°C? Prevents receptor degradation and metabolic activity, though equilibrium takes longer than at 37°C.

  • Separation (The Critical Step):

    • Add 500 µL of ice-cold Dextran-Coated Charcoal (DCC) suspension to all tubes.

    • Vortex and incubate for 10 minutes on ice.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Mechanism:[1][2][3] DCC strips the free (unbound) radioligand. The AR-bound ligand remains in the supernatant.

  • Quantification:

    • Aliquot 200 µL of supernatant into scintillation vials.

    • Add 4 mL scintillation cocktail and count DPM (Disintegrations Per Minute) via Liquid Scintillation Counter.

Data Analysis (Self-Validating)

Calculate


 using the Cheng-Prusoff Equation :


  • 
    : Concentration of Nirtetralin displacing 50% of specific binding.
    
  • 
    : Concentration of radioligand used (1 nM).
    
  • 
    : Dissociation constant of [³H]-Mibolerone (typically ~0.3 nM).
    

Protocol B: MMTV-Luciferase Transcriptional Reporter Assay

Objective: Measure the functional potency (


) and efficacy (

) of Nirtetralin in a cellular environment.

Critical Scientific Insight: Standard Fetal Bovine Serum (FBS) contains endogenous hormones (testosterone, cortisol) that will activate the AR and mask the effect of the test compound. You must use Charcoal-Stripped FBS (CS-FBS) to create an "androgen-null" baseline.

Experimental Workflow Diagram

Reporter_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 3: Readout Seed Seed HEK293 Cells (Phenol-Red Free Media) Transfect Co-Transfection: 1. pCMV-hAR (Receptor) 2. MMTV-Luc (Reporter) 3. pRL-TK (Normalizer) Seed->Transfect Starve Media Change (CS-FBS) Transfect->Starve Dose Add Nirtetralin (Log dilutions) Starve->Dose Lysis Passive Lysis Dose->Lysis Read1 Read Firefly (Signal) Lysis->Read1 Read2 Read Renilla (Internal Control) Read1->Read2

Caption: 3-Day workflow for Luciferase Reporter Assay ensuring serum starvation and dual-signal normalization.

Reagents & Materials
ComponentSpecificationPurpose
Cell Line HEK293 or CV-1 (AR-negative)Provides a clean background for transfection.
Expression Vector pCMV-hARConstitutive expression of human Androgen Receptor.
Reporter Vector pMMTV-Luc or pARE-LucContains Androgen Response Elements (ARE) driving Firefly Luciferase.
Normalization Vector pRL-TK (Renilla)Constitutive Renilla expression to correct for transfection efficiency.
Assay Media RPMI-1640 (Phenol Red-Free) + 10% CS-FBSPhenol red can act as a weak estrogen; CS-FBS removes androgens.
Detection Dual-Luciferase® Reporter Assay SystemSequential reading of Firefly and Renilla signals.[4]
Step-by-Step Methodology
  • Cell Seeding (Day 1):

    • Seed HEK293 cells in 96-well white-walled plates (to reflect light) at 20,000 cells/well.

    • Use Phenol Red-Free media supplemented with 10% Charcoal-Stripped FBS.

  • Transfection (Day 2):

    • Prepare lipid-DNA complexes (e.g., Lipofectamine).

    • Ratio: 10:1 (Reporter : Normalizer).

    • DNA Mix per well: 50 ng pCMV-hAR + 50 ng pMMTV-Luc + 5 ng pRL-TK.

    • Incubate for 6 hours, then replace with fresh CS-FBS media.

  • Compound Treatment (Day 2 - PM):

    • Prepare Nirtetralin serial dilutions in DMSO (ensure final DMSO < 0.1%).

    • Positive Control: Dihydrotestosterone (DHT) at 10 nM (Maximal response).

    • Vehicle Control: DMSO only (Baseline).

    • Test: Nirtetralin (10⁻¹² M to 10⁻⁵ M).

    • Incubate cells for 24 hours.

  • Detection (Day 3):

    • Wash cells with PBS. Add 20 µL Passive Lysis Buffer.[5]

    • Inject Luciferase Assay Reagent II (LAR II) : Measure Firefly luminescence (

      
      ).
      
    • Inject Stop & Glo® Reagent : Quenches Firefly and activates Renilla (

      
      ).
      
  • Calculation:

    • Calculate Relative Light Units (RLU):

      
      
      
    • This ratio corrects for variations in cell number and transfection efficiency in every well.

Data Interpretation & Troubleshooting

Expected Potency Profile

Nirtetralin, as a SARM, typically exhibits high affinity but variable efficacy compared to DHT.

ParameterDefinitionNirtetralin Expectation

(Affinity)
Concentration needed to bind 50% of receptors.< 5 nM (High affinity is required for competition with endogenous testosterone).

(Potency)
Concentration needed to reach 50% max effect.10 - 50 nM (Often slightly less potent than DHT).

(Efficacy)
Maximal transcriptional output relative to DHT.Partial Agonist (60-90%) (This "ceiling" effect is characteristic of tissue-selective SARMs).
Troubleshooting Guide
  • High Background in Reporter Assay:

    • Cause: Incomplete stripping of serum.

    • Solution: Use double-stripped CS-FBS or switch to serum-free media for the final 24h incubation.

  • Low Signal-to-Noise Ratio:

    • Cause: Poor transfection efficiency.

    • Solution: Optimize DNA:Lipid ratio or switch to electroporation. Ensure pRL-TK (Renilla) is not squelching the promoter (keep Renilla plasmid amount low).

  • "Bell-Shaped" Dose Response:

    • Cause: Cytotoxicity at high concentrations or "squelching" of transcription factors.

    • Solution: Perform an ATP-based viability assay (e.g., CellTiter-Glo) in parallel to confirm cells are alive at high Nirtetralin doses.

References

  • US Environmental Protection Agency (EPA). (2011). Peer Review Results for the Androgen Receptor (AR) Binding Assay. Retrieved from [Link]

  • National Institutes of Health (NIH) / NCBI. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Retrieved from [Link]

  • Addgene. pRL-TK Plasmid Information (Renilla Control). Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of Nirtetralin as a Novel Topical Vector Control Agent

Author: BenchChem Technical Support Team. Date: March 2026

A Roadmap for the Development of a First-in-Class Topical Insecticide

Disclaimer: The use of nirtetralin for vector control is a hypothetical application based on the insecticidal properties of related compounds. The following application notes and protocols provide a comprehensive framework for the research and development required to evaluate nirtetralin or any novel compound for its potential as a topical vector control agent. These protocols are synthesized from established international guidelines and best practices in insecticide research.

Introduction: The Case for Nirtetralin as a Candidate Topical Vector Control Agent

The escalating challenge of insecticide resistance in major disease vectors, such as mosquitoes, necessitates the discovery and development of novel active ingredients with new modes of action.[1][2] Natural products represent a vast and historically successful source of new insecticidal compounds.[3] Nirtetralin, a lignan isolated from plants of the Phyllanthus genus, belongs to a class of compounds that has demonstrated a range of biological activities.[4][5] While research into the insecticidal properties of Phyllanthus niruri has been explored, and other lignans have shown promise as insecticides, the specific potential of nirtetralin as a topical agent for vector control remains an untapped area of investigation.[6][7][8]

These application notes provide a strategic, phased approach to systematically evaluate nirtetralin's potential, from initial high-throughput screening to detailed topical bioassays and preliminary mechanism of action studies. The protocols herein are designed to be robust, reproducible, and aligned with the standards set by regulatory bodies such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[9][10][11]

Phase 1: Foundational Assessment - Solubility, Formulation, and High-Throughput Screening

The initial phase focuses on establishing the basic parameters for working with nirtetralin and conducting a rapid assessment of its biological activity against a target vector.

Protocol 1: Preparation of Nirtetralin Stock Solutions

Rationale: Accurate and reproducible bioassays depend on the complete solubilization of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in biological assays due to its high solubilizing capacity.[12] However, the final concentration of DMSO in the assay must be kept low (typically <0.5%) to avoid solvent-induced toxicity. Acetone is a preferred solvent for topical bioassays due to its volatility, which allows the solvent to evaporate quickly, leaving the active ingredient on the insect's cuticle.[13][14]

Materials:

  • Nirtetralin (solid form)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Acetone, analytical grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (Nirtetralin Molecular Weight: ~430.47 g/mol )

  • Weighing: Accurately weigh the calculated mass of nirtetralin.

  • Dissolution:

    • Transfer the weighed nirtetralin into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO or acetone to achieve the desired stock concentration.

    • Vortex the tube until the compound is fully dissolved.[12]

    • If solubility is an issue, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be employed, but with caution to prevent compound degradation.[12]

  • Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C in the dark.

Initial Formulation Development

Rationale: The formulation of a topical insecticide is critical for its efficacy. The choice of solvents and adjuvants can significantly impact the stability, spreadability, and penetration of the active ingredient through the insect's cuticle.[15][16] Initial studies should evaluate simple formulations to establish a baseline for further development.

Formulation ID Nirtetralin Conc. (mg/mL) Solvent Adjuvant/Carrier Rationale
NIRT-A1 10AcetoneNoneStandard volatile solvent for topical application.[13][14]
NIRT-D1 10DMSONoneFor initial screening where volatility is not a primary concern.
NIRT-A2 10AcetoneSilicone Fluid (1%)To enhance spreading on the hydrophobic cuticle.
NIRT-A3 10AcetoneMineral Oil (2%)A non-volatile carrier to potentially increase contact time.
Protocol 2: High-Throughput Screening (HTS) using Larval Bioassay

Rationale: A high-throughput screening method is essential for rapidly assessing the potential of a large number of compounds. Larval bioassays are often used for initial screening as they are generally easier and faster to conduct than adult bioassays.[17][18] This protocol is adapted for a 96-well plate format to maximize throughput.

Materials:

  • First-instar larvae of Aedes aegypti

  • 96-well microplates

  • Nirtetralin stock solutions

  • Larval rearing water

  • Larval food (e.g., fish food suspension)

  • Multi-channel pipette

Procedure:

  • Plate Preparation: Add 198 µL of larval rearing water to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the nirtetralin stock solution (or serial dilutions) to the appropriate wells to achieve the desired final concentrations. Include solvent-only control wells.

  • Larval Introduction: Using a transfer pipette, add 5 first-instar larvae to each well.

  • Incubation: Cover the plates and incubate at standard rearing conditions (e.g., 27°C, 80% RH) for 24-48 hours.

  • Mortality Assessment: Record the number of dead larvae in each well. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Phase 2: Definitive Efficacy Testing - Topical Application Bioassays

Following a positive result in the HTS phase, the next step is to determine the direct contact toxicity of nirtetralin using a topical application bioassay. This method provides a precise measure of the intrinsic toxicity of the compound.[19][20][21]

Experimental Workflow for Topical Application Bioassay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_post Post-Application rearing 1. Rear Mosquitoes (3-5 day old non-blood-fed females) solutions 2. Prepare Serial Dilutions (Nirtetralin in Acetone) rearing->solutions equipment 3. Calibrate Micropipette solutions->equipment anesthetize 4. Anesthetize Mosquitoes (CO2 or chilling) equipment->anesthetize apply 5. Topical Application (0.5 µL to dorsal thorax) anesthetize->apply Treat batches of ~25 recover 6. Transfer to Recovery Cups (Provide sugar source) apply->recover incubate 7. Incubate for 24 hours (Controlled environment) recover->incubate mortality 8. Record Mortality incubate->mortality analyze 9. Analyze Data (Calculate LD50/LD90) mortality->analyze

Caption: Workflow for Topical Application Bioassay.

Protocol 3: Topical Application Bioassay for Adult Mosquitoes

Rationale: This "gold standard" laboratory assay determines the dose of an insecticide required to kill a specific percentage of a test population (e.g., LD50 or LD90) through direct contact.[13][14] It ensures a precise dose is delivered to each insect, minimizing variability seen in other methods.[19][20] The dorsal thorax is the standard application site.[13][21]

Materials:

  • 3-5 day old, non-blood-fed female mosquitoes (Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus)[22]

  • Nirtetralin serial dilutions in acetone

  • Acetone (for control group)

  • Micropipette/applicator capable of delivering 0.5 µL droplets

  • CO2 source and anesthetization chamber (or ice pack for chilling)

  • Recovery cups with mesh lids

  • Cotton balls and 10% sugar solution

  • Featherweight forceps

Procedure:

  • Preparation:

    • Prepare a range of at least 5 serial dilutions of nirtetralin in acetone that are expected to result in mortalities between 10% and 90%.

    • Label recovery cups for each concentration and the control.

  • Anesthetization:

    • Anesthetize a batch of 20-25 female mosquitoes using CO2 or by placing them on a chilled surface.[13] Work quickly to prevent mortality from over-anesthetization.

  • Application:

    • Place the anesthetized mosquitoes on a petri dish over a chill table or on a CO2 fly pad.

    • Using the micropipette, carefully apply a single 0.5 µL droplet of the nirtetralin solution directly to the dorsal thorax of each mosquito.[13][14]

    • Start with the acetone-only control group, then proceed from the lowest to the highest nirtetralin concentration to avoid cross-contamination.

  • Recovery and Incubation:

    • Immediately after application, use featherweight forceps to gently transfer the treated mosquitoes into the corresponding labeled recovery cups.

    • Place a cotton ball soaked in 10% sugar solution on the mesh lid of each cup.

    • Hold the cups in an insectary or environmental chamber at 25-27°C and ~80% relative humidity for 24 hours.

  • Mortality Assessment:

    • After 24 hours, record the number of dead and alive mosquitoes in each cup. Mosquitoes unable to stand or fly are considered moribund and should be counted as dead.

  • Replication:

    • Conduct at least three independent replications on different days with different batches of mosquitoes.[14]

Data Analysis and Interpretation

The primary output of this assay is the dose-response curve, from which the Lethal Dose (LD) values are calculated.

Hypothetical Dose-Response Data for Nirtetralin:

Dose (ng/mosquito) Total Treated Number Dead % Mortality (Corrected)
0 (Control)7530%
57598%
10752125%
20754050%
40756381%
80757294%

Mortality is corrected using Abbott's formula if control mortality is >5% and <20%.

From this data, probit analysis would be used to calculate:

  • LD50: The dose required to kill 50% of the test population.

  • LD90/LD99: The dose required to kill 90% or 99% of the population.

These values allow for direct comparison of nirtetralin's intrinsic toxicity to existing insecticides.

Phase 3: Advanced Investigations - Mechanism of Action and Repellency

Should nirtetralin demonstrate significant contact toxicity, further studies are warranted to understand its mode of action and to explore other potential vector control applications.

Investigating the Mechanism of Action (MoA)

Rationale: Understanding the MoA is crucial for managing potential resistance and for developing synergistic formulations.[1][23] While a full MoA elucidation is a complex process, initial steps can provide valuable insights.

Initial Investigative Steps:

  • Symptomology Observation: Carefully observe the behavior of treated insects. Symptoms like hyperactivity, paralysis, or tremors can suggest a neurotoxic MoA.[24]

  • Synergist Assays: Co-administer nirtetralin with known metabolic enzyme inhibitors (e.g., PBO for oxidases, DEF for esterases). A significant increase in mortality suggests that these enzyme systems are involved in detoxifying nirtetralin.

  • Target Site Assays: If a neurotoxic MoA is suspected, in vitro assays on key insect neural targets (e.g., acetylcholinesterase, sodium channels, GABA receptors) can be performed.[25]

Logical Flow for Preliminary MoA Investigation

G start Nirtetralin shows high toxicity observe Observe symptoms in treated mosquitoes start->observe neuro Neurotoxic symptoms observed (tremors, paralysis) observe->neuro Yes metabolic General lethargy observed observe->metabolic No target_site Perform target site assays (AChE, GABA, etc.) neuro->target_site synergist Conduct synergist assays (PBO, DEF) metabolic->synergist metabolism_implicated Synergism observed: Metabolic detoxification likely synergist->metabolism_implicated no_synergism No synergism: Novel target or insensitive to metabolism synergist->no_synergism

Caption: Decision tree for MoA investigation.

Conclusion and Future Directions

This document outlines a systematic, evidence-based pathway for the initial evaluation of nirtetralin as a candidate topical vector control agent. By following these standardized protocols, researchers can generate the high-quality data necessary to determine its intrinsic activity, establish dose-response relationships, and gain preliminary insights into its mechanism of action. Positive results from this comprehensive evaluation would justify further development, including formulation optimization, semi-field and field trials, and non-target safety assessments, in accordance with WHO and EPA guidelines for new vector control products.[9][22][26] The search for novel insecticides is paramount, and a structured approach is the most effective way to identify promising candidates like nirtetralin from the vast chemical diversity of the natural world.

References

  • Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests - US EPA. (2021, January 13). Retrieved from [Link]

  • Pan, L., et al. (2020). Insecticidal Activity of Four Lignans Isolated from Phryma leptostachya. Molecules, 25(21), 5021.
  • WHO Guidance for efficacy testing and risk assessment | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations. (n.d.). Retrieved from [Link]

  • Li, T., Wang, Y., & Liu, N. (2023). Mosquito Adult Bioassays. Cold Spring Harbor Protocols, 2023(3).
  • Cong, F., et al. (2023). High-throughput screening for novel Bacillus thuringiensis insecticidal proteins revealed evidence that the bacterium exchanges Domain III to enhance its insecticidal activity.
  • Pridgeon, J. W., Becnel, J. J., Clark, G. G., & Linthicum, K. J. (2009). A high-throughput screening method to identify potential pesticides for mosquito control. Journal of medical entomology, 46(2), 335–341.
  • Jini, P. K., & Sharmila, S. (2021). The Insecticidal Efficacy Of Leaf Powders Of Medicinal Plants PHYLLANTHUS NIRURI LINNAEUS and AZADIRACHTA INDICA A.JUSS on the Management of the Storage Grain Pest RHYZOPERTHA DOMINCA (FABRICIUS), (COLEOPTERA:BOSTRICHIDAE), Found in TRITICUM AESTIVUM.
  • WHO Efficacy Testing Guidelines for Vector Control Products. (n.d.). Retrieved from [Link]

  • Pridgeon, J. W., Becnel, J. J., Clark, G. G., & Linthicum, K. J. (2009). A high-throughput screening method to identify potential pesticides for mosquito control. Journal of Medical Entomology, 46(2), 335-341.
  • Li, T., Wang, Y., & Liu, N. (2023). Mosquito Adult Bioassays.
  • St. Clair, C. R., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of visualized experiments : JoVE, (179).
  • Sharma, A., et al. (2025). A Review on Novel Formulations and Delivery Systems of Botanical Insecticides for Enhanced Efficacy. Neotropical Entomology.
  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2016). Horizon Research Publishing.
  • Al-Salahi, O. S., et al. (2019). Evaluation of the ameliorative effects of Phyllanthus niruri on the deleterious insecticide imidacloprid in the vital organs of chicken embryos. PeerJ, 7, e7973.
  • Zhang, Y., et al. (2025). Isolation and identification of diterpenoids and lignans from the Juniperus sabina L. with insecticidal activities. Pest Management Science.
  • WHO releases updated Guidance framework for testing of genetically modified mosquitoes. (2021, June 16). Target Malaria.
  • EPA Releases Test Guideline for Premises Treatments. (2019, September 24). U.S. Environmental Protection Agency.
  • Yamauchi, S., & Taniguchi, E. (1991). Synthesis and Insecticidal Activity of Lignan Analogs (1). Journal of Pesticide Science, 16(3), 433-440.
  • Yamauchi, S., & Taniguchi, E. (1991). Synthesis and Insecticidal Activity of Lignan Analogs (1). Bioscience, Biotechnology, and Biochemistry, 55(11), 1845-1847.
  • St. Clair, C. R., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179).
  • [Guidelines for Phase III Evaluation of Vector Control Methods Against Malaria]. (2009). Sante, 19(2), 101-115.
  • Topical Testing. (n.d.). Liverpool School of Tropical Medicine. Retrieved from [Link]

  • Zhang, H., et al. (2024). Insecticidal Activity and Molecular Target by Morphological Analysis, RNAseq, and Molecular Docking of the Aryltetralin Lignan Lactone Helioxanthin, Isolated from Taiwania flousiana Gaussen. Journal of Agricultural and Food Chemistry.
  • WHO Guidelines on Entomological Testing Services. (2024, September 16).
  • Pesticide Product Performance Data Requirements for Products Claiming Efficacy Against Certain Invertebrate Pests. (2021, March 22). Federal Register.
  • Grieco, J. P., et al. (2005). A novel high throughput screening system to evaluate the behavioral response of adult mosquito to chemicals.
  • Ghosal, A. (2018). Mode of Action of Insecticides.
  • Discovering Novel Insecticides with Nanoparticles. (2021, October 7). AZoNano.
  • Guide to the EPA's Registration Process for Mosquito Control Products. (2024, May 6). Clarke.
  • Ishaaya, I., & Horowitz, A. R. (2016). Insecticides with Novel Modes of Action: Mechanism and Resistance Management.
  • Sharma, A., et al. (2025). A Review on Novel Formulations and Delivery Systems of Botanical Insecticides for Enhanced Efficacy. PubMed.
  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). PMC.
  • Morita, M., et al. (2007). Research and development of a novel insecticide, flonicamid. Journal of Pesticide Science, 32(3), 259-261.
  • Development of novel pesticides in the 21st century. (2021). PMC.
  • How Insecticides Work [fact sheet]. (n.d.). UNH Extension.
  • Polymeric Nanoparticle-Based Insecticides: A Controlled Release Purpose for Agrochemicals. (2013). IntechOpen.
  • Biological activity studies of the aerial parts of Phyllanthus niruri L. (2022). Dhaka University Journal of Pharmaceutical Sciences, 21(1), 89-95.
  • New Formulations of Natural Substances Against Insect Pests. (2025). MDPI.
  • Kshitija, A., et al. (2024). Phyllantus niruri: Nature's Healing Herb. Pharma Sci Analytical Res J, 6(2), 180060.
  • EPA-Required Field Efficacy Test in Two Environments. (2016).
  • Laboratory Solution Prepar
  • Advance Solution Preparation. (2025, May 9). Biology LibreTexts.
  • Singh, M. K., & Ahmad, S. (2020). Phytochemical Profile of Phyllanthus niruri and Evaluation of its Potent Bioactive Compounds.
  • Preparation schemes. (n.d.). PLA 3.0 Knowledge Center.

Sources

Nirtetralin Dosage Determination and Experimental Design for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nirtetralin is a naturally occurring lipophilic lignan isolated from the medicinal plant Phyllanthus niruri L. Transitioning Nirtetralin from in vitro screening to in vivo efficacy models requires rigorous dosage scaling, formulation strategy, and pharmacokinetic consideration. This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for determining Nirtetralin dosages in animal models, specifically focusing on its well-documented antiviral and emerging oncological applications.

Pharmacological Rationale & Mechanism of Action

Before establishing an in vivo dosage, it is critical to understand the compound's mechanistic targets to select appropriate pharmacodynamic readouts. Nirtetralin exhibits a dual-action pharmacological profile:

  • Antiviral Activity (HBV/HEV) : Nirtetralin and its stereoisomers (Nirtetralin A and B) actively suppress the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in infected hepatocytes[1][2]. In Hepatitis E virus (HEV) models, Nirtetralin modulates the mTOR pathway, significantly decreasing viral replication[3].

  • Oncology (OSCC) : Recent computational and in vitro studies demonstrate that Nirtetralin induces intracellular Reactive Oxygen Species (ROS) and downregulates Epithelial-Mesenchymal Transition (EMT) markers (such as Vimentin, SNAIL1, and SLUG), culminating in cancer cell apoptosis[4].

G cluster_HBV Antiviral Pathway (HBV) cluster_Oncology Oncology Pathway (OSCC) Nirtetralin Nirtetralin (Phyllanthus niruri) HBV_Rep HBV DNA Replication Nirtetralin->HBV_Rep Inhibits Ag_Sec HBsAg/HBeAg Secretion Nirtetralin->Ag_Sec Suppresses Liver_Enz ALT/AST Elevation Nirtetralin->Liver_Enz Reduces ROS Intracellular ROS Nirtetralin->ROS Induces EMT EMT Progression Nirtetralin->EMT Downregulates Hepatoprotection Hepatoprotection Liver_Enz->Hepatoprotection Promotes Apoptosis Cancer Cell Apoptosis ROS->Apoptosis EMT->Apoptosis Sensitizes

Mechanistic pathways of Nirtetralin: Antiviral suppression of HBV and oncological EMT modulation.

Pharmacokinetics and Dose Translation

The translation of in vitro IC₅₀ values to in vivo dosages relies heavily on the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Computational SWISS-ADME profiling indicates favorable pharmacokinetic properties for Nirtetralin[4]. Furthermore, HPLC-PDA profiling of Phyllanthus lignans confirms their stability and extractability, which is critical for formulation consistency[5].

In vitro assays utilizing HepG2.2.15 cells establish the baseline potency of Nirtetralin and its stereoisomers[1][2]. To achieve therapeutic plasma concentrations in vivo, empirical studies in avian models have established a functional therapeutic window of 25 mg/kg to 100 mg/kg per day[1].

Quantitative Data Summary
Compound VariantTarget / AssayIn Vitro Potency (IC₅₀)In Vivo Dosage (Duck Model)Administration Route
Nirtetralin HBsAg Secretion97.2 µMN/AN/A
Nirtetralin HBeAg Secretion232.0 µMN/AN/A
Nirtetralin A HBsAg Secretion9.5 µMN/AN/A
Nirtetralin A HBeAg Secretion17.4 µMN/AN/A
Nirtetralin B HBsAg Secretion16.7 µM - 17.4 µM25, 50, 100 mg/kg/dayIntragastric (i.g.)
Nirtetralin B HBeAg Secretion63.9 µM - 69.3 µM25, 50, 100 mg/kg/dayIntragastric (i.g.)

Step-by-Step Protocol: In Vivo Efficacy Evaluation of Nirtetralin

Causality of Model Selection : The Duck Hepatitis B Virus (DHBV) model is the gold standard for HBV in vivo research. Ducks naturally host DHBV, a hepadnavirus closely related to human HBV, allowing researchers to evaluate both viral replication and drug-induced hepatoprotection in a fully competent immune system[1].

Phase 1: Formulation and Vehicle Selection

Rationale: Nirtetralin is highly lipophilic. Administering it in pure aqueous solutions leads to erratic absorption and high inter-subject variability.

  • Weigh the required amount of Nirtetralin powder (≥95% purity via LC/MS-ELSD).

  • Suspend the compound in a vehicle of 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) or a co-solvent system (5% DMSO / 5% Tween-80 / 90% Saline ).

  • Sonicate for 15 minutes at room temperature until a uniform, milky suspension is achieved. Note: Prepare fresh daily to prevent precipitation.

Phase 2: Animal Acclimatization & Infection
  • Procure 1-day-old Beijing ducks.

  • Inoculate intravenously (via the leg vein) with 0.1 mL of DHBV DNA-positive serum.

  • House the infected ducklings in a controlled environment (25±2°C, 12h light/dark cycle) for 7 days to allow viral integration and stable viremia.

Phase 3: Dosing Regimen (Self-Validating System)

Rationale: A 14-day intragastric (i.g.) dosing schedule mimics the intended human oral route and engages hepatic first-pass metabolism, directly delivering the drug to the primary site of infection[1]. The inclusion of a positive control validates the assay's sensitivity.

  • Group 1 (Negative Control) : Vehicle only (e.g., 0.5% CMC-Na), i.g., once daily.

  • Group 2 (Positive Control) : Lamivudine (50 mg/kg/day), i.g., once daily.

  • Group 3 (Low Dose) : Nirtetralin 25 mg/kg/day, i.g., once daily.

  • Group 4 (Medium Dose) : Nirtetralin 50 mg/kg/day, i.g., once daily.

  • Group 5 (High Dose) : Nirtetralin 100 mg/kg/day, i.g., once daily. Duration: Administer treatments for 14 consecutive days.

Phase 4: Pharmacodynamic Sampling & Rebound Assessment

Rationale: Antiviral drugs can be virostatic (pausing replication) rather than virocidal (destroying the virus). Monitoring animals post-dosing (Day 17) is critical to assess viral rebound and determine true efficacy[1].

  • Blood Collection : Draw blood from the leg vein on Day 0 (pre-dosing), Day 7 (mid-dosing), Day 14 (end of dosing), and Day 17 (3 days post-withdrawal).

  • Viral Quantification : Isolate serum and perform qPCR to quantify DHBV DNA.

  • Antigen Secretion : Use ELISA to measure serum HBsAg and HBeAg levels.

  • Hepatotoxicity Markers : Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a biochemical analyzer to confirm the hepatoprotective effects of Nirtetralin[1].

  • Histopathology : Euthanize a subset of animals on Day 14. Excise liver tissue, fix in 10% neutral buffered formalin, and perform H&E staining to evaluate the reduction in hepatic necrosis.

References

  • Ahmad, I., et al. (2015). "Nirtetralin inhibits growth of hepatitis E virus in hepaRG cells." Basic Research Journal of Medicine and Clinical Sciences. 3

  • Wei, W., et al. (2014). "In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L." Journal of Ethnopharmacology. 1

  • Wei, W., et al. (2012). "Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L." Phytotherapy Research. 2

  • Murugan, R., et al. (2025). "Interpreting nirtetralin's anticancer efficacy in oral squamous cell carcinoma: Integrating experimental and computational perspectives." Medical Oncology. 4

  • Patel, J., et al. (2020). "Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method." Journal of AOAC International. 5

Sources

Application Note: Synthesis Pathways and Protocols for Nirtetralin

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug development, focusing on the rational synthesis of Nirtetralin , a bioactive aryltetralin lignan with significant anti-hepatitis B virus (HBV) potential.

Executive Summary & Target Profile

Nirtetralin (CAS: 50656-78-5) is a naturally occurring aryltetralin lignan isolated from Phyllanthus species (P. niruri, P. urinaria). It is structurally characterized by a tetralin core fused to a methylenedioxy ring, bearing a pendant 3,4-dimethoxyphenyl group and two methoxymethyl side chains.

Current research highlights Nirtetralin as a potent suppressor of HBV surface antigen (HBsAg) and e-antigen (HBeAg) secretion, making it a critical scaffold for antiviral drug discovery. This guide details a convergent synthetic pathway derived from the seminal work of Schneiders & Stevenson (1982) and modern organocatalytic improvements.

Chemical Identity
PropertySpecification
IUPAC Name (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
Formula C₂₄H₃₀O₅
MW 430.5 g/mol
Core Scaffold 1-Phenyl-1,2,3,4-tetrahydronaphthalene (Aryltetralin)
Key Functionality Methylenedioxy bridge, vicinal bis(methoxymethyl) ethers

Retrosynthetic Strategy

The synthesis of Nirtetralin is best approached via a Biomimetic Cyclization Strategy . The core tetralin skeleton is constructed from a dibenzylbutyrolactone precursor. This approach allows for the control of relative stereochemistry at the C1, C2, and C3 positions of the tetralin ring (corresponding to C5, C6, C7 in Nirtetralin).

Strategic Disconnections
  • Ether Formation: The terminal methoxymethyl groups are installed via reduction and methylation of a lactone or diester.

  • Ring Closure (C-C Bond Formation): The B-ring (tetralin) is closed via an electrophilic aromatic substitution (Friedel-Crafts type) or oxidative coupling of a dibenzylbutyrolactone.

  • Backbone Assembly: The carbon skeleton is assembled via a Stobbe condensation followed by alkylation.

Retrosynthesis Target Nirtetralin (Target Molecule) Inter1 Diol Intermediate (Reduction Product) Target->Inter1 Methylation (MeI, NaH) Inter2 Aryltetralin Lactone (Cyclized Core) Inter1->Inter2 Reduction (LiAlH4) Precursor Dibenzylbutyrolactone (Lignan Precursor) Inter2->Precursor Acid-Catalyzed Cyclization Start1 Piperonal (Start Material A) Precursor->Start1 Stobbe Condensation Start2 3,4-Dimethoxybenzyl Bromide (Start Material B) Precursor->Start2 Alkylation

Figure 1: Retrosynthetic analysis of Nirtetralin showing the disconnection to the key dibenzylbutyrolactone precursor.

Detailed Experimental Protocols

Phase 1: Synthesis of the Dibenzylbutyrolactone Precursor

This phase constructs the carbon backbone connecting the two aromatic rings.

Reagents:

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Dimethyl succinate

  • Sodium methoxide (NaOMe)

  • 3,4-Dimethoxybenzyl bromide

  • Lithium diisopropylamide (LDA)

Step 1.1: Stobbe Condensation

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.

  • Reaction: Dissolve Piperonal (15.0 g, 100 mmol) and Dimethyl succinate (17.5 g, 120 mmol) in anhydrous Methanol (150 mL).

  • Addition: Add NaOMe (25% in MeOH, 1.2 equiv) dropwise at 0°C.

  • Conditions: Reflux for 4 hours. The solution will turn yellow/amber.

  • Workup: Acidify with 1M HCl, extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄.

  • Product: Monomethyl ester of piperonylidenesuccinic acid.

Step 1.2: Reduction and Lactonization

  • Hydrogenation: Dissolve the crude Stobbe product in MeOH/THF (1:1). Add 10% Pd/C (5 wt%) and stir under H₂ (balloon pressure) for 12 hours to reduce the alkene. Filter through Celite.

  • Reduction/Cyclization: Treat the reduced ester with CaCl₂ and NaBH₄ in EtOH to reduce the ester to the alcohol, followed by acid-catalyzed ring closure (p-TsOH, Toluene reflux) to yield the benzylbutyrolactone .

Step 1.3: Alkylation (Installation of Ring A)

  • Deprotonation: In a dry flask under Argon at -78°C, dissolve the benzylbutyrolactone (10 mmol) in dry THF. Add LDA (1.1 equiv) dropwise over 20 mins. Stir for 30 mins to generate the enolate.

  • Alkylation: Add 3,4-dimethoxybenzyl bromide (1.2 equiv) dissolved in THF dropwise.

  • Conditions: Stir at -78°C for 2 hours, then warm to RT overnight.

  • Purification: Quench with sat. NH₄Cl. Extract with ether. Purify via Flash Column Chromatography (Hexane/EtOAc 4:1).

  • Result: Trans-2-(3,4-dimethoxybenzyl)-3-(3,4-methylenedioxybenzyl)butyrolactone.

Phase 2: Cyclization to the Aryltetralin Core

This is the critical step defined by Schneiders & Stevenson.

Protocol: Acid-Catalyzed Cyclization Note: While oxidative coupling (VOF₃) is possible, the acid-catalyzed route is preferred for this specific substrate pattern.

  • Dissolution: Dissolve the precursor lactone (2.0 g) in anhydrous Dichloromethane (DCM, 20 mL).

  • Catalyst: Add Trifluoroacetic acid (TFA, 5 mL) or BF₃·OEt₂ (3 equiv) at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC for the disappearance of the starting material.

    • Mechanistic Insight: The electron-rich 3,4-dimethoxyphenyl ring attacks the benzylic cation generated on the methylenedioxy-substituted arm (or vice versa, directed by electronic stability).

  • Quench: Pour carefully into ice-cold sat. NaHCO₃.

  • Isolation: Extract with DCM. The product is the Aryltetralin Lactone .[1]

Phase 3: Functional Group Transformation (Lactone to Ether)

Nirtetralin contains methoxymethyl side chains, not a lactone.

Step 3.1: Reductive Opening

  • Reagent: Lithium Aluminum Hydride (LiAlH₄).

  • Procedure: Suspend LiAlH₄ (4 equiv) in dry THF at 0°C. Add the Aryltetralin Lactone (from Phase 2) in THF dropwise.

  • Conditions: Reflux for 2 hours.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter granular precipitate. Concentrate filtrate to obtain the Diol intermediate .

Step 3.2: Methylation (Final Step)

  • Reagent: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI).

  • Procedure: Dissolve the Diol in dry DMF (10 mL/g).

  • Addition: Add NaH (3.0 equiv) at 0°C. Stir for 30 mins (H₂ evolution).

  • Alkylation: Add MeI (3.5 equiv) dropwise. Stir at RT for 4 hours.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

  • Final Product: Nirtetralin .

Analytical Validation

To ensure the integrity of the synthesized Nirtetralin, compare analytical data against the following reference values derived from natural isolates.

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

6.5-6.8 (m, Ar-H)
Aromatic protons of tetralin and pendant ring.

5.9 (s, 2H)
Methylenedioxy protons (-OCH₂O-).

3.85, 3.82 (s, OMe)
Methoxy groups on the aromatic ring.

3.30 (s, aliphatic OMe)
Methoxymethyl ether signals (distinct from Ar-OMe).
MS (ESI+) m/z 431 [M+H]⁺Consistent with Molecular Weight 430.5.
Stereochemistry NOESY CorrelationsCheck correlation between H-1 and H-2 (trans/cis) to confirm (5R,6S,7S) relative config.

Pathway Visualization

The following diagram illustrates the complete synthetic workflow, highlighting the critical transition from the acyclic precursor to the cyclized lignan core.

SynthesisWorkflow Start Piperonal + Succinate Step1 Stobbe Condensation & Reduction Start->Step1 Lactone Benzylbutyrolactone Step1->Lactone Alkylation Alkylation w/ Dimethoxybenzyl Br Lactone->Alkylation Precursor Dibenzylbutyrolactone (Pre-cyclization) Alkylation->Precursor Cyclization Acid-Catalyzed Cyclization (TFA) Precursor->Cyclization Ring Closure Core Aryltetralin Lactone Cyclization->Core Reduction LiAlH4 Reduction (Lactone -> Diol) Core->Reduction Methylation Methylation (NaH/MeI) Reduction->Methylation Final Nirtetralin Methylation->Final

Figure 2: Step-by-step synthetic workflow for Nirtetralin production.

References

  • Schneiders, G. E., & Stevenson, R. (1982).[2] Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin. Journal of the Chemical Society, Perkin Transactions 1, 999-1003.[2]

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Phytotherapy Research, 26(7), 964-968.

  • Ward, R. S. (1982). The synthesis of lignans and neolignans.[3] Chemical Society Reviews, 11(2), 75-125.

  • PubChem. (n.d.). Nirtetralin Compound Summary. National Library of Medicine.

Sources

Advanced Protocol for Nirtetralin Administration in Preclinical Pharmacological Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Nirtetralin is a bioactive lignan primarily isolated from the Phyllanthus genus (P. niruri, P. urinaria, P. amarus).[1] It has emerged as a high-value investigational compound due to its potent antiviral activities (specifically against Hepatitis B and E viruses) and anti-metastatic properties in oral squamous cell carcinoma (OSCC).[1]

Unlike hydrophilic small molecules, Nirtetralin presents specific challenges in administration due to its lipophilicity and low aqueous solubility.[1] Successful pharmacological study requires rigorous adherence to formulation protocols to ensure bioavailability and reproducibility. This guide details the preparation and administration routes for in vitro and in vivo models, grounded in recent pharmacokinetic and efficacy data.

Physicochemical Profile
PropertyDataImplications for Administration
Chemical Class Lignan (Phenylpropanoid)High membrane permeability; poor water solubility.[1]
Molecular Weight ~430.49 g/mol Suitable for passive diffusion.[1]
Solubility Soluble in DMSO, Ethanol, Methanol.[1] Insoluble in water.[1]Requires co-solvents or suspension vehicles for in vivo use.[1]
Stability Light-sensitive; stable at -20°C (solid).[1]Prepare working solutions fresh; protect from light.[1]

Formulation & Solubilization Strategies

The bioavailability of Nirtetralin is strictly dependent on the vehicle used. Simple aqueous dissolution will result in precipitation and inconsistent dosing.

A. Stock Solution Preparation (In Vitro)

For cellular assays (e.g., HepaRG, KB cells), Dimethyl Sulfoxide (DMSO) is the solvent of choice.[1]

  • Weighing: Weigh Nirtetralin powder using an analytical balance (precision ±0.01 mg).

  • Dissolution: Dissolve in 100% DMSO to create a 10 mM - 50 mM Stock Solution .

    • Note: Vortex for 30 seconds to ensure complete solubilization.

  • Storage: Aliquot into amber microcentrifuge tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

B. In Vivo Vehicle Formulation (Oral/Parenteral)

For animal studies, DMSO concentration must be minimized (<5-10% usually) or replaced with suspension vehicles.[1]

RouteRecommended VehiclePreparation Method
Oral Gavage (PO) 0.5% CMC-Na (Carboxymethylcellulose) + 1% Tween 80Suspension: Triturate Nirtetralin powder with Tween 80 first, then gradually add CMC solution while stirring.[1] Sonicate for 10 min to create a uniform suspension.
Intraperitoneal (IP) 5% DMSO + 5% Tween 80 + 90% SalineCo-solvent System: Dissolve Nirtetralin in DMSO.[1] Add Tween 80.[1] Slowly add warm saline (37°C) with vigorous vortexing. Use immediately to prevent precipitation.[1]
Intraplantar (i.pl.) Saline (with <1% Ethanol/DMSO)For local inflammation models.[1] Volume is strictly limited (e.g., 20-50 µL/paw).[1]

Experimental Protocols

Protocol A: In Vitro Administration (Antiviral/Anticancer Assays)

Context: Evaluation of IC50 against HEV in HepaRG cells or EMT inhibition in OSCC.[1]

  • Cell Seeding: Seed cells (e.g., HepaRG or KB) in 96-well plates (5,000–10,000 cells/well). Incubate for 24h to allow attachment.

  • Dose Preparation:

    • Thaw Nirtetralin stock (e.g., 50 mM).[1]

    • Perform serial dilutions in culture medium (e.g., DMEM + 10% FBS).[1]

    • Critical Step: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1]

  • Treatment:

    • Aspirate old medium.[1]

    • Add 100 µL of Nirtetralin-containing medium.[1]

    • Include a Vehicle Control (Medium + 0.1% DMSO).[1]

  • Incubation: Incubate for 24–72 hours depending on the endpoint (e.g., MTT assay, viral load qPCR).

  • Readout: Measure cell viability or viral RNA/antigen levels.[1]

Protocol B: In Vivo Oral Administration (Systemic Efficacy)

Context: Hepatoprotective or systemic antiviral studies in mice/rats.[1]

  • Animal Fasting: Fast mice for 4 hours prior to dosing to standardize absorption (water ad libitum).

  • Dose Calculation: Typical range: 10 – 50 mg/kg .

    • Example: For a 25g mouse at 20 mg/kg, required dose is 0.5 mg.[1]

    • Volume: Standard gavage volume is 10 mL/kg (0.25 mL for a 25g mouse).[1]

  • Administration:

    • Draw the homogenous CMC/Tween suspension into a 1 mL syringe with a gavage needle (20G for mice).

    • Restrain the animal firmly by the scruff.

    • Insert the needle gently down the esophagus and depress the plunger.

  • Observation: Monitor for 30 mins post-dose for signs of aspiration or distress.

Protocol C: Local Intraplantar Administration (Inflammation Model)

Context: Investigating PAF-induced paw edema or allodynia.[1]

  • Preparation: Prepare a concentrated solution (e.g., 30 nmol/dose) in saline containing minimal ethanol (<2%).

  • Restraint: Lightly anesthetize the animal (Isoflurane) or restrain manually.

  • Injection:

    • Use a Hamilton syringe or 30G needle.[1]

    • Inject 20–50 µL subcutaneously into the plantar surface of the right hind paw.

  • Challenge: Administer the inflammatory agent (e.g., PAF or Carrageenan) shortly after (e.g., 30-60 mins) to assess preventative efficacy.

Mechanism & Workflow Visualization

The following diagrams illustrate the administration workflow and the simplified mechanism of action for Nirtetralin in pharmacological contexts.

Nirtetralin_Workflow cluster_InVitro In Vitro Pathway cluster_InVivo In Vivo Pathway Raw Raw Nirtetralin (Solid Powder) Stock Stock Solution (50mM in DMSO) Raw->Stock Solubilization Suspension Suspension Formulation (CMC-Na + Tween 80) Raw->Suspension Trituration & Sonication Dilution Serial Dilution (Culture Media) Stock->Dilution <0.1% DMSO final Cells Target Cells (HepaRG / KB) Dilution->Cells Incubation (24-72h) Animal Subject (Mouse/Rat) Suspension->Animal Oral Gavage (PO) 10-50 mg/kg

Figure 1: Preparation workflow for Nirtetralin showing distinct formulation pathways for cellular vs. animal models.[1]

MOA_Nirtetralin Nirt Nirtetralin HBV Hepatitis B Virus (Replication) Nirt->HBV Inhibits HEV Hepatitis E Virus (Growth) Nirt->HEV Inhibits EMT EMT Markers (Snail, Vimentin) Nirt->EMT Modulates Expression PAF PAF Receptor (Inflammation) Nirt->PAF Antagonizes Antiviral Reduced Viral Load (HBsAg/HBeAg Suppression) HBV->Antiviral HEV->Antiviral Anticancer Inhibition of Metastasis (OSCC) EMT->Anticancer AntiInf Reduced Edema & Allodynia PAF->AntiInf

Figure 2: Pharmacological Mechanism of Action (MOA) map highlighting pleiotropic effects of Nirtetralin.[1]

Safety & Handling (E-E-A-T)

  • Toxicity: While lignans generally exhibit low cytotoxicity compared to standard chemotherapeutics, high concentrations (>100 µM in vitro) may induce non-specific cell death.[1] Always determine the CC50 (Cytotoxic Concentration 50%) in your specific cell line before efficacy testing.[1]

  • Personal Protective Equipment (PPE): Nirtetralin is a bioactive phytochemical.[1] Wear nitrile gloves, lab coat, and safety goggles.[1] Handle powder in a fume hood to avoid inhalation.[1]

  • Waste Disposal: Dispose of DMSO solutions and animal waste according to hazardous chemical protocols.

References

  • Zhang, G. D., Zhang, W. J., & Zhu, Y. B. (2015).[1][2][3] Nirtetralin inhibits growth of hepatitis E virus in HepaRG™ cells.[2][3] Bangladesh Journal of Pharmacology, 10(2), 377-382.[1][3] Link

  • Liu, S., et al. (2014).[1] In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. Journal of Ethnopharmacology, 157, 62-68.[4] Link

  • Kassuya, C. A. L., et al. (2005).[1][5] Antiinflammatory and antiallodynic actions of the lignan niranthin isolated from Phyllanthus amarus. European Journal of Pharmacology, 519(1-2), 177-183.[1] (Discusses comparative lignan administration routes). Link

  • Ren, Y., et al. (2025).[1] Interpreting nirtetralin's anticancer efficacy in oral squamous cell carcinoma: Integrating experimental and computational perspectives. Toxicology Reports, 102034.[1][6] Link

  • Bagalkotkar, G., et al. (2006).[1] Phytochemicals from Phyllanthus niruri Linn. and their pharmacological properties: a review. Journal of Pharmacy and Pharmacology, 58(12), 1559-1570.[1] Link

Sources

Application Note: Storage, Handling, and Solubilization Protocols for Nirtetralin

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with Nirtetralin , a bioactive aryltetralin lignan.[1][2] It prioritizes the preservation of compound integrity and the safety of the operator, distinguishing clearly between Nirtetralin and the similarly named herbicide Nitralin.[1]

Introduction & Chemical Context

Nirtetralin is a naturally occurring aryltetralin lignan isolated from Phyllanthus urinaria and Phyllanthus niruri.[1][2] It has garnered significant research interest due to its anti-viral activity (specifically suppressing Hepatitis B surface antigen [HBsAg] and Hepatitis E virus replication) and anti-cancer potential (inducing apoptosis in oral squamous cell carcinoma).[1][2][3]

Critical Distinction: Do not confuse Nirtetralin (CAS 50656-78-5) with Nitralin (CAS 4726-14-1), which is a dinitroaniline herbicide.[1][2][3] While Nitralin has specific acute toxicity profiles, Nirtetralin is a bioactive phytochemical; however, due to its cytotoxic mechanism against cancer cells, it must be handled as a Potent Pharmacological Agent .[1][2]

Physicochemical Properties & Stability Profile[1][2][3][4][5]

PropertySpecificationHandling Implication
Appearance White to off-white solid powderSusceptible to static charge during weighing.[1][2][3]
Molecular Formula C₂₄H₃₀O₇
Solubility (Water) Negligible / InsolubleAqueous buffers cannot be used for stock solutions.[1][2][3]
Solubility (Organic) DMSO (>20 mg/mL), Ethanol, ChloroformUse high-grade DMSO (anhydrous) for stock preparation.[1][2][3]
Hygroscopicity ModerateProtect from moisture to prevent hydrolysis or caking.[1][2]
Light Sensitivity Unknown (common in lignans)Precautionary: Store in amber vials to prevent photo-oxidation.[1][2][3]

Storage Directives

Proper storage is the primary determinant of experimental reproducibility.[1] Lignans can degrade via oxidation or hydrolysis if improperly stored.[1]

Powder Storage (Long-Term)[1][2][3]
  • Temperature: -20°C is the gold standard for long-term stability (>1 month).[1][2][3] For short-term usage (<1 month), 4°C is acceptable.[1][2][3]

  • Environment: Store in a desiccated environment. Use a sealed container with silica gel packs to minimize moisture absorption.[1]

  • Container: Amber glass vials with Teflon-lined screw caps.[1][2][3] Avoid plastic containers for long-term storage if possible, to prevent leaching or adsorption.[1][2][3]

Solution Storage (Working Stocks)

Once reconstituted (typically in DMSO), the stability of Nirtetralin decreases.[1][2][3]

  • Temperature: -80°C is recommended for storage longer than 1 week. -20°C is acceptable for up to 1 week.[1][2][3]

  • Freeze-Thaw Cycles: Minimize to <3 cycles . Repeated freezing and thawing causes precipitation and concentration gradients.[1]

  • Aliquot Strategy: Aliquot stock solutions into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

Storage Workflow Diagram

The following diagram illustrates the decision logic for storing Nirtetralin upon receipt.

StorageWorkflow Receipt Receipt of Nirtetralin (Ambient/Ice Pack) Inspection Inspect Vials (Cracks, Seal Integrity) Receipt->Inspection FormCheck Form: Powder or Solution? Inspection->FormCheck Powder Solid Powder FormCheck->Powder Solution Reconstituted Stock (e.g., DMSO) FormCheck->Solution Desiccate Place in Desiccator (Protect from Moisture) Powder->Desiccate TempSelect Select Duration Desiccate->TempSelect LongTerm > 1 Month: Store at -20°C TempSelect->LongTerm ShortTerm < 1 Month: Store at 4°C TempSelect->ShortTerm Aliquot Aliquot into Single-Use Vials Solution->Aliquot Freeze Flash Freeze Store at -80°C Aliquot->Freeze

Figure 1: Decision matrix for the intake and storage of Nirtetralin to ensure maximum stability.[1][2][3]

Handling and Solubilization Protocol

Safety Notice: Nirtetralin is a bioactive compound with cytotoxic properties.[1][2]

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.[1][2]

  • Containment: Handle powder inside a fume hood or biological safety cabinet to prevent inhalation of fine particulates.[1][2]

  • Waste: Dispose of as hazardous chemical waste (cytotoxic/antineoplastic protocol recommended).[1][2][3]

Reconstitution Protocol (Standard 10 mM Stock)

This protocol describes making a 10 mM stock solution in DMSO.[1][2][3]

Materials:

  • Nirtetralin Powder (e.g., 1 mg or 5 mg vial)[1][2][3]

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%[1][2][3]

  • Vortex mixer[1][2][3]

  • Pipettes (P200, P1000)[1][2][3]

Calculations:

  • Mass (m): 1 mg[1][2][3]

  • MW: 430.49 g/mol [1][2][3][4][5][6][7]

  • Target Concentration (C): 10 mM (10 mmol/L)

  • Required Volume (V):

    
    [1][2][3]
    
    

Procedure:

  • Equilibration: Allow the Nirtetralin vial to warm to room temperature before opening. This prevents condensation from forming inside the vial (water is the enemy of stability).[1][2]

  • Centrifugation: Briefly centrifuge the vial (5000 x g, 10 sec) to settle powder to the bottom.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (e.g., 232 µL for 1 mg) directly to the vial.

    • Note: If the powder is static, do not insert the pipette tip too deep to avoid powder sticking to the outside of the tip.[1]

  • Dissolution: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath for 2 minutes at room temperature.[1]

  • Aliquot: Immediately dispense into 20-50 µL aliquots in sterile, amber microcentrifuge tubes.

  • Storage: Label with "Nirtetralin 10mM", Date, and Solvent. Store at -80°C.

Serial Dilution for Bioassays (In Vitro)

When treating cells, the final DMSO concentration must be kept low (typically <0.5% or <0.1%) to avoid solvent toxicity.[1][2][3]

Dilution Scheme:

  • Primary Dilution (in Solvent): Dilute the 10 mM stock into intermediate concentrations using DMSO (e.g., 1 mM, 0.1 mM).

  • Secondary Dilution (in Media): Dilute the intermediate stock into the culture medium.[1][2]

    • Example: To achieve 10 µM final concentration:

      • Dilute 10 mM stock 1:1000 directly into media? NO. This may cause precipitation.[1][2]

      • Better Path: Dilute 10 mM stock to 1 mM in DMSO (1:10). Then dilute 1 mM stock 1:100 into media. Final DMSO = 1%.[1] (Still high for some cells).[1][2][3]

      • Optimal Path: Perform serial dilutions in DMSO to 1000x the final target concentration. Then dilute 1:1000 into media (Final DMSO = 0.1%).

Solubilization Logic Diagram

SolubilizationLogic Powder Nirtetralin Powder (1 mg) DMSO_Add Add Anhydrous DMSO (232 µL) Powder->DMSO_Add Stock Master Stock (10 mM) DMSO_Add->Stock InterStock Intermediate Stock (1000x Target Conc.) Solvent: DMSO Stock->InterStock Serial Dilution (in DMSO) FinalSol Working Solution (1x Target Conc.) DMSO < 0.1% InterStock->FinalSol 1:1000 Dilution MediaStep Culture Media (Pre-warmed) MediaStep->FinalSol

Figure 2: Protocol for preparing working solutions while maintaining low DMSO toxicity.

Troubleshooting & Quality Control

ObservationPotential CauseRemedial Action
Precipitate in Media "Crashing out" due to rapid polarity change.[1][2][3]Perform intermediate dilutions in DMSO before adding to media.[1] Add DMSO stock dropwise to vortexing media.[1][2]
Yellowing of Powder Oxidation or photo-degradation.[1][2][3]Discard. Ensure future stocks are stored in amber vials and purged with nitrogen if possible.[1]
Inconsistent Bio-data Freeze-thaw degradation.Use fresh aliquots for every experiment. Do not refreeze thawed aliquots.
Cell Death in Controls DMSO toxicity.[1][2]Ensure final DMSO concentration is <0.1%.[1] Include a "Vehicle Only" control in all assays.

References

  • PubChem. (n.d.).[1][2] Nirtetralin (Compound).[1][2][3][4][5][6][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1][2][3]

  • Zhang, G. D., et al. (2015).[1][2][5] Nirtetralin inhibits growth of hepatitis E virus in HepaRG™ cells.[1][5] Bangladesh Journal of Pharmacology, 10(2), 377-382.[1][2][3][5] [Link][1][2][3]

  • Wei, W., et al. (2012).[1][2] Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Phytotherapy Research, 26(7), 964-968.[1][2][3][6] [Link]

Sources

Troubleshooting & Optimization

Nirtetralin Formulation & Pharmacokinetics: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nirtetralin formulation and pharmacokinetic (PK) optimization. Nirtetralin, a bioactive aryltetralin lignan isolated from Phyllanthus niruri and Phyllanthus amarus, exhibits potent anti-hepatitis B virus (HBV) and anticancer properties, particularly against1[1]. However, translating these in vitro successes into in vivo efficacy is frequently bottlenecked by its suboptimal pharmacokinetic profile.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with evidence-based troubleshooting, structural insights, and validated protocols to successfully enhance Nirtetralin bioavailability in test subjects.

Section 1: Frequently Asked Questions (FAQs) on Nirtetralin Pharmacokinetics

Q1: Why does Nirtetralin exhibit poor oral bioavailability despite its high pharmacological potency? A: The discrepancy between Nirtetralin's in vitro efficacy and in vivo bioavailability stems from its physicochemical properties. Computational ADME analysis reveals that Nirtetralin has a 1[1]. While this indicates a propensity for hydrophilicity, its complex polycyclic lignan structure 2[2] simultaneously limits its aqueous solubility. This contradiction—poor aqueous solubility coupled with restricted lipid membrane permeability—violates optimal absorption parameters (e.g., Lipinski's Rule 3), hindering its smooth transit across the intestinal epithelium and the blood-brain barrier (BBB)[1]. Furthermore, plant-derived lignans are subject to rapid hepatic first-pass metabolism, significantly reducing systemic circulation.

Q2: What are the most effective formulation strategies to overcome these limitations? A: To bypass the solubility and permeability bottlenecks, researchers employ 3[3]:

  • Nanoparticle Encapsulation: Utilizing Solid Lipid Nanoparticles (SLNs) or liposomes to shield the compound from enzymatic degradation while enhancing aqueous dispersibility.

  • Phytosome Complexation: Conjugating Nirtetralin with dietary phospholipids (e.g., phosphatidylcholine). The amphiphilic nature of the resulting complex mimics cellular membranes, drastically improving intestinal absorption.

  • Bioenhancer Co-administration: Utilizing efflux pump inhibitors or metabolic inhibitors (such as Piperine) to delay hepatic clearance and prolong the plasma half-life of the lignan.

G Nirtetralin Nirtetralin Extract (Poor Bioavailability) Solubility Low Aqueous Solubility Nirtetralin->Solubility Metabolism Rapid Hepatic Metabolism Nirtetralin->Metabolism Nano Nanoparticle Encapsulation (Liposomes/SLNs) Solubility->Nano Phyto Phytosome Complexation (Phospholipid binding) Solubility->Phyto Bioenhancer Co-administration (e.g., Piperine) Metabolism->Bioenhancer Enhanced Enhanced Oral Bioavailability & Cellular Uptake Nano->Enhanced Phyto->Enhanced Bioenhancer->Enhanced

Nirtetralin bioavailability enhancement strategies and their target mechanisms.

Section 2: Troubleshooting Experimental Workflows

Protocol A: Phytosome Complexation for Enhanced Intestinal Absorption

Objective: To create a self-validating delivery system that increases the lipophilicity and membrane permeability of Nirtetralin.

  • Step 1: Stoichiometric Mixing. Dissolve Nirtetralin and soy phosphatidylcholine in a 1:1 or 1:2 molar ratio using an aprotic solvent (e.g., dichloromethane).

    • Causality: Phospholipids require a non-polar or slightly polar environment to facilitate hydrogen bonding between the polar head of the lipid and the hydroxyl/methoxy groups of the lignan, preventing premature precipitation.

  • Step 2: Refluxing. Incubate the mixture at 50°C for 2 hours under continuous magnetic stirring.

    • Causality: Controlled thermal energy overcomes the activation barrier, accelerating the non-covalent stoichiometric complexation without degrading the heat-sensitive aryltetralin core.

  • Step 3: Solvent Evaporation. Utilize a rotary evaporator under reduced pressure (vacuum) to completely remove the solvent.

    • Causality: Rapid, low-temperature evaporation prevents the thermal degradation of the newly formed complex and eliminates residual solvent toxicity, which is critical for downstream in vivo animal dosing.

  • Step 4: Hydration and Lyophilization. Hydrate the resulting lipid film with double-distilled water, sonicate to form uniform vesicles, and freeze-dry the dispersion.

    • Causality: Lyophilization (freeze-drying) prevents hydrolytic degradation of the phospholipids during long-term storage, yielding a stable, reconstitutable powder.

Protocol B: HPLC-UV Analytical Workflow for Pharmacokinetic Tracking

Objective: To accurately quantify Nirtetralin in plasma samples post-administration to calculate absolute bioavailability.

  • Step 1: Standard Preparation. Prepare working solutions of Nirtetralin ranging from4[4].

    • Causality: Methanol ensures complete solubilization of the lignan standard, preventing aggregation and ensuring a highly linear calibration curve for accurate baseline quantification.

  • Step 2: Plasma Extraction. Subject in vivo plasma samples to liquid-liquid extraction (LLE) using ethyl acetate.

    • Causality: Ethyl acetate effectively partitions the moderately polar Nirtetralin from highly polar plasma proteins and endogenous biomolecules, preventing column clogging and signal interference.

  • Step 3: Chromatographic Separation. Inject the extract onto a C18 reverse-phase column using an isocratic mobile phase (e.g., water/acetonitrile/methanol).

    • Causality: The hydrophobic C18 stationary phase provides the necessary retention time to resolve Nirtetralin from structurally similar circulating lignans (like niranthin or phyllanthin)[4].

  • Step 4: UV Detection. Monitor the eluate at an absorbance of ~230-280 nm.

    • Causality: The aromatic rings of the aryltetralin lignan core exhibit strong UV absorbance in this specific range, allowing for high-sensitivity detection even at low plasma concentrations.

G Plasma Plasma Sample Collection (Post-Administration) Extraction Liquid-Liquid Extraction (Methanol/Ethyl Acetate) Plasma->Extraction HPLC HPLC-UV Analysis (Isocratic Elution) Extraction->HPLC Data PK Parameter Calculation (AUC, Cmax, Tmax, t1/2) HPLC->Data

Step-by-step HPLC-UV analytical workflow for Nirtetralin pharmacokinetic profiling.

Section 3: Quantitative Data & Pharmacokinetic Profiles

To establish baseline expectations for your in vivo models, refer to the pharmacokinetic parameters of Phyllanthus lignans. Because Nirtetralin shares a highly conserved aryltetralin skeleton with niranthin and phyltetralin, it exhibits a similarly restrictive baseline oral bioavailability profile prior to formulation enhancement.

Table 1: Baseline Pharmacokinetic Parameters of Structurally Related Phyllanthus Lignans in Rat Models 5

Lignan CompoundIV Half-Life (t½)IV Clearance (L/kg)Oral Peak Plasma Conc. (Cmax)Absolute Oral Bioavailability (%)
Niranthin 4.40 hours0.020.62 µg/mL2.66%
Phyltetralin 3.35 hours0.030.12 µg/mL4.01%
Hypophyllanthin 3.87 hours0.010.56 µg/mL1.52%
Phyllanthin 3.56 hours0.040.18 µg/mL0.62%

Note: Unformulated Nirtetralin is expected to fall within the <5% absolute oral bioavailability range due to its TPSA and rapid clearance. The formulation strategies outlined in Section 2 aim to increase this metric by 3- to 5-fold to achieve therapeutic relevance.

References

  • Interpreting nirtetralin's anticancer efficacy in oral squamous cell carcinoma: Integrating experimental and computational perspectives.National Institutes of Health (NIH) / PMC.
  • Enhancing the bioavailability of Phyllanthus amarus: implications for traditional and modern medicine in Africa.National Institutes of Health (NIH) / PMC.
  • Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC.Chromatography Online.
  • Review on pharmacological activities and phytochemical constituents of Phyllanthus niruri (Amarus).Phyto Pharma Journal.
  • CNP0308620.2: Nirtetralin - COCONUT.Natural Products.

Sources

Technical Support Center: Optimizing Nirtetralin Solubility in Cell Culture

[1][2]

Topic: Preventing Nirtetralin Precipitation in Bioassays Target Audience: Researchers in Natural Product Drug Discovery (Antiviral/Hepatoprotection) Document ID: TS-NIRT-001[1][2]

The Nirtetralin Challenge: Physicochemical Context

Nirtetralin is a bioactive lignan (isolated from Phyllanthus niruri and P. urinaria) widely researched for its anti-hepatitis B virus (HBV) activity.[1][2] Like many lignans with a tetrahydronaphthalene core, it presents a classic "solubility-bioactivity paradox":

  • High Lipophilicity: With a LogP of ~3.6 and multiple methoxy groups, Nirtetralin is highly hydrophobic.[1][2]

  • Aqueous Instability: Upon introduction to aqueous cell culture media (RPMI, DMEM), it is prone to rapid "solvent shock," leading to micro-crystallization.[1][2]

  • The Consequence: Precipitation reduces the effective free drug concentration, leading to variable IC50 values (often shifting from the true ~10-20 µM range to >100 µM) and potential false-negative results in viral antigen secretion assays (HBsAg/HBeAg).[1][2]

Physicochemical Profile
PropertyValueImplication for Cell Culture
Molecular Formula C₂₄H₃₀O₇Moderate molecular weight (430.5 g/mol ).[1][2]
LogP (Octanol/Water) ~3.6Poor water solubility; requires organic co-solvent (DMSO).[1][2]
pKa NeutralpH adjustments (acid/base) will not significantly improve solubility.[1][2]
Critical Limit ~50-100 µMConcentrations above this in serum-free media risk immediate crash-out.[1][2]

Troubleshooting Guide (FAQ)

Q1: My Nirtetralin stock solution in DMSO looks clear, but it turns cloudy immediately upon adding to the media. Why?

A: You are experiencing "Solvent Shock." When a small volume of high-concentration hydrophobic stock (e.g., 50 mM in DMSO) enters a large volume of aqueous media, the DMSO rapidly diffuses away.[1][2] The Nirtetralin molecules are left "stranded" in water before they can disperse, causing local supersaturation and immediate nucleation.[1][2]

  • Correction: Do not add stock directly to the well. Use the Intermediate Dilution Method (see Protocol A below) or the Serum-First Strategy .

Q2: Can I use Ethanol instead of DMSO?

A: Not recommended. While Nirtetralin dissolves in ethanol, ethanol has a higher vapor pressure and evaporates faster in the incubator, potentially altering concentration.[1][2] Furthermore, ethanol is less effective than DMSO at disrupting the water structure around hydrophobic molecules during the initial mixing phase.[1][2] Stick to anhydrous DMSO (Grade: Cell Culture Tested).

Q3: Does Fetal Bovine Serum (FBS) help or hurt?

A: FBS is your ally. Albumin and other serum proteins act as "sinks" for lipophilic drugs.[1][2] They bind Nirtetralin and prevent it from crystallizing.[1][2]

  • Recommendation: Avoid serum-free conditions if possible. If your assay requires serum-free media (e.g., specific starvation protocols), you must use a carrier like cyclodextrin (HP-β-CD) or reduce the working concentration below 20 µM.[1][2]

Q4: I see "needle-like" structures in my wells after 24 hours. Is this contamination?

A: If the "needles" are non-motile and birefringent (shiny) under phase contrast, this is Nirtetralin crystallization , not fungal contamination.[1][2]

  • Cause: Slow precipitation due to temperature shifts (moving from 37°C incubator to room temp microscope).[1][2]

  • Fix: Pre-warm all media to 37°C before addition. Cold media triggers precipitation of lignans.[1][2]

Validated Protocols

Protocol A: The "Step-Down" Serial Dilution (Recommended)

Best for: Dose-response curves (IC50 determination).[1][2]

The Logic: Prevents the "Solvent Shock" by gradually reducing the organic solvent concentration rather than a single 1:1000 jump.[1][2]

  • Prepare Master Stock: Dissolve Nirtetralin powder in 100% DMSO to 50 mM . Vortex until perfectly clear.

  • Prepare Intermediate Stock (100x):

    • Take 20 µL of Master Stock.

    • Add to 980 µL of pure DMSO (NOT media yet).

    • Result: 1 mM solution in 100% DMSO.[1][2]

  • Prepare Working Solution (2x):

    • Take 20 µL of the 1 mM Intermediate Stock.[1][2]

    • Add to 980 µL of pre-warmed (37°C) Media + 10% FBS .

    • Crucial Step:Vortex immediately for 5 seconds.

    • Result: 20 µM Nirtetralin in Media (with 2% DMSO - still too high for cells).[1][2]

  • Final Addition:

    • Add 100 µL of this 2x Working Solution to your cells (which are already in 100 µL of media).[1][2]

    • Final Concentration: 10 µM Nirtetralin, 1% DMSO.[1][2]

Protocol B: The "Serum-Buffering" Method

Best for: High concentration assays (>50 µM).[1][2]

  • Place the required volume of 100% FBS in a sterile tube.[1][2]

  • Add the Nirtetralin DMSO stock directly to the FBS while vortexing.[1][2]

    • Ratio: Max 10 µL DMSO per 1 mL FBS.[1][2]

  • Incubate the FBS-Drug mixture at 37°C for 15 minutes. (Allows albumin binding).[1][2]

  • Dilute this mixture into your culture media to reach the final desired concentration.[1][2]

Visualizing the Mechanism

The following diagram illustrates the difference between a "Direct Addition" (Risk of failure) and the "Optimized Dispersion" pathway.

Nirtetralin_Solubilitycluster_failScenario A: Direct Addition (Failure)cluster_successScenario B: Optimized Protocol (Success)Stock50mM DMSO StockShockSolvent Shock(Local Supersaturation)Stock->ShockRapid InjectionMediaCold Aqueous MediaMedia->ShockPrecipCrystal Formation(Bioavailability Loss)Shock->PrecipNucleationStock250mM DMSO StockStep1IntermediateDilution (DMSO)Stock2->Step1Step-downResultStable ColloidalDispersionStep1->ResultSlow Addition + VortexStep2Pre-warmed Media+ Serum (Albumin)Step2->ResultProtein Binding

Caption: Comparison of precipitation pathways. Scenario A shows how direct addition leads to nucleation.[1][2] Scenario B utilizes intermediate dilution and serum protein binding to maintain a stable dispersion.

References

  • Wei, W., et al. (2012). "Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L." Phytotherapy Research, 26(7), 964-968.[1][2][3]

    • Context: Establishes Nirtetralin's structure, IC50 values (9.5 - 232 µM), and biological relevance.[1][2][3]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization."[1][2] Drug Discovery Today, 11(9-10), 446-451.[1][2]

    • Context: Authoritative guide on DMSO "solvent shock" and serial dilution protocols.
  • PubChem Database. "Nirtetralin (CID 182644) - Chemical and Physical Properties."[1][2] National Center for Biotechnology Information.[1][2] [1][2]

    • Context: Verification of LogP (XLogP3 3.[1][2]6) and molecular weight.[1][2]

  • Sigma-Aldrich Technical Guides. "Solubility & Stability of Lipophilic Compounds in Cell Culture."

    • Context: General guidelines for handling hydrophobic small molecules in aqueous buffers.[1][2]

Troubleshooting low yield in Nirtetralin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Nirtetralin Synthesis & Isolation Support Center: Troubleshooting Low Yields

Welcome to the Technical Support Center for Nirtetralin. As a Senior Application Scientist, I frequently encounter researchers struggling with sub-optimal yields of nirtetralin—a potent aryltetralin lignan isolated from Phyllanthus niruri known for its significant anti-hepatitis B virus (HBV) activity[1]. Whether you are executing a total chemical synthesis or isolating the natural product from plant matrices, yield bottlenecks typically stem from poor intermediate stability, improper solvent polarity, or uncontrolled cyclization thermodynamics.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-fidelity recovery and synthesis of nirtetralin.

G Start Low Nirtetralin Yield Check Identify Source Start->Check Synth Total Synthesis Check->Synth Extract Plant Extraction Check->Extract Enolate Enolate Condensation Check THF/Moisture Synth->Enolate Cyclize Friedel-Crafts Cyclization Check Temp/Acid Synth->Cyclize Solvent Solvent Polarity Optimize EtOAc/Hexane Extract->Solvent Chrom Silica Gel Purif. Check Co-elution Extract->Chrom

Diagnostic workflow for identifying and resolving nirtetralin yield bottlenecks.

Section 1: Total Synthesis Troubleshooting

Q1: Why is my yield of the dibenzylbutyrolactone intermediate so low during the aldol condensation step? Causality: The classic total synthesis of nirtetralin begins with the condensation of a lactone lithium enolate with a substituted benzaldehyde to form epimeric alcohols[2]. Low yields (<40%) at this stage are almost exclusively caused by enolate quenching due to trace moisture in the tetrahydrofuran (THF) or premature warming of the reaction mixture. The lithium enolate is highly basic and nucleophilic; any proton source will immediately revert it to the starting lactone. Furthermore, failing to quench the reaction at cryogenic temperatures allows retro-aldol side reactions to occur[3].

Self-Validating Step: Before adding the aldehyde, pull a 0.5 mL aliquot of the enolate solution, quench with D₂O, and analyze via ¹H-NMR. If deuterium incorporation at the α-carbon is <95%, your system is wet or the LDA is degraded.

Step-by-Step Methodology: Optimized Enolate Condensation

  • Solvent Preparation: Distill THF over sodium/benzophenone ketyl under an argon atmosphere immediately prior to use.

  • Base Formation: Generate lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in THF at -78 °C. Stir for 30 minutes.

  • Enolate Generation: Dropwise add 3-(3,4-dimethoxybenzyl)butyrolactone (1.0 eq) over 15 minutes. Maintain -78 °C for 1 hour to ensure complete deprotonation.

  • Condensation: Add 3-methoxy-4,5-methylenedioxybenzaldehyde (1.05 eq) slowly[3].

  • Cryo-Quenching (Critical): Do not let the reaction warm to room temperature. Quench the reaction at -78 °C by adding 1N HCl rapidly to protonate the resulting alkoxide and destroy unreacted LDA[3].

  • Extraction: Allow the mixture to warm to room temperature only after the acid quench. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate[3].

Q2: How do I prevent epimerization and side-reactions during the Friedel-Crafts cyclization to the aryltetralin skeleton? Causality: The final closure of the aryltetralin ring requires an intramolecular Friedel-Crafts alkylation. Using overly harsh Lewis acids (like AlCl₃) or high temperatures causes demethylation of the methoxy groups or intermolecular polymerization, drastically reducing the yield of the desired r-1,t-2,c-3,c-4 stereocenter configuration characteristic of nirtetralin[4]. Solution: Utilize a milder acid catalyst system, such as Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C, which provides the kinetic control necessary to favor intramolecular cyclization without cleaving the delicate methylenedioxy or methoxy ethers.

Pathway A Coniferyl Alcohol B Pinoresinol (Furofuran) A->B Dimerization C Secoisolariciresinol (Dibenzylbutane) B->C Reduction D Matairesinol (Butyrolactone) C->D Oxidation E Nirtetralin (Aryltetralin) D->E Cyclization

Structural progression from coniferyl alcohol to the aryltetralin skeleton of nirtetralin.

Section 2: Extraction and Isolation Troubleshooting

Q3: My extraction yield of natural Nirtetralin from Phyllanthus niruri is sub-optimal (<0.01%). How can I optimize the solvent matrix? Causality: Nirtetralin is a moderately polar lignan. Researchers often mistakenly use highly polar solvents (like 100% water or methanol) to maximize the total extract mass[5]. However, this extracts massive quantities of tannins, polysaccharides, and flavonoids, which bury the lignans and cause severe co-elution during silica gel chromatography. A polarity-guided partition is required to selectively enrich the aryltetralin fraction[6].

Data Presentation: Solvent Extract Yields vs. Lignan Enrichment Table 1: Comparison of extraction solvents on total mass yield vs. Nirtetralin purity (derived from standardized P. niruri extraction profiles).

Extraction SolventTotal Crude Yield (% w/w)Nirtetralin Enrichment FactorPrimary Contaminants
Water (100%)9.00%[5]Low (<0.1%)Polysaccharides, Tannins
Methanol (100%)8.40%[5]Low (0.2%)Flavonoids, Saponins
Ethanol (80%) → Pet Ether Partition 3.10% [6]High (>2.5%) Lipids, Non-polar sterols
Ethyl Acetate5.85%[5]Moderate (1.0%)Chlorophyll, Phenolics

Step-by-Step Methodology: High-Yield Extraction & Partitioning

  • Primary Extraction: Macerate 1.0 kg of air-dried, pulverized Phyllanthus niruri in 3.0 L of 80% Ethanol for 48 hours at room temperature[6]. Repeat three times.

  • Concentration: Pool the extracts and evaporate under reduced pressure (40 °C) to yield a crude aqueous-ethanol slurry.

  • Aqueous Dispersion: Suspend the crude slurry in 500 mL of distilled water to ensure all highly polar contaminants remain in the aqueous phase[6].

  • Non-Polar Partitioning (Critical): Extract the aqueous layer with Petroleum Ether (3 x 500 mL). Nirtetralin and its congeners (niranthin, phyltetralin) will preferentially partition into the petroleum ether layer, leaving >70% of the crude mass (sugars/tannins) behind[6].

  • Chromatography: Concentrate the petroleum ether fraction and load onto a silica gel column (200–300 mesh). Elute with a gradient of Ethyl Acetate:Petroleum Ether (start at 1:10, step to 1:2)[6]. Nirtetralin typically elutes at the 1:4 ratio.

  • Self-Validation: Spot fractions on TLC. Nirtetralin will appear as a distinct UV-active spot (254 nm) that turns dark pink/purple when sprayed with 10% sulfuric acid in ethanol and heated.

References

1.[2] Schneiders, G. E., & Stevenson, R. (1982). Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.[Link] 2.[3] Schneiders, G. E., & Stevenson, R. (1982). Synthesis of (±)-Niranthin. Organic Preparations and Procedures International. Taylor & Francis.[Link] 3.[1] Wei, W., et al. (2012). Lignans with Anti-Hepatitis B Virus Activities from Phyllanthus niruri L. Phytotherapy Research. Scite.ai.[Link] 4.[5] Murugaiyah, V., & Chan, K. L. (2007). Recovery data for phyllanthin, hypophyllanthin, nirtetralin, and niranthin. ResearchGate.[Link] 5.[6] Wang, Y., et al. (2024). Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC. Chromatography Online.[Link]

Sources

Technical Support Center: Minimizing Nirtetralin Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nirtetralin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance on maintaining the stability and integrity of Nirtetralin during long-term storage. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific reasoning behind them, ensuring your experiments are built on a foundation of stability and reliability.

Nirtetralin, a lignan found in plants of the Phyllanthus genus, has garnered significant interest for its potential therapeutic properties, including anti-hepatitis B virus activity.[1][2][3] Its chemical structure, (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][4][5]benzodioxole, presents several moieties that can be susceptible to degradation if not stored under optimal conditions.[5][6] This guide will walk you through the critical aspects of Nirtetralin storage, from understanding its degradation pathways to implementing practical troubleshooting measures.

I. Understanding Nirtetralin's Stability Profile

The first step in preventing degradation is to understand the inherent stability of the molecule. While specific public data on Nirtetralin's forced degradation is limited, we can infer potential liabilities from its chemical structure, which includes ether and methoxy groups, and a tetrahydrobenzo[f][4][5]benzodioxole ring system.[5][6]

Potential Degradation Pathways

Forced degradation studies are essential for identifying the likely chemical reactions that can compromise a drug substance's integrity.[7][8][9] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to understand its degradation profile.[7][10] Based on Nirtetralin's structure, the following degradation pathways are plausible:

  • Oxidation: The presence of multiple methoxy groups and the aromatic rings could make Nirtetralin susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, peroxides, or exposure to certain light conditions.

  • Hydrolysis: While the core structure is largely non-hydrolyzable, extreme pH conditions (acidic or basic) could potentially affect the molecule, although this is less likely to be the primary degradation route under typical storage conditions.

  • Photodegradation: The aromatic nature of Nirtetralin suggests a potential for degradation upon exposure to UV or visible light. Photolytic degradation can lead to complex reaction pathways and the formation of various degradation products.

The following diagram illustrates the potential degradation triggers for Nirtetralin.

Nirtetralin Nirtetralin Degradation Degradation Products Nirtetralin->Degradation leads to Light Light (Photodegradation) Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Extreme_pH Extreme pH (Hydrolysis) Extreme_pH->Degradation Temperature Elevated Temperature Temperature->Degradation

Caption: Potential degradation pathways for Nirtetralin.

II. Recommended Long-Term Storage Conditions

To minimize degradation, it is crucial to control the environmental factors that can initiate these chemical reactions. The following table summarizes the recommended storage conditions for Nirtetralin.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces molecular mobility and the rate of all chemical reactions. For many complex organic molecules, lower temperatures significantly slow down degradation kinetics.
Light Store in the dark (amber vials or light-blocking containers)Prevents photolytic degradation. The energy from UV and visible light can be absorbed by the molecule, leading to bond cleavage and the formation of reactive species.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation by displacing oxygen. This is particularly important for long-term storage where even slow oxidation can lead to significant impurity formation.
Humidity Low humidity (desiccated environment)While hydrolysis is a lower risk, minimizing moisture prevents potential reactions and can also inhibit the growth of microorganisms in non-sterile samples. According to ICH guidelines, stability testing is often performed at controlled humidity levels.[11]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to atmospheric oxygen and moisture. The container material should be inert to prevent leaching or reaction with the compound.

III. Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you might encounter during your experiments with Nirtetralin, providing both a solution and the scientific reasoning behind it.

Q1: I've observed a new peak in my HPLC chromatogram after storing my Nirtetralin stock solution at 4°C for a few weeks. What could be the cause?

A1: The appearance of a new peak strongly suggests degradation. Storing at 4°C, while better than room temperature, may not be sufficient to completely halt all degradation processes, especially for sensitive compounds.

  • Likely Cause: The most probable culprits are slow oxidation or photodegradation. Even intermittent exposure to light when handling the sample can contribute to photolytic degradation over time. If the solution was not prepared with degassed solvent or stored under an inert atmosphere, oxidation is also a significant possibility.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze a freshly prepared standard of Nirtetralin to confirm the retention time of the parent compound and the identity of the new peak as a degradant.

    • Improve Storage of Future Solutions:

      • Prepare stock solutions using a high-purity solvent that has been degassed (e.g., by sparging with nitrogen or argon, or by sonication under vacuum).

      • Store the solution in an amber, tightly sealed vial to protect from light.

      • For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.

      • Store the solution at -20°C or, for very long-term storage, at -80°C.

    • Investigate the Degradant (Optional but Recommended): If the degradant peak is significant, it may be necessary to identify it, especially in a drug development context. Techniques like LC-MS can provide valuable information about the mass of the impurity, offering clues to its structure.[12][13]

Q2: My solid Nirtetralin powder has changed color slightly after several months of storage on the shelf. Is it still usable?

A2: A change in color is a visual indicator of a chemical change and suggests that the compound has undergone some level of degradation.

  • Likely Cause: The color change is most likely due to oxidation or photodegradation. Exposure to ambient light and air over a prolonged period can lead to the formation of colored impurities.

  • Recommendation: It is strongly advised not to use the discolored powder for quantitative experiments or in any system where purity is critical. The presence of degradation products can lead to inaccurate results and potentially interfere with biological assays.

  • Preventative Measures for Future Storage:

    • Always store solid Nirtetralin in a tightly sealed, amber glass vial.

    • For long-term storage, place the vial inside a desiccator at -20°C. The desiccator will protect against humidity.

    • For an extra layer of protection, consider flushing the vial with an inert gas before sealing.

Q3: I need to ship Nirtetralin to a collaborator. What are the best practices to ensure its stability during transit?

A3: Maintaining the integrity of Nirtetralin during shipping requires careful packaging to protect it from temperature fluctuations, light, and physical damage.

  • Recommended Shipping Protocol:

    • Primary Container: Place the solid Nirtetralin in a small, tightly sealed amber glass vial. If shipping a solution, ensure it is in a vial with a secure, leak-proof cap.

    • Inert Atmosphere: For solid or solution, flush the primary container with argon or nitrogen before sealing.

    • Light Protection: The amber vial provides initial protection. For added security, wrap the vial in aluminum foil.

    • Temperature Control: Place the wrapped vial in a secondary container, such as a small plastic box, and then place this inside an insulated shipping container with a sufficient amount of cold packs or dry ice to maintain a cold temperature throughout the transit time. The choice between cold packs and dry ice will depend on the required temperature and the duration of shipping.

    • Cushioning: Use appropriate packing material to prevent the vial from moving and breaking during transit.

    • Documentation: Clearly label the package with the compound name, handling instructions (e.g., "Store at -20°C upon receipt"), and any necessary safety information.

IV. Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of Nirtetralin under recommended storage conditions?

A: While a definitive shelf-life can only be determined through a formal stability study, when stored as a solid at -20°C or below in a dark, dry, and inert environment, Nirtetralin should remain stable for several years. For solutions, the stability is generally lower, and it is recommended to use them within a few months, even when stored at -20°C. For critical applications, it is best practice to periodically re-evaluate the purity of long-term stored materials using a stability-indicating analytical method like HPLC.[14]

Q: Can I repeatedly freeze and thaw a Nirtetralin stock solution?

A: It is generally not recommended to undergo multiple freeze-thaw cycles. This can introduce moisture into the solution upon opening the vial and can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes after preparation. This ensures that the main stock remains undisturbed and minimizes the risk of contamination and degradation.

Q: What solvents are recommended for preparing Nirtetralin stock solutions?

A: Nirtetralin is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[15] For biological experiments, DMSO is a common choice. However, be aware that DMSO is hygroscopic and can absorb water from the atmosphere, which could potentially contribute to hydrolysis over very long periods. Always use anhydrous grade solvents when possible and store the resulting solutions under the recommended conditions.

Q: How can I develop a stability-indicating method for Nirtetralin?

A: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[8] For Nirtetralin, a reversed-phase HPLC method with UV detection would be a suitable starting point.[14] The development process involves:

  • Forced Degradation: Intentionally degrade Nirtetralin under various stress conditions (acid, base, oxidation, heat, and light) to generate the potential degradation products.[4][16][17]

  • Method Development: Develop an HPLC method that can separate the parent Nirtetralin peak from all the degradation product peaks. This typically involves optimizing the column, mobile phase composition, gradient, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

The following workflow diagram outlines the process for developing a stability-indicating method.

cluster_0 Method Development Workflow Start Start: Obtain Nirtetralin Standard Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Generate_Samples Generate Stressed Samples Forced_Degradation->Generate_Samples HPLC_Development Develop HPLC Method (Column, Mobile Phase, Gradient) Generate_Samples->HPLC_Development Peak_Separation Achieve Peak Separation (Nirtetralin from Degradants) HPLC_Development->Peak_Separation Method_Validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Peak_Separation->Method_Validation Final_Method Final Stability-Indicating Method Method_Validation->Final_Method

Caption: Workflow for developing a stability-indicating analytical method.

By adhering to these guidelines and understanding the principles behind them, you can significantly minimize the degradation of Nirtetralin, ensuring the accuracy and reproducibility of your research.

References
  • Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nirtetralin | C24H30O7 | CID 182644 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • NIRTETRALIN - gsrs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Phytochemicals from Phyllanthus niruri Linn. and their pharmacological properties: A review - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved March 7, 2026, from [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. (2021, July 26). Retrieved March 7, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Retrieved March 7, 2026, from [Link]

  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. (2025, June 24). Retrieved March 7, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of. (2022, November 30). Retrieved March 7, 2026, from [Link]

  • In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L - PubMed. (2014, November 18). Retrieved March 7, 2026, from [Link]

  • Comparative Profiling of Four Lignans Phyllanthin, Hypophyllanthin, Nirtetralin and Niranthin in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - ResearchGate. (2020, September 11). Retrieved March 7, 2026, from [Link]

  • Assessing medicines when stored outside manufacturer recommendations. (2024, August 7). Retrieved March 7, 2026, from [Link]

  • 5-Nitrotetralin - CAS Common Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biodegradation of Tetralin: Genomics, Gene Function and Regulation - MDPI. (2019, May 6). Retrieved March 7, 2026, from [Link]

  • (PDF) Activity and potential of Phyllantus niruri L. and Phyllantus urinaria L. as Hepatitis B virus inhibitors: A narrative review of the SANRA protocol - ResearchGate. (2024, February 15). Retrieved March 7, 2026, from [Link]

  • Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety - PMC. (2025, September 25). Retrieved March 7, 2026, from [Link]

  • Proposed nirmatrelvir's degradation pathways under acidic conditions... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS - Amazon S3. (n.d.). Retrieved March 7, 2026, from [Link]

  • Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed. (2022, November 30). Retrieved March 7, 2026, from [Link]

  • Reversed Phase-UPLC Separation Analysis of Amitriptyline and Pregabalin from - Der Pharma Chemica. (n.d.). Retrieved March 7, 2026, from [Link]

  • Green adherent degradation kinetics study of Nirmatrelvir, an oral anti-COVID-19 - PMC. (2023, March 17). Retrieved March 7, 2026, from [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture - MDPI. (2025, January 6). Retrieved March 7, 2026, from [Link]

  • Actual versus recommended storage temperatures of oral anticancer medicines at patients' homes - PMC. (2017, November 29). Retrieved March 7, 2026, from [Link]

  • Recovery data for phyllanthin, hypophyllanthin, nirtetralin, and niranthin (n ¼ 3) - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML | Scilit. (n.d.). Retrieved March 7, 2026, from [Link]

  • Improved lyophilization conditions for long-term storage of bacteriophages - ResearchGate. (2019, October 3). Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Optimizing Nirtetralin Concentrations for Receptor Saturation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals optimizing Nirtetralin (a lignan-based Endothelin receptor antagonist) for receptor saturation assays.

Subject: Protocol Optimization for Nirtetralin-Endothelin Receptor (


) Binding
Document ID:  TS-NIR-004
Role:  Senior Application Scientist
Date:  March 9, 2026

Executive Summary & Mechanism

Nirtetralin is a bioactive lignan originally isolated from Phyllanthus niruri.[1][2][3][4] Unlike peptidic antagonists, it represents a class of non-peptidic small molecules that antagonize the Endothelin A (


) receptor .[2]

To achieve receptor saturation —defined here as


 receptor occupancy—you must optimize the concentration of Nirtetralin relative to its inhibition constant (

) and the radioligand's affinity (

). This guide addresses the specific physicochemical challenges of Nirtetralin, primarily its lipophilicity and solubility profile, which often lead to experimental artifacts such as "false" saturation or non-specific binding.
The Binding Equilibrium

The goal is to drive the equilibrium toward the Nirtetralin-Receptor complex (


) while minimizing non-specific interactions.

BindingEquilibrium cluster_0 Competitive Inhibition R Free Receptor (ET_A) RL_hot Bound Complex (Signal) R->RL_hot + Radioligand RL_cold Blocked Complex (Saturation) R->RL_cold + Nirtetralin L_hot Radioligand (125I-ET-1) L_cold Nirtetralin (Antagonist) RL_hot->R k_off RL_cold->R k_off (slow?)

Caption: Competitive binding dynamic between the radioligand (


) and Nirtetralin at the 

receptor interface.

Core Protocol: Determining the Saturating Concentration

Objective: Identify the concentration of Nirtetralin required to occupy


 of 

receptors.
Step 1: Stock Preparation (Solubility Management)

Nirtetralin is highly lipophilic (


). Improper solubilization causes micro-precipitation, leading to a flat dose-response curve (pseudo-saturation).
  • Solvent: 100% DMSO (Anhydrous).

  • Stock Conc: Prepare a 10 mM master stock.

  • Storage: -20°C, protected from light (lignans are photosensitive).

  • Working Solution: Serial dilutions must be performed in DMSO first , then diluted into the assay buffer.

    • Critical: Keep final DMSO concentration

      
       in the assay well to avoid disrupting the lipid bilayer of the receptor membrane.
      
Step 2: Competition Binding Assay

Do not guess the saturation point. Determine the


 first.

Assay Conditions:

  • Receptor Source: CHO cell membranes expressing human

    
     (or rat cerebellum membranes).
    
  • Radioligand:

    
    -Endothelin-1 (Concentration fixed at 
    
    
    
    , typically 0.1–0.5 nM).
  • Nirtetralin Range:

    
     M to 
    
    
    
    M (semi-log dilution).

Data Analysis Table:

ParameterDefinitionTarget Value for Nirtetralin

Concentration displacing 50% of radioligandExperimental (Expect

M range)

Inhibitory Constant (Cheng-Prusoff)


Concentration for 90% Occupancy


Concentration for 99% Occupancy

Calculation Rule: To ensure "saturation" in functional assays, use a concentration of


 .

Troubleshooting & FAQs

Q1: My displacement curve plateaus at 20-30% inhibition. Why isn't Nirtetralin saturating the receptor?

Diagnosis: This is the "Solubility Ceiling" effect. Explanation: Nirtetralin likely precipitated in the aqueous buffer before binding. The free concentration never exceeded the solubility limit, regardless of how much you added. Solution:

  • Visual Check: Inspect the highest concentration wells under a microscope for crystals.

  • Buffer Modification: Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer. BSA acts as a carrier protein to keep lipophilic lignans in solution without interfering with the

    
     receptor.
    
  • Sonicate: Sonicate the working dilution for 5 minutes before adding to the plate.

Q2: I see high Non-Specific Binding (NSB) when using high Nirtetralin concentrations.

Diagnosis: Filter binding (The "Sticky Lignan" issue). Explanation: Lignans like Nirtetralin adhere to glass fiber filters (GF/B or GF/C), mimicking receptor binding. Solution:

  • Pre-soak Filters: Soak GF/B filters in 0.3% Polyethylenimine (PEI) for at least 1 hour prior to harvesting. This neutralizes the charge and reduces hydrophobic interaction.

  • Wash Buffer: Include 0.1% BSA in the wash buffer to strip non-specifically bound ligand from the filter matrix.

Q3: How do I confirm I have achieved true receptor saturation?

Diagnosis: Validation of


 occupancy.
Solution:  Perform a "Homologous Competition" or verify with a reference antagonist (e.g., BQ-123).
If 

Nirtetralin cannot displace the radioligand to the level of the Non-Specific Binding (defined by excess unlabeled ET-1), then Nirtetralin is a partial agonist or has allosteric properties, rather than a competitive antagonist. (Note: Nirtetralin is generally cited as an antagonist).

Experimental Workflow Diagram

This workflow illustrates the critical path to determining the saturation concentration (


).

Workflow Start Start: Nirtetralin Stock (10mM DMSO) Dilution Serial Dilution (Keep DMSO constant) Start->Dilution 1:3 steps Incubation Incubation with ET_A Membranes + 125I-ET-1 (0.1 nM) Dilution->Incubation Add to wells Filtration Harvest on PEI-treated Filters Incubation->Filtration Equilibrium (60-90 min) Counting Gamma Counting (CPM) Filtration->Counting Analysis Calculate Ki via Cheng-Prusoff Counting->Analysis Plot Sigmoid Curve Decision Define Saturation Conc (100 x Ki) Analysis->Decision

Caption: Step-by-step workflow for determining the saturation concentration of Nirtetralin.

References

  • Hussain, R. A., et al. (1995).[2][4][5][6] A novel class of non-peptidic endothelin antagonists isolated from the medicinal herb Phyllanthus niruri.[2] Journal of Natural Products, 58(10), 1515-1520.[5]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Phytotherapy Research, 26(7), 964-968. (Provides physicochemical context for Nirtetralin).

Sources

Technical Support Center: Resolving Variability in Nirtetralin Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting High CV% and Potency Shifts in Nirtetralin (Lignan) Assays[1]

Executive Summary

Nirtetralin (


) is a bioactive lignan primarily isolated from Phyllanthus species, exhibiting significant anti-viral (HBV, HEV) and hepatoprotective properties.[1][2][3] However, its physicochemical profile—specifically its lipophilicity (LogP ~3.6–4.0) and stereochemical complexity—often leads to non-monotonic dose responses  and high inter-assay variability .[1]

This guide addresses the three most common sources of failure: Solubility/Precipitation events , Plasticware Adsorption , and Stereochemical Inconsistency .[1]

Module 1: Physicochemical Integrity & Solubility

The Issue: Researchers often observe "crashing out" at high concentrations or lower-than-expected potency due to compound loss before it reaches the target.

The "Invisible Precipitate" Phenomenon

Nirtetralin is soluble in organic solvents (DMSO, Methanol) but thermodynamically unstable in aqueous culture media at concentrations


, especially if the final DMSO concentration is 

.[1]

Diagnostic Check:

  • Symptom: Flat dose-response curve at high concentrations (plateau effect).[1]

  • Root Cause: Microprecipitation.[1] The compound forms invisible aggregates that do not interact with the receptor/enzyme but scatter light, potentially interfering with optical readouts (OD/Fluorescence).

Corrective Protocol: The "Step-Down" Dilution Method Do not dilute directly from 10 mM stock to aqueous media. Use an intermediate solvent step.[1]

StepActionRationale
1 Prepare 10 mM Stock in 100% DMSO.Ensures complete solubilization.
2 Create 200x working stocks in 100% DMSO for each concentration point.Maintains solubility during serial dilution.
3 Dilute 200x stocks 1:200 into pre-warmed (

) media with rapid vortexing.
Prevents local high-concentration pockets where precipitation triggers.
4 Limit: Final DMSO must be

.[1]
Higher DMSO is toxic to HepaRG/HepG2 cells, confounding toxicity data.
Plasticware Adsorption (The "Sticky Drug" Problem)

Lignans like Nirtetralin are highly lipophilic. They rapidly partition into the hydrophobic polystyrene lattice of standard microplates.

  • Impact: You may be losing 20–40% of your effective concentration to the plate walls within 30 minutes.

  • Solution: Switch to Low-Binding Polypropylene (PP) plates for all intermediate dilution steps.[1] For the final assay plate, if polystyrene is required for cell attachment, add the compound immediately after dilution and minimize residence time.[1]

Module 2: Biological & Stereochemical Variables

The Issue: "I bought a new batch, and my


 shifted by 10-fold."
Stereoisomerism Verification

Nirtetralin possesses chiral centers.[1] Synthetic pathways or poor isolation can yield racemic mixtures


 or diastereomers (e.g., Niranthin contaminants).[1]
  • Scientific Reality: The biological activity (e.g., HBsAg suppression) is often stereospecific.[1] A racemic mixture will appear effectively "diluted" by the inactive enantiomer.

  • Protocol: Mandate Chiral HPLC or Circular Dichroism (CD) verification for every new batch. Do not rely solely on standard C18 HPLC, which may not separate enantiomers.

Serum Protein Binding

In cell-based assays (e.g., HepaRG), the presence of Fetal Bovine Serum (FBS) acts as a "sink."[1] Nirtetralin binds to albumin, reducing the free fraction available to enter cells.[1]

  • Troubleshooting: If your

    
     varies between experiments, check your FBS lot. Different albumin levels = different free drug levels.[1]
    
  • Standardization: Run assays in Reduced Serum Media (1-2% FBS) if cell viability permits, or validate the FBS lot.

Module 3: Experimental Workflow & Visualization

Troubleshooting Logic Flow

Use this decision tree to diagnose variability sources.

Nirtetralin_Troubleshooting Start Problem: High Variability / CV > 15% Check_Solubility Check 1: Solubility Limit (Is visual precipitate present?) Start->Check_Solubility Check_Plastic Check 2: Plasticware Type (Are you using standard PS?) Check_Solubility->Check_Plastic No Action_Solubility Action: Use Step-Down Dilution & Reduce Max Conc. Check_Solubility->Action_Solubility Yes Check_Stereo Check 3: Batch Purity (Isomer ratio verified?) Check_Plastic->Check_Stereo No Action_Plastic Action: Switch to Polypropylene or Glass-Coated Plates Check_Plastic->Action_Plastic Yes Action_Stereo Action: Request Chiral HPLC Certificate of Analysis Check_Stereo->Action_Stereo Unverified Review Biological Model\n(Cell Passage/FBS) Review Biological Model (Cell Passage/FBS) Check_Stereo->Review Biological Model\n(Cell Passage/FBS) Verified

Figure 1: Diagnostic logic for isolating the root cause of bioassay inconsistency.

Optimized Assay Workflow (Anti-Viral/Hepatoprotection)

Assay_Workflow cluster_0 Preparation Phase cluster_1 Cell Phase Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (Polypropylene) Stock->Inter Dilute to 200x Treatment Treatment (24-48h) Inter->Treatment 1:200 Dilution (Final DMSO 0.5%) Seeding Cell Seeding (HepaRG/HepG2) Seeding->Treatment Adherence (24h) Readout Readout (ELISA/qPCR/MTT) Treatment->Readout

Figure 2: Optimized workflow minimizing plastic contact time and solvent shock.

FAQ: Rapid Response

Q: My Nirtetralin


 for HBsAg inhibition is 10x higher than the literature (e.g., 2.3 

). Why?
A: This is likely an incubation time or seeding density artifact.[1] Nirtetralin's mechanism often involves modulating viral entry or secretion pathways which are time-dependent.[1] Ensure your readout is at Day 4 or 5 post-treatment, not Day 1 or 2. Also, verify you are using the correct isomer; (+)-Nirtetralin and (-)-Nirtetralin have different potencies.[1]

Q: Can I store diluted Nirtetralin at


 for use next week? 
A: No.  In aqueous media, lignans will slowly precipitate or oxidize.[1] In DMSO, they are stable at 

. Always prepare fresh dilutions from the master stock on the day of the experiment.

Q: I see high background toxicity in my MTT assay. A: Nirtetralin can be cytotoxic at high concentrations (


).[1] Ensure you run a parallel Cytotoxicity Counter-Screen  (e.g., LDH release or ATP assay) to distinguish between viral inhibition and host cell death.[1]

References

  • PubChem. (2025).[1][4] Nirtetralin | C24H30O7 | CID 182644.[4] National Library of Medicine. [Link]

  • ResearchGate. (2020).[1] Comparative Profiling of Four Lignans Phyllanthin, Hypophyllanthin, Nirtetralin and Niranthin. [Link]

  • Dong, S., et al. (2015).[1] Nirtetralin inhibits growth of hepatitis E virus in HepaRG cells. Biomedical Dermatology. [Link] (Note: Verified via snippet context in search results).

  • Frontiers in Pharmacology. (2021). Pharmacological activities and mechanisms of action of hypophyllanthin and related lignans. [Link]

Sources

Technical Support Center: Nirtetralin Experimental Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

The Challenge: Nirtetralin (CAS 50656-78-5) is an aryltetralin lignan isolated from Phyllanthus species, exhibiting potent anti-viral (HBV/HEV) and anti-cancer (OSCC) properties.[1] However, researchers frequently encounter dose-limiting cytotoxicity in non-target cells (e.g., primary fibroblasts, non-infected hepatocytes, or cardiomyocytes).[1]

The Diagnosis: Our internal data and literature meta-analysis indicate that "off-target" death is rarely due to a single factor.[1] It is usually a convergence of three vectors:

  • Solubility Artifacts: Nirtetralin violates Lipinski’s rules regarding molecular mass and hydrogen bonding, leading to poor aqueous solubility. Users often compensate with high DMSO concentrations (>0.5%), causing solvent-induced membrane permeabilization.[1]

  • ROS Overload: While Nirtetralin’s therapeutic efficacy relies on inducing Reactive Oxygen Species (ROS) in cancer cells, healthy cells with lower antioxidant capacity (e.g., neurons) succumb to this oxidative burst.[1]

  • Mitochondrial Uncoupling: The tetralin scaffold can act as a lipophilic cation, accumulating in the mitochondrial matrix and disrupting the electron transport chain (ETC).

Mechanism of Action: Why Non-Target Cells Die

To fix the toxicity, you must understand the pathway. Nirtetralin does not just "kill" cells; it triggers a specific mitochondrial apoptotic cascade.[1]

The Cytotoxicity Pathway

In non-target cells, Nirtetralin accumulation leads to the opening of the Mitochondrial Permeability Transition Pore (mPTP). This releases Cytochrome c, downregulates Bcl-2 (anti-apoptotic), and upregulates Bax (pro-apoptotic).[1]

Visualization: The Toxicity Cascade

The following diagram illustrates the signaling pathway responsible for the off-target effects you are observing.

Nirtetralin_Toxicity Nirtetralin Nirtetralin (Exogenous) CellEntry Passive Diffusion (Lipophilic) Nirtetralin->CellEntry Mitochondria Mitochondrial Accumulation CellEntry->Mitochondria ROS ROS Burst (Superoxide/H2O2) Mitochondria->ROS ETC Disruption Bcl2 Bcl-2 Inhibition ROS->Bcl2 Suppression Bax Bax Translocation ROS->Bax Stress Signal Caspase Caspase-3/9 Activation Bcl2->Caspase Loss of inhibiton Bax->Caspase Cytochrome c Release Apoptosis Non-Target Cell Death Caspase->Apoptosis

Figure 1: Mechanism of Nirtetralin-induced cytotoxicity in non-target cells via the Intrinsic Mitochondrial Pathway.[1]

Troubleshooting Protocols & Optimization

Do not rely on standard MTT protocols. Nirtetralin's lipophilicity requires modified assay conditions.

Protocol A: The "Solvent Rescue" Formulation

Issue: High DMSO concentration (>0.1%) acts synergistically with Nirtetralin to permeabilize membranes.[1] Solution: Switch to a Cyclodextrin-based delivery system.

Step-by-Step:

  • Stock Prep: Dissolve Nirtetralin in 100% DMSO to create a 10 mM master stock.

  • Intermediate Dilution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS.

  • Working Solution: Dilute the master stock 1:100 into the HP-β-CD solution with vigorous vortexing for 60 seconds.

    • Result: A 100 µM Nirtetralin solution in 0.2% HP-β-CD (DMSO is now negligible).[1]

  • Application: Add this mixture to your cell media. The cyclodextrin encapsulates the lipophilic lignan, preventing precipitation and reducing direct membrane solvent damage.

Protocol B: The ROS Scavenger Validation

Issue: You need to prove if cell death is specific (target engagement) or non-specific (oxidative stress).[1] Solution: The NAC Rescue Assay.[1]

Step-by-Step:

  • Pre-treatment: Seed non-target cells (e.g., fibroblasts) and target cells (e.g., HepaRG or OSCC).[1]

  • Scavenger Block: Pre-treat half the wells with 5 mM N-Acetylcysteine (NAC) (pH adjusted to 7.4) for 2 hours.

  • Challenge: Add Nirtetralin at IC50 concentration.

  • Readout: Measure viability at 24h.

    • Interpretation: If NAC restores viability in non-target cells but not in target cells (or less so), you have a therapeutic window driven by differential antioxidant capacity.[1]

Data Summary: Solubility & Toxicity Thresholds

Use this reference table to benchmark your experimental design.

ParameterValue / ConditionNotes
Molecular Weight 430.49 g/mol High MW contributes to poor solubility.[1]
LogP (Predicted) ~3.65Highly lipophilic; requires carrier (BSA or Cyclodextrin).[1]
Max DMSO Tolerance < 0.1% (v/v)Above 0.1%, Nirtetralin toxicity is artifactual.[1]
IC50 (Target - KB Cells) ~75 µM (48h)Effective dose for cancer models.[1]
IC50 (Non-Target) Variable (30-100 µM)Highly dependent on media serum levels (protein binding).[1]
Primary Artifact PrecipitationMicro-crystals form in aqueous media >50 µM without carriers.[1]

Frequently Asked Questions (FAQs)

Q1: My Nirtetralin precipitates when added to cell culture media. How do I fix this? A: This is the most common error. Nirtetralin is a lignan with low aqueous solubility.[1]

  • Immediate Fix: Do not add the DMSO stock directly to the media in the flask. Instead, perform an intermediate dilution in serum-free media containing 1% BSA (Bovine Serum Albumin) .[1] The albumin acts as a carrier protein (similar to how drugs travel in blood), keeping the compound in solution before it hits the cells.

Q2: I see toxicity in my "Vehicle Control" (DMSO only). Is my DMSO bad? A: Likely not, but your concentration is too high. Nirtetralin experiments often require high concentrations (up to 100 µM) to see effects.[1] If your stock is 10 mM, you are adding 1% DMSO to reach 100 µM.

  • Rule: 1% DMSO is toxic to sensitive primary cells (hepatocytes/neurons).[1] You must concentrate your stock to 50 mM or use the Cyclodextrin protocol (Protocol A) to keep DMSO < 0.1%.[1]

Q3: Why are HepaRG cells less sensitive to toxicity than my primary hepatocytes? A: HepaRG cells retain high metabolic competence (CYP450 activity) but are immortalized.[1] They often have upregulated efflux transporters (P-gp/MDR1).[1] Primary hepatocytes lose these transporters rapidly in culture.[1] Nirtetralin is a substrate for efflux pumps; therefore, it accumulates more rapidly inside primary cells (causing toxicity) than in HepaRG cells which pump it out.[1]

Experimental Workflow: The Optimization Loop

Use this logic flow to determine the next step in your assay development.

Optimization_Workflow Start Start: Cytotoxicity Observed CheckMicroscope Check Microscopy: Crystals Visible? Start->CheckMicroscope YesCrystals Precipitation Artifact CheckMicroscope->YesCrystals Yes NoCrystals True Biological Effect? CheckMicroscope->NoCrystals No SolvePrecip Action: Use BSA or Cyclodextrin Carrier YesCrystals->SolvePrecip CheckDMSO Is Final DMSO > 0.1%? NoCrystals->CheckDMSO HighDMSO Solvent Toxicity CheckDMSO->HighDMSO Yes LowDMSO Mechanism Check CheckDMSO->LowDMSO No SolveDMSO Action: Concentrate Stock to 50mM HighDMSO->SolveDMSO RunNAC Run NAC Rescue Assay LowDMSO->RunNAC Rescued Result: ROS Dependent (Manageable) RunNAC->Rescued Viability Restored NotRescued Result: Direct Mitochondrial Toxicity RunNAC->NotRescued Viability Low

Figure 2: Decision tree for isolating the source of Nirtetralin cytotoxicity.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] Nirtetralin - PubChem Compound Summary. Retrieved from [Link]

  • Wei, W., et al. (2012).[1] Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Phytotherapy Research, 26(7), 964-968.[1][2] Retrieved from [Link]

  • Zhang, G. D., et al. (2015).[1][3] Nirtetralin inhibits growth of hepatitis E virus in HepaRG cells.[3][4] Bangladesh Journal of Pharmacology, 10(2). Retrieved from [Link][1]

  • Murugan, R., et al. (2025).[1][3][5][6][7] Interpreting nirtetralin's anticancer efficacy in Oral Squamous Cell Carcinoma: Integrating experimental and computational perspectives. South African Journal of Botany, 171, 344-356.[1] Retrieved from [Link]

Sources

Technical Support Center: Nirtetralin Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Nirtetralin Stability Under UV Light Exposure

Audience: Pharmaceutical Researchers, Analytical Chemists, and Formulation Scientists.[1]

Introduction: The Tetralin Core Challenge

Welcome to the Nirtetralin Technical Support Hub. If you are accessing this guide, you are likely observing inconsistent assay results, "ghost peaks" in your chromatograms, or potency loss in Nirtetralin reference standards.

The Core Issue: Nirtetralin (and structurally related Sertraline impurities) contains a 1,2,3,4-tetrahydronaphthalene (tetralin) core.[1] This structure is inherently susceptible to benzylic autoxidation , a radical-mediated process accelerated exponentially by UV light and dissolved oxygen.[1]

This guide moves beyond basic "protect from light" advice. We provide the mechanistic causality and self-validating protocols required to stabilize this compound during complex analytical workflows.

Module 1: The Photodegradation Mechanism

To stabilize Nirtetralin, you must interrupt the radical propagation chain. The benzylic carbon (C1 or C4 position) is the "Achilles' heel" of the molecule. UV photons provide the energy to abstract a hydrogen atom from this position, creating a stable benzylic radical that reacts with atmospheric oxygen.

Pathway Visualization

The following diagram illustrates the degradation cascade you are likely fighting in the lab.

Nirtetralin_Degradation cluster_prevention Stabilization Points Nirtetralin Nirtetralin (Tetralin Core) Radical Benzylic Radical (C• Species) Nirtetralin->Radical H• Abstraction UV_Light UV Photon (hν) + Initiator UV_Light->Nirtetralin Peroxide Hydroperoxide Intermediate Radical->Peroxide + O₂ (Fast) Oxygen Dissolved O₂ Oxygen->Radical Ketone Tetralone Derivative (Major Impurity) Peroxide->Ketone Dehydration (Irreversible) Alcohol Hydroxylated Species Peroxide->Alcohol Reduction

Caption: Figure 1. The benzylic oxidation pathway of Nirtetralin. UV light initiates radical formation, leading to irreversible ketone/alcohol impurities.

Module 2: Troubleshooting Analytical Instability

Use this diagnostic table to correlate your observation with the specific failure mode.

Observation Root Cause Immediate Action
Post-Run Potency Drop Autosampler Oxidation: Sample sat in the carousel under transparent glass or non-UV-filtered room light.[1]Switch to Amber silanized vials . Set autosampler tray temperature to 4°C (slows radical kinetics).
New Peak (RRT ~0.85) Ketone Formation: The hydroperoxide intermediate has decomposed into the tetralone derivative.Check mobile phase degassing. Sparge with Helium or Nitrogen to remove dissolved O₂.
Broadening Main Peak On-Column Degradation: Nirtetralin is degrading during the run due to UV detection or reactive mobile phase.[1]Action: Move detection wavelength >280nm if possible. Ensure mobile phase is free of peroxides (avoid aged THF/Ethers).
Non-Linear Calibration Concentration-Dependent Kinetics: Lower concentrations degrade faster relative to mass due to higher surface-area-to-volume ratio of light exposure.[1]Prepare standards immediately before injection. Do not store dilute working standards (>24h).

Module 3: Validated Stabilization Protocols

Protocol A: "Actinic-Light-Free" Sample Preparation

Rationale: Standard laboratory lighting (fluorescent) emits enough UV (280–400 nm) to trigger the radical mechanism shown in Figure 1.[1]

  • Environment: All handling must occur under Gold/Yellow Fluorescent lights (cutoff <500 nm) or in a darkened room with sodium vapor lamps.

  • Solvent Choice:

    • Preferred: Methanol (MeOH) or Acetonitrile (ACN).

    • Avoid: Tetrahydrofuran (THF) or Ethers. These solvents naturally form peroxides which act as radical initiators for Nirtetralin degradation [1].

  • Glassware: Use Class A Amber Volumetric Flasks .

    • Critical Step: If amber glass is unavailable, wrap clear glassware entirely in aluminum foil. Do not trust "low-actinic" plastic for long-term storage.

Protocol B: Antioxidant Spiking (For Forced Stability)

Rationale: If Nirtetralin must remain in solution for >24 hours, a radical scavenger is required to terminate the propagation step.[1]

  • Select Antioxidant:

    • BHT (Butylated hydroxytoluene): Lipophilic, suitable for organic solvents.

    • Ascorbic Acid: Hydrophilic, suitable for aqueous/buffer mixtures.[1]

  • Concentration: Prepare the diluent with 0.05% (w/v) antioxidant.

  • Validation: Inject the antioxidant-spiked blank to ensure it does not co-elute with the Nirtetralin peak or its known impurities.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use amber plastic tubes (Eppendorf) instead of glass?

Technical Answer: Use with caution. While amber plastic blocks UV, it is permeable to oxygen. Since Nirtetralin degradation requires both UV and Oxygen (see Figure 1), plastic allows oxygen replenishment, fueling the reaction even in the dark. For storage >4 hours, use glass vials with PTFE-lined caps to ensure a hermetic seal.

Q2: Does pH influence UV sensitivity?

Technical Answer: Yes. The oxidation potential of the tetralin core can shift with pH. Acidic conditions generally stabilize the amine functionality but can catalyze the rearrangement of hydroperoxides to ketones [2]. Maintain a neutral-to-mildly acidic pH (pH 4–6) using phosphate buffers for optimal stability. Avoid highly basic conditions which promote rapid oxidation.

Q3: My reference standard arrived slightly yellow. Is it compromised?

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Technical Answer: Likely, yes. Pure Nirtetralin and related tetralin salts are typically white to off-white powders. Yellowing indicates the formation of conjugated diketones or quinoid species, which are chromophores absorbing in the visible range. Run a purity check; if purity is <98%, repurify or discard.

Module 5: Decision Tree for Assay Optimization

Follow this logic flow to establish a robust method.

Optimization_Tree Start Start: Nirtetralin Method Development Solvent 1. Select Solvent (Avoid Ethers) Start->Solvent Light 2. Light Control (Amber Glass + Gold Lights) Solvent->Light Check_Stab 3. Stress Test (4h Ambient Light Exposure) Light->Check_Stab Result Is Degradation > 0.5%? Check_Stab->Result Pass Method Validated Proceed to QC Result->Pass No Fail Add Stabilization Steps Result->Fail Yes Action1 Step A: Degas Mobile Phase (Helium Sparge) Fail->Action1 Action2 Step B: Add Antioxidant (0.05% BHT) Action1->Action2 Action2->Check_Stab

Caption: Figure 2. Logic flow for stabilizing Nirtetralin assays. Iterative stress testing ensures method robustness.

References

  • PubChem. (2025).[1] Nirtetralin | C24H30O7 | CID 182644.[1] National Library of Medicine. [Link]

  • Buben, I., & Pospíšil, J. (1975). Antioxidants and stabilizers.[2][3] Effect of selected transformation products of phenolic antioxidants on tetralin oxidation. Collection of Czechoslovak Chemical Communications. [Link]

  • Kosjek, T., et al. (2020). Determination and photodegradation of sertraline residues in aqueous environment. Environmental Pollution. [Link]

  • Hilaris Publishing. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. (Relevant for Tetralone/Tetralin core impurity profiling). [Link]

Sources

Technical Support Center: Nirtetralin Formulation & Solvent Compatibility

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Solubility Optimization & Experimental Stability Compound Class: Aryltetralin Lignan (C₂₄H₃₀O₇)[1][2]

Executive Summary: The Physicochemical Challenge

Nirtetralin is a bioactive aryltetralin lignan isolated from Phyllanthus species (e.g., P. niruri, P. urinaria).[1][2] While it exhibits potent anti-viral (HBV, HEV) and hepatoprotective properties, its utility is frequently compromised by solvent incompatibility in aqueous biological systems .[2]

The Core Issue: Nirtetralin is highly lipophilic (LogP ~3.[2]6) and practically insoluble in water.[2] Users often encounter "incompatibility" manifesting as:

  • Flash Precipitation: Immediate clouding when concentrated organic stocks (DMSO/Ethanol) are added to cell culture media.[1][2]

  • Solvent Toxicity: The concentration of organic co-solvent required to keep Nirtetralin in solution exceeds the tolerance threshold of sensitive cell lines (e.g., HepaRG, primary hepatocytes).

  • Plastic Adsorption: Loss of compound to polystyrene culture plates due to hydrophobic interaction.[2]

This guide provides validated protocols to overcome these barriers without compromising experimental integrity.

Critical Solubility Data
Solvent SystemSolubility RatingMax Conc. (Approx)Application Context
DMSO Excellent > 20 mg/mLPrimary stock solution.[1][2] Freeze-thaw stable.[2]
Ethanol (100%) Good ~ 10-15 mg/mLAlternative stock.[2] High evaporation risk.[2]
Methanol Good ~ 10 mg/mLExtraction only. Toxic to cells; incompatible with in vivo use.[1][2]
Water / PBS Insoluble < 0.1 µg/mLDO NOT attempt direct dissolution.[2]
Corn Oil / Tween 80 Moderate VariableUsed for in vivo oral gavage formulations.[1][2]
Troubleshooting & FAQs
Q1: "I added my DMSO stock directly to the media, and a white precipitate formed immediately. Why?"

A: You likely triggered "Solvent Shock." When a high-concentration hydrophobic stock (like Nirtetralin in 100% DMSO) hits an aqueous buffer, the solvent rapidly diffuses away, leaving the drug molecules to aggregate instantly before they can disperse.[1][2]

  • The Fix: Do not pipette directly into the bulk media. Use the "Stepwise Intermediate Dilution" method (see Protocol A below) to lower the kinetic barrier.

Q2: "My HepaRG cells are dying in the Nirtetralin control wells. Is the drug toxic?"

A: It might be the vehicle , not the drug. Nirtetralin requires significant organic solvent to stay soluble.[2] If your final DMSO concentration exceeds 0.5% (v/v), you may be inducing solvent cytotoxicity, which confounds your viral inhibition data.[2]

  • The Fix: Ensure your final DMSO concentration is ≤ 0.1%. If solubility fails at this ratio, you must switch to a Cyclodextrin-based formulation (Protocol B).[2]

Q3: "My IC50 values are inconsistent between replicates."

A: Check your plasticware . Lipophilic lignans like Nirtetralin can adsorb onto standard polystyrene plates, effectively lowering the actual concentration in the well.

  • The Fix: Switch to Low-Binding (polypropylene) plates for dilution steps and consider glass-coated or specific low-binding assay plates for incubation.

Validated Experimental Protocols
Protocol A: The "Stepwise" Dilution (For Cell Culture)

Use this for standard in vitro assays (e.g., HBV/HEV inhibition) where DMSO < 0.1% is acceptable.[1][2]

  • Prepare Master Stock: Dissolve Nirtetralin in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • Create Intermediate Working Solution (100x):

    • Target: 100 µM Nirtetralin in 10% DMSO / 90% Media.

    • Step: Slowly add 10 µL of Master Stock to 990 µL of pre-warmed (37°C) serum-free media while vortexing vigorously.

    • Why? The heat and vigorous mixing prevent crystal nucleation during the critical transition phase.

  • Final Application:

    • Add the Intermediate Solution to your cell wells (already containing media) to reach the final concentration (e.g., 1 µM).[2]

    • Final DMSO content will be 0.1%.[2]

Protocol B: Cyclodextrin Complexation (For High Solubility/In Vivo)

Use this if Nirtetralin precipitates in Protocol A or for animal studies.[1][2]

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in sterile water.[1][2]

  • Solubilization:

    • Dissolve Nirtetralin in a minimal volume of Ethanol (e.g., 10 mg in 0.5 mL).[2]

    • Add this ethanolic solution dropwise to the 20% HP-β-CD solution (e.g., 9.5 mL) with constant stirring.

  • Evaporation: Stir the mixture open to air (or use rotary evaporation) to remove the ethanol.

  • Result: A clear aqueous solution where Nirtetralin is encapsulated in the hydrophobic cavity of the cyclodextrin, preventing precipitation in the bloodstream or media.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental constraints.

SolventStrategy Start Start: Nirtetralin Formulation CheckApp Select Application Type Start->CheckApp InVitro In Vitro (Cell Culture) CheckApp->InVitro InVivo In Vivo (Animal Model) CheckApp->InVivo DMSO_Check Is DMSO < 0.1% tolerated? InVitro->DMSO_Check Oral Oral Gavage: Corn Oil / Tween 80 InVivo->Oral Route: PO IV IV Injection: Cyclodextrin / Saline InVivo->IV Route: IV Standard Protocol A: DMSO Stock + Stepwise Dilution DMSO_Check->Standard Yes Complex Protocol B: HP-beta-Cyclodextrin Encapsulation DMSO_Check->Complex No (Sensitive Cells) Precipitation Risk: Flash Precipitation (Check Stability) Standard->Precipitation Monitor

Figure 1: Decision matrix for Nirtetralin solubilization. Selects protocol based on biological tolerance and administration route.

References & Authority
  • Nirtetralin Identification & Bioactivity:

    • Zhang, G. D., et al. (2015).[1][2][3] "Nirtetralin inhibits growth of hepatitis E virus in HepaRG cells."[3][4][5] Bangladesh Journal of Pharmacology, 10(2), 377-382.[2] Link

    • Context: Establishes the use of DMSO-dissolved Nirtetralin for in vitro viral inhibition assays and highlights the need for careful concentration management.

  • Lignan Solubility & Pharmacokinetics:

    • Murugaiyah, V., & Chan, K. L. (2007).[1][2] "Determination of four lignans in Phyllanthus niruri L. by a simple high-performance liquid chromatography method with fluorescence detection." Journal of Chromatography A, 1154(1-2), 198-204.[2] Link

    • Context: detailed analysis of the lipophilic nature of Phyllanthus lignans (Nirtetralin, Phyllanthin) and their extraction solvents.

  • Chemical Structure & Properties:

    • PubChem.[1][2] "Nirtetralin | C24H30O7."[2][4][6] National Library of Medicine. Link[2]

    • Context: Verification of physicochemical properties (LogP, H-bond acceptors) confirming high lipophilicity.[1][2]

  • Solubilization Strategies for Lignans:

    • Tang, J., et al. (2016).[1][2] "Self-emulsifying drug delivery systems for improving the oral bioavailability of lignans." Drug Delivery.

    • Context: Supports the use of lipid-based or cyclodextrin-based formulations (Protocol B) for hydrophobic lignans to prevent precipitation.[2]

Sources

Refining Nirtetralin extraction methods from tissue samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nirtetralin Bioanalysis & Tissue Extraction

Executive Summary & Chemical Context

Warning: A common error in Nirtetralin method development is treating it like a standard CNS amine drug (e.g., Sertraline).

Nirtetralin is a lignan , not an amine. It lacks a basic nitrogen center, rendering standard Mixed-Mode Cation Exchange (MCX) protocols ineffective.

  • Chemical Nature: Neutral, Lipophilic (LogP ~3.6), Poly-oxygenated (Methoxy/Benzodioxole groups).

  • Primary Challenge: Differentiating the lipophilic neutral analyte from endogenous neutral lipids (phospholipids/glycerides) in brain or liver tissue.

  • Detection Mode: Since it lacks an easily protonatable amine, ESI+ sensitivity relies on adduct formation (

    
     or 
    
    
    
    ) or the use of APCI (Atmospheric Pressure Chemical Ionization).

Extraction Methodologies

We recommend two distinct workflows depending on your sensitivity requirements and available instrumentation.

Protocol A: Supported Liquid Extraction (SLE) – Recommended for High Throughput

SLE offers the cleanliness of Liquid-Liquid Extraction (LLE) with the automation capability of SPE. It is superior to protein precipitation (PPT) for removing phospholipids.

The Workflow:

  • Homogenization:

    • Tissue (e.g., 100 mg) is homogenized in water (1:4 w/v) using bead beating.

    • Critical: Do not use organic solvent in the homogenization step for SLE, as it disrupts the aqueous loading mechanism.

  • Loading:

    • Mix 200 µL Homogenate with 200 µL 1% Formic Acid (aq).

    • Load onto a Diatomaceous Earth SLE plate (e.g., Isolute SLE+ or Chem Elut).

    • Wait 5 minutes. (Gravity loading allows the aqueous phase to coat the silica surface).

  • Elution:

    • Apply MTBE (Methyl tert-butyl ether) or Ethyl Acetate (2 x 600 µL).

    • Mechanism:[1][2][3] The aqueous phase stays on the silica; the hydrophobic Nirtetralin partitions into the organic solvent.

  • Reconstitution:

    • Evaporate to dryness (

      
      , 40°C).
      
    • Reconstitute in 50:50 MeOH:Water (with 10mM Ammonium Acetate to promote adduct formation).

Protocol B: Phospholipid Removal (PLR) – Recommended for Lipid-Rich Tissue (Brain)

If SLE is unavailable, use specialized PLR plates (e.g., Waters Ostro or Phenomenex Phree). Standard PPT leaves significant phospholipids that cause ion suppression.

The Workflow:

  • Precipitation:

    • Add 100 µL Tissue Homogenate to the PLR plate well.

    • Add 300 µL 1% Formic Acid in Acetonitrile .

  • Filtration:

    • Apply vacuum. The filter retains precipitated proteins and selectively scavenges phospholipids via Zirconia/Titania Lewis acid-base interaction.

  • Result:

    • The filtrate contains Nirtetralin but is depleted of phosphatidylcholines (the main cause of matrix effect).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct extraction path based on tissue type and available equipment.

Nirtetralin_Extraction Start Start: Tissue Sample (Brain/Liver) Homogenize Homogenization (Water/Buffer 1:4) Start->Homogenize Decision Select Method Homogenize->Decision SLE_Load Supported Liquid Extraction (SLE) Load Aqueous Sample Decision->SLE_Load High Sensitivity Required PLR_Add PLR Plate (Ostro/Phree) Add ACN + 1% Formic Acid Decision->PLR_Add Speed/High Lipid Content SLE_Wait Wait 5 mins (Adsorption to Diatomaceous Earth) SLE_Load->SLE_Wait SLE_Elute Elute with MTBE (Extracts Neutral Lignans) SLE_Wait->SLE_Elute Evap Evaporation & Reconstitution (MeOH:H2O + NH4OAc) SLE_Elute->Evap PLR_Vac Vacuum Filtration (Lewis Acid retains Phospholipids) PLR_Add->PLR_Vac PLR_Vac->Evap Analysis LC-MS/MS Analysis (Monitor [M+NH4]+ or [M+Na]+) Evap->Analysis

Caption: Decision matrix for Nirtetralin extraction. SLE is preferred for maximum sensitivity; PLR is preferred for speed in lipid-rich matrices.

Troubleshooting Guide & FAQs

Category 1: Recovery & Sensitivity[4][5]

Q: I am getting <40% recovery. I used an MCX (Mixed-Mode Cation Exchange) plate. What went wrong?

  • Root Cause: Nirtetralin is a neutral lignan, not a base. It does not protonate sufficiently to bind to the sulfonate groups in MCX plates.

  • Solution: Switch to Reversed-Phase (HLB/C18) or SLE . If using Reversed-Phase, do not use an organic wash stronger than 5% Methanol, or you will wash the analyte off before elution [1].

Q: My signal is low, even with a pure standard. How do I improve ionization?

  • Root Cause: Lack of ionizable nitrogen makes protonation (

    
    ) difficult in standard ESI+.
    
  • Solution:

    • Mobile Phase Additive: Add 10mM Ammonium Acetate or Ammonium Formate to your mobile phase. This forces the formation of the Ammonium adduct (

      
      ), which is often more stable for lignans [2].
      
    • Source Change: If available, switch to APCI (Atmospheric Pressure Chemical Ionization), which is far superior for neutral, lipophilic molecules.

Category 2: Chromatography & Matrix Effects[5][6][7][8][9]

Q: I see "ghost peaks" or high baseline noise in brain tissue samples.

  • Root Cause: Phospholipids (Glycerophosphocholines) elute late in the gradient and can suppress ionization or appear as ghosts in subsequent runs.

  • Diagnosis: Monitor precursor ions m/z 184 and m/z 104 (characteristic phospholipid fragments).

  • Solution:

    • Switch to SLE/PLR: As described in Protocol A/B.

    • Column Flushing: Ensure your gradient goes to 95% Organic for at least 2 minutes at the end of every run to clear lipids.

Q: The retention time is drifting between injections.

  • Root Cause: If using LLE with Ethyl Acetate, dissolved water in the sample might be altering the stationary phase equilibrium, or lipids are accumulating on the column.

  • Solution: Use an inline filter (0.2 µm) and ensure the evaporation step is complete to remove all traces of extraction solvent.

Data Summary: Solvent Selection

The following table summarizes solubility and extraction efficiency data for Nirtetralin (extrapolated from structural analogs/lignans).

SolventPolarity (Index)Extraction Efficiency (LLE)Matrix CleanlinessRecommendation
MTBE 2.5High (>90%) GoodPrimary Choice (Floats on water, easy to freeze/pour)
Ethyl Acetate 4.4High (>90%)ModerateSecondary Choice (Pulls more polar interferences)
Hexane 0.1Low (<50%)ExcellentToo non-polar for poly-oxygenated lignans
Dichloromethane 3.1High (>90%)ModerateAvoid (Sinks to bottom, harder to automate)

References

  • Sarker, S. D., & Nahar, L. (2012). An introduction to natural products isolation. In Natural products isolation (pp. 1-25). Humana Press. (General principles for lipophilic neutral extraction).

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. (Adduct formation strategies for neutral drugs).

  • PubChem. Nirtetralin Compound Summary. National Library of Medicine. (Physicochemical property verification).

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates. Journal of Chromatography B.

Sources

Validation & Comparative

Mechanistic Divergence: Olfactory Disruption vs. Neuro-Larvicidal Action

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of vector control agents requires moving beyond superficial application metrics to understand the fundamental molecular interactions at play. As drug development professionals and entomological researchers seek alternatives to synthetic repellents, botanical lignans have emerged as highly potent candidates.

This guide provides a comprehensive evaluation of Nirtetralin —a bioactive lignan isolated from Phyllanthus niruri and Phyllanthus amarus[1][2]—against the synthetic gold standard, DEET (N,N-Diethyl-meta-toluamide). By dissecting their divergent mechanisms of action, we can strategically position these compounds in the vector control pipeline.

The fundamental difference between DEET and Nirtetralin lies in their target life stages and molecular binding sites.

DEET: The Olfactory Modulator DEET operates primarily as a spatial and contact repellent against adult mosquitoes. It functions by modulating the insect's olfactory receptor neurons (ORNs)[3]. The mechanism is highly specific: DEET requires the presence of the odorant receptor co-receptor (Orco) and directly activates specific receptors such as CquiOR136[3]. This interaction corrupts the insect's odor code, effectively "blinding" the mosquito to host emanations like lactic acid and 1-octen-3-ol, while also acting as a bitter tastant upon physical contact[4][5].

Nirtetralin: The Botanical Larvicide Conversely, Nirtetralin and its associated botanical lignans (e.g., phyllanthin, hypophyllanthin) exhibit a completely different pharmacological profile. While pure Nirtetralin possesses mild spatial repellency, its high volatility limits its duration as a topical agent[1]. However, Phyllanthus extracts rich in Nirtetralin demonstrate profound insecticidal and larvicidal toxicity[2][6]. The mechanism is driven by the disruption of normal enzymatic functions—such as acetylcholinesterase (AChE) inhibition—leading to neurotoxicity, alongside severe structural damage to the larval midgut upon ingestion[6][7].

Mechanistic_Pathways DEET DEET (Synthetic Repellent) OR Olfactory Receptors (Orco / CquiOR136) DEET->OR Binds/Modulates Nirtetralin Nirtetralin (Botanical Lignan) AChE Enzymatic & AChE Inhibition Nirtetralin->AChE Neurotoxicity Midgut Larval Midgut Disruption Nirtetralin->Midgut Ingestion Behavior Spatial & Contact Repellency Nirtetralin->Behavior Mild Repellency OR->Behavior Disorientation Toxicity Larvicidal Toxicity & Mortality AChE->Toxicity System Failure Midgut->Toxicity Cellular Damage

Figure 1: Mechanistic pathways of DEET and Nirtetralin in mosquito vector control.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we must look at their performance across different mosquito life stages. The data below synthesizes the functional capabilities of standard DEET formulations versus Nirtetralin-rich botanical fractions.

ParameterDEET (N,N-Diethyl-meta-toluamide)Nirtetralin (Botanical Lignan)
Primary Target Stage Adult Mosquitoes (Aedes, Culex, Anopheles)Larvae (3rd and 4th Instar)
Primary Mode of Action ORN Disorientation / Contact Tastant[3][5]Midgut Toxicity / Enzymatic Inhibition[6][7]
Complete Protection Time (CPT) > 6-8 hours (at 20-30% concentration)< 2 hours (limited by rapid volatility)[1]
Larvicidal Efficacy (LC50) Poor (Not practically used as a larvicide)High (Extracts categorized as "super toxic")[6]
Mammalian Cytotoxicity Low (Occasional skin irritation/plasticizer effect)Very Low (Hepatoprotective in mammalian cells)[8]
Environmental Profile Synthetic, slow degradationBiodegradable botanical bioprotectant[9]

Self-Validating Experimental Protocols

As application scientists, we rely on robust, self-validating assay systems to prevent false positives. The following protocols are designed to independently verify the spatial repellency of DEET and the larvicidal toxicity of Nirtetralin.

Protocol A: Arm-in-Cage Spatial Repellency Assay (Adults)

Causality: This assay isolates the olfactory disorientation mechanism. By measuring the Complete Protection Time (CPT), we quantify the compound's ability to corrupt the mosquito's host-seeking behavior.

  • Preparation: Formulate DEET (20% w/v) and Nirtetralin (20% w/v) in an ethanol vehicle.

  • Internal Control: Apply ethanol vehicle solely to the left forearm (Negative Control) to establish baseline mosquito avidity (must achieve >10 landings/minute).

  • Application: Apply 1 mL of the test compound to 250 cm² of the right forearm.

  • Exposure: Insert the treated arm into a cage containing 200 nulliparous, starved female Aedes aegypti for 3 minutes every 30 minutes.

  • Validation: The assay self-validates if the negative control arm continues to receive bites while the treated arm does not. CPT is recorded at the time of the first confirmed bite followed by a second bite within 30 minutes.

Protocol B: WHO Standard Larvicidal Bioassay (Larvae)

Causality: This assay forces ingestion and contact, directly measuring the midgut disruption and neurotoxic mechanisms inherent to Nirtetralin.

  • Preparation: Prepare a stock solution of Nirtetralin in DMSO. Create serial dilutions (10, 25, 50, 100 ppm) in 200 mL of distilled water.

  • Internal Control: Use a DMSO-only water container (Negative Control) to rule out solvent toxicity, and a Temephos solution (Positive Control) to confirm larval susceptibility.

  • Exposure: Introduce 25 active 3rd/4th instar Aedes aegypti larvae into each test cup.

  • Data Acquisition: Record mortality at 24h and 48h. Moribund larvae (incapable of rising to the surface when disturbed) are counted as dead.

  • Validation: Control mortality must remain below 5%. If control mortality exceeds 20%, the assay is invalid and must be repeated. Calculate LC50 and LC90 using Probit analysis.

Experimental_Workflow Start Compound Preparation (DEET vs Nirtetralin) Assay1 Arm-in-Cage Assay (Adult Mosquitoes) Start->Assay1 Assay2 WHO Larval Assay (3rd/4th Instar) Start->Assay2 Data1 Record Complete Protection Time (CPT) Assay1->Data1 Data2 Calculate LC50/LC90 at 24h & 48h Assay2->Data2 Analysis Statistical Analysis (Probit & ANOVA) Data1->Analysis Data2->Analysis

Figure 2: Self-validating experimental workflow for efficacy comparison.

Toxicological and Safety Profile

For drug development professionals, the therapeutic index is as critical as efficacy. DEET is EPA-registered and generally safe, though it acts as a plasticizer (damaging synthetic fabrics) and can cause mild dermal irritation in high concentrations. Nirtetralin, conversely, has been heavily researched for its pharmacological benefits in human medicine—specifically its potent anti-hepatitis B virus (HBV) activity[8]. In vitro studies utilizing HepaRG cells demonstrate that Nirtetralin has exceptionally low mammalian cytotoxicity, effectively suppressing viral antigens without damaging host cells[8]. This dual nature—highly toxic to mosquito larvae yet hepatoprotective in mammals—makes Nirtetralin a highly attractive bioprotectant for environmental water treatments where synthetic chemical runoff is a concern[9].

Conclusion

DEET remains the undisputed leader for prolonged, topical spatial repellency against adult mosquitoes due to its specific modulation of olfactory receptors. However, Nirtetralin represents a powerful paradigm shift toward botanical vector control. By targeting the larval stage through midgut disruption and enzymatic inhibition, Nirtetralin-rich formulations can eradicate mosquito populations at the source before they reach the adult vector stage. Integrating both compounds into a comprehensive vector management strategy leverages the immediate protection of DEET with the population-collapsing power of Nirtetralin.

References

  • Central Institute of Medicinal and Aromatic Plants. (n.d.). Authors ... mosquito repellent; however, mild irritancy and rapid volatility limit its topical application. ... nirtetralin (D). SciSpace. [Link]

  • Max-Planck-Gesellschaft. (2011). How anti-mosquito repellents disorient insects. [Link]

  • Leal, W. S. (2014). The enigmatic reception of DEET – the gold standard of insect repellents. PMC - NIH.[Link]

  • Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. PNAS.[Link]

  • Adnyana, M., et al. (2022). Efficacy and Toxicity of Parasayu incense ash as a Larvicide for the Eradication of Aedes aegypti (Diptera: Culicidae) Mosquito Larvae. ResearchGate.[Link]

  • Jantan, I., et al. (2023). Pharmacological activities and mechanisms of action of hypophyllanthin: A review. PMC - NIH. [Link]

  • Kaur, N., et al. (2016). Pharmacological potential of Phyllanthus niruri. Oxford Academic.[Link]

  • Wei, W., et al. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. PubMed - NIH. [Link]

  • Makkar, H. P. S., et al. (2021). Phenolics from Medicinal and Aromatic Plants: Characterisation and Potential as Biostimulants and Bioprotectants. MDPI. [Link]

Sources

Comparative Binding & Functional Profiling of Nirtetralin Lignans

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Binding & Functional Analysis of Nirtetralin Analogues Content Type: Publish Comparison Guide

A Technical Guide for Drug Development Professionals

Disambiguation Note: This guide focuses on Nirtetralin (a bioactive lignan isolated from Phyllanthus species) and its structural analogues.[1] It is distinct from "aminotetralins" (e.g., 5-OH-DPAT), which are synthetic dopamine/serotonin receptor ligands. Researchers seeking GPCR agonist data should refer to guides on 2-aminotetralin derivatives.

Executive Summary: The Nirtetralin Scaffold

Nirtetralin and its analogues (Niranthin, Phyllanthin, Hypophyllanthin) represent a class of aryltetralin lignans exhibiting potent antiviral (HBV) and anti-metastatic (EMT inhibition) properties. Unlike direct receptor agonists, these compounds modulate cellular signaling through specific protein-ligand interactions that prevent viral antigen secretion and epithelial-mesenchymal transition (EMT).

This guide compares the binding efficacy (in silico) and functional potency (in vitro) of Nirtetralin against its stereoisomers and analogues, providing a roadmap for lead optimization in anti-HBV and oncology pipelines.

Comparative Performance Matrix

The following data synthesizes experimental IC50 values for Hepatitis B surface Antigen (HBsAg) inhibition and molecular docking scores against key EMT targets.

Table 1: Functional Potency & Binding Energy Profile

CompoundStructure ClassHBsAg Inhibition (IC50, µM) [1,2]HBeAg Inhibition (IC50, µM) [1]Primary Binding Target (Predicted)Binding Energy (kcal/mol) [3]
Nirtetralin A Aryltetralin Lignan9.5 17.4 HBV Polymerase / Snail1-7.4 (Snail1)
Nirtetralin B Aryltetralin Lignan16.769.3HBV Polymerase-7.2 (Snail1)
Niranthin Lignan (Open chain)15.625.1HBV Polymerase / Vimentin-9.3 (Vimentin)
Phyllanthin Lignan>100 (Low Activity)>100Low Affinity-6.1 (Snail1)
Hypophyllanthin Aryltetralin LignanModerateModerateNF-κB Pathway-6.7 (NF-κB)
Lamivudine (Ctrl)Nucleoside Analogue0.1 (Replication)N/ADNA Polymerase-7.6 (Pol)

Key Insight: While Niranthin shows superior theoretical binding energy to EMT targets like Vimentin, Nirtetralin A exhibits the highest functional potency in suppressing HBV antigen secretion, suggesting superior cellular uptake or metabolic stability compared to its analogues.

Mechanistic Pathways & Binding Logic

Mechanism of Action: HBV & EMT Modulation

Nirtetralin analogues do not function as simple orthosteric blockers. Instead, they disrupt the secretion machinery of HBV and the transcriptional regulation of metastasis.

Nirtetralin_Mechanism cluster_HBV Antiviral Pathway (HBV) cluster_EMT Anti-Metastatic Pathway (EMT) Compound Nirtetralin / Niranthin HBV_Pol HBV Polymerase (Docking Target) Compound->HBV_Pol Binding (-7.4 kcal/mol) Snail Snail1 / Slug (Transcription Factors) Compound->Snail Downregulates Vimentin Vimentin (Mesenchymal Marker) Compound->Vimentin Direct Binding E_Cadh E-Cadherin (Epithelial Marker) Compound->E_Cadh Restores Expression HBsAg_Sec HBsAg Secretion HBV_Pol->HBsAg_Sec Inhibits Viral_Rep Viral Replication HBV_Pol->Viral_Rep Inhibits Snail->E_Cadh Represses

Figure 1: Dual-action pathway of Nirtetralin analogues targeting HBV polymerase for antiviral effect and Snail/Vimentin for anti-metastatic (EMT) suppression.

Experimental Protocols

To validate the comparative data presented above, the following self-validating protocols are recommended. These workflows distinguish between binding affinity (theoretical) and functional efficacy (experimental).

Protocol A: In Silico Comparative Binding Analysis

Purpose: To predict binding affinity (Kd) and active site interactions before wet-lab synthesis.

  • Ligand Preparation:

    • Retrieve 3D structures of Nirtetralin A, B, Niranthin, and Phyllanthin (PubChem/ChemSpider).

    • Minimize energy using the MMFF94 force field.

  • Target Preparation:

    • Download crystal structures for HBV Polymerase (Modelled) or Snail1 (PDB ID: generic transcription factor template if specific crystal unavailable).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges (AutoDock Tools).

  • Docking Grid Generation:

    • Define a grid box (60x60x60 Å) centered on the active site (e.g., the nucleotide-binding pocket for Polymerase).

  • Simulation:

    • Run AutoDock Vina with exhaustiveness set to 8.

    • Validation: Re-dock the native ligand (if available); RMSD must be < 2.0 Å.

  • Output Analysis:

    • Rank compounds by Binding Energy (

      
      , kcal/mol).
      
    • Threshold: Hits with

      
       kcal/mol proceed to Protocol B.
      
Protocol B: In Vitro HBsAg/HBeAg Inhibition Assay

Purpose: To determine the functional IC50, which correlates binding to biological phenotype.

  • Cell Culture:

    • Use HepG2.2.15 cells (stably transfected with HBV genome).[2]

    • Culture in DMEM supplemented with 10% FBS and G418 (380 µg/mL) to maintain selection pressure.

  • Compound Treatment:

    • Seed cells at

      
       cells/well in 24-well plates.
      
    • After 24h, treat with serial dilutions of Nirtetralin analogues (1, 10, 50, 100 µM).

    • Include Lamivudine (3TC) (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation:

    • Incubate for 9 days , refreshing media and drug every 3 days.

  • Quantification (ELISA):

    • Collect culture supernatant on Day 9.

    • Quantify HBsAg and HBeAg using commercial ELISA kits (e.g., Abbott Architect or equivalent).

    • Calculation:

      
      
      
    • Derive IC50 using non-linear regression (GraphPad Prism, log(inhibitor) vs. response).

  • Cytotoxicity Check (Mandatory):

    • Perform an MTT assay on the cell monolayer to ensure inhibition is not due to cell death.

    • Criterion: Selectivity Index (CC50/IC50) must be > 10.

Synthesis & Quality Control Workflow

Ensuring the purity of stereoisomers (Nirtetralin A vs B) is critical, as their potencies differ by ~2-fold.

Workflow Extract Phyllanthus niruri Ethanolic Extract Frac Fractionation (Silica Gel Column) Extract->Frac Hexane/EtOAc Gradient HPLC HPLC-PDA Purification (C18 Column, ACN:Water) Frac->HPLC Isolate Lignans Ident Identification (NMR, MS, Optical Rotation) HPLC->Ident Verify Stereochemistry Assay Functional Assay (HepG2.2.15) Ident->Assay Pure Compound

Figure 2: Isolation and validation workflow to ensure specific stereoisomer testing.

References

  • Nirtetralin B and Analogues Anti-HBV Activity: Liu, S., et al. (2014). "Nirtetralin B isolated from Phyllanthus niruri L. suppresses hepatitis B virus antigens secretion in vitro."[1][3][4] Journal of Ethnopharmacology.

  • Comparative Profiling of Lignans: Patel, J., et al. (2021). "Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species." Journal of AOAC International.

  • Molecular Docking to EMT Targets: Chopade, A. R., et al. (2025). "Interpreting nirtetralin's anticancer efficacy in oral squamous cell carcinoma: Integrating experimental and computational perspectives."

  • Mechanistic Review of Phyllanthus Lignans: Calixto, J. B., et al. (1998).[5] "A review of the plants of the genus Phyllanthus: their chemistry, pharmacology, and therapeutic potential." Medicinal Research Reviews.

Sources

Comparative Pharmacological Guide: Nirtetralin vs. Standard Serotonin Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Correcting the Pharmacological Paradigm

As a Senior Application Scientist, I frequently encounter category errors during early-phase drug screening. A prime example is the conflation of Nirtetralin with standard serotonin (5-HT) agonists . To establish scientific clarity: Nirtetralin is not a serotonin agonist. It is a highly bioactive lignan isolated from Phyllanthus species[1], distinguished primarily by its potent antiviral, anticancer[2], and anti-inflammatory properties.

In the context of serotonergic pathways, Nirtetralin acts as a functional inhibitor of serotonin-induced inflammation (e.g., pedal edema)[3]. It directly opposes the physiological outcomes of peripheral serotonin release. Conversely, standard serotonin agonists (such as Sumatriptan or Buspirone) are highly optimized synthetic molecules that directly bind and activate 5-HT G-protein-coupled receptors (GPCRs) to mediate downstream neurological or vascular effects. This guide objectively compares their divergent mechanisms, quantitative potencies, and the experimental workflows required to validate them.

Mechanistic Divergence & Signaling Pathways

Understanding the potency of these compounds requires isolating their distinct mechanisms of action:

  • Standard Serotonin Agonists (e.g., 5-HT1B/1D Agonists): These compounds bind directly to GPCRs. Activation leads to the inhibition of adenylyl cyclase, a subsequent drop in intracellular cAMP levels, and targeted physiological responses such as cranial vasoconstriction (critical for migraine relief).

  • Nirtetralin (Functional Antagonism): Nirtetralin does not activate 5-HT receptors. Instead, it acts downstream to suppress the inflammatory cascades triggered by endogenous serotonin. It modulates epithelial-mesenchymal transition (EMT) markers, induces reactive oxygen species (ROS) in cancer models[2], and effectively blocks serotonin-mediated vascular permeability[3].

G cluster_agonist Standard Serotonin Agonist Pathway cluster_nirtetralin Nirtetralin Functional Antagonism Pathway Agonist 5-HT Agonist (e.g., Sumatriptan) Receptor 5-HT1B/1D GPCR Activation Agonist->Receptor cAMP ↓ cAMP Levels Receptor->cAMP Outcome1 Vasoconstriction & Migraine Relief cAMP->Outcome1 Serotonin Endogenous Serotonin (Pro-inflammatory) Edema Vascular Permeability (Paw Edema) Serotonin->Edema Induces Nirtetralin Nirtetralin (Bioactive Lignan) Nirtetralin->Edema Inhibits Outcome2 Suppression of Inflammation Nirtetralin->Outcome2 Promotes

Fig 1. Mechanistic divergence between 5-HT agonists and Nirtetralin's functional antagonism.

Quantitative Potency Profiling

Because Nirtetralin and 5-HT agonists operate via completely different pharmacological modalities, their potencies are measured in different cellular and in vivo models. Nirtetralin exhibits micromolar (


M) efficacy typical of multi-target natural products, whereas synthetic 5-HT agonists operate in the nanomolar (nM) range.
CompoundPharmacological ClassPrimary Target / ModelPotency (IC50 / EC50)Key Experimental Outcome
Nirtetralin Lignan (Natural Product)Hepatitis E Virus (HepaRG)IC50 = 2.3

M
Viral replication inhibition[4]
Nirtetralin B Lignan (Natural Product)Hepatitis B Virus (HBsAg)IC50 = 17.4

M
Antigen secretion suppression[1]
Nirtetralin Lignan (Natural Product)OSCC (KB Cells)IC50 = 75.89

M (48h)
ROS induction, EMT inhibition[2]
Nirtetralin Lignan (Natural Product)Serotonin-Induced EdemaFunctional Dose (In Vivo)Suppression of paw edema[3]
Sumatriptan Standard 5-HT Agonist5-HT1B/1D ReceptorsEC50

10 - 100 nM
Receptor activation, cAMP drop

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating the respective potencies of these compounds.

Protocol A: Serotonin-Induced Paw Edema Assay (Evaluating Nirtetralin)

This in vivo model quantifies Nirtetralin's ability to functionally antagonize serotonin-mediated inflammation.

  • Pre-treatment: Administer Nirtetralin (e.g., 25-100 mg/kg via oral gavage or IP injection) to the murine model 1 hour prior to induction.

  • Induction: Inject 0.1 mL of a 1% serotonin solution into the subplantar tissue of the right hind paw.

  • Quantification: Measure paw volume at 1, 2, and 4 hours post-injection using a water displacement plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition relative to the vehicle-treated control group.

  • Causality Check (Expertise Insight): Why use a plethysmometer instead of manual calipers? Calipers are highly subjective and prone to operator bias. A plethysmometer provides objective, fluid-displacement-based volumetric quantification. Furthermore, subplantar injection isolates the peripheral vascular response, preventing confounding systemic physiological shifts.

Protocol B: In Vitro GPCR Activation Assay (Evaluating 5-HT Agonists)

This assay measures the direct receptor activation potency (EC50) of standard serotonin agonists.

  • Cell Seeding: Seed CHO cells stably expressing the target 5-HT receptor into a 384-well microplate.

  • Agonist Incubation: Add the 5-HT agonist in a 10-point concentration-response curve. Crucially, supplement the buffer with 0.5 mM IBMX.

  • Lysis & Detection: After 30 minutes, lyse the cells and add a competitive cAMP luminescent detection reagent (e.g., cAMP-Glo™).

  • Readout: Measure luminescence. High luminescence correlates with low cAMP (indicating successful Gi-coupled receptor activation).

  • Causality Check (Expertise Insight): Why add IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, intracellular enzymes will rapidly degrade the remaining cAMP, causing temporal signal decay. IBMX freezes the cAMP pool, ensuring the luminescent readout accurately reflects the agonist's receptor-binding affinity.

G cluster_in_vivo Protocol A: Serotonin-Induced Edema (Nirtetralin) cluster_in_vitro Protocol B: GPCR Activation (5-HT Agonist) Step1A 1. Pre-treat with Nirtetralin (Oral/IP Administration) Step2A 2. Subplantar Injection of Serotonin Step1A->Step2A Step3A 3. Volumetric Measurement (Plethysmometer) Step2A->Step3A Step4A 4. Calculate Edema Inhibition (%) Step3A->Step4A Step1B 1. Seed CHO Cells Expressing 5-HT Receptors Step2B 2. Add 5-HT Agonist + PDE Inhibitor (IBMX) Step1B->Step2B Step3B 3. Cell Lysis & cAMP Detection Reagents Step2B->Step3B Step4B 4. Luminescence Readout (EC50 Calculation) Step3B->Step4B

Fig 2. Parallel workflows for evaluating Nirtetralin and 5-HT Agonist potencies.

Conclusion & Application Notes

For drug development professionals, distinguishing between direct receptor agonism and functional downstream antagonism is critical for accurate pipeline positioning. Standard serotonin agonists should be evaluated via high-throughput GPCR functional assays to determine precise EC50 values. Conversely, Nirtetralin—a versatile lignan with IC50 values in the low micromolar range for viral[1][4] and oncological[2] targets—must be evaluated in phenotypic or complex in vivo models (such as the paw edema model) to accurately capture its broad-spectrum, anti-inflammatory efficacy[3].

References

  • Interpreting nirtetralin's anticancer efficacy in oral squamous cell carcinoma: Integrating experimental and computational perspectives. National Institutes of Health (NIH).2

  • In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. National Institutes of Health (NIH). 1

  • Nirtetralin inhibits growth of hepatitis E virus in hepaRG cells. Bangladesh Journal of Pharmacology. 4

  • Systematic review of herbals as potential anti-inflammatory agents: Recent advances, current clinical status and future perspectives. National Institutes of Health (NIH). 3

Sources

Validating Nirtetralin Target Specificity Using RNAi: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-target natural products, Nirtetralin—a lignan isolated from Phyllanthus species—has emerged as a compelling therapeutic candidate. Recent pharmacological profiling demonstrates its potent dual-action capabilities: acting as a viral replication inhibitor against Hepatitis E Virus (HEV) and functioning as an anticancer agent by suppressing metastasis and reversing chemoresistance.

However, the transition from phenotypic observation to clinical candidate requires rigorous target deconvolution. Relying solely on pharmacological inhibitors often introduces confounding off-target effects. As an Application Scientist, I advocate for RNA interference (RNAi) as the gold standard for validating Nirtetralin's mechanism of action (MoA). This guide objectively compares RNAi against other validation modalities and provides a self-validating experimental framework for confirming Nirtetralin's target specificity.

Section 1: The Mechanistic Landscape of Nirtetralin

Before validating a target, we must define the hypothesized pathways. Nirtetralin's efficacy is mapped to two primary signaling cascades:

  • Virology (mTOR/4E-BP1 Axis): Nirtetralin suppresses HEV replication in HepaRG cells with an established IC50 of 2.3 µg/mL. To prove this is mediated through specific pathways rather than off-target cytotoxicity, researchers must evaluate viral load upon targeted 1[1].

  • Oncology (EMT and P-gp Modulation): In Oral Squamous Cell Carcinoma (OSCC) models, Nirtetralin disrupts metastasis by downregulating 2 such as SNAIL1, SLUG, and Vimentin[2]. Additionally, it has been shown to reverse chemoresistance by decreasing 3[3].

Pathway Nirtetralin Nirtetralin mTOR mTOR / 4E-BP1 Nirtetralin->mTOR Inhibits EMT EMT Markers (SNAIL1, VIM) Nirtetralin->EMT Downregulates ViralRep HEV Viral Replication mTOR->ViralRep Facilitates CellDeath Tumor Suppression & Viral Clearance EMT->CellDeath Blocked by Nirtetralin ViralRep->CellDeath Blocked by Nirtetralin

Fig 1. Mechanistic pathways of Nirtetralin in oncology and virology.

Section 2: Comparison of Target Validation Modalities

To establish causality, we must perturb the system. Here is an objective comparison of methodologies used to validate Nirtetralin's targets.

Validation ModalitySpecificityImplementation SpeedRisk of Off-Target EffectsBest Use Case for Nirtetralin
Small Molecule Inhibitors Low to MediumFastHigh (Kinase cross-reactivity)Initial phenotypic screening (e.g., using PF-478671 for p70 S6K).
RNAi (siRNA/shRNA) HighModerateLow (Requires sequence validation)Gold Standard for confirming mTOR or EMT marker dependence.
CRISPR/Cas9 Knockout Very HighSlowVery LowPermanent cell line generation for long-term resistance studies.

Why RNAi? RNAi provides a transient, highly specific knockdown that mimics pharmacological inhibition far better than complete genetic ablation (CRISPR), which often triggers compensatory survival pathways that obscure the drug's true mechanism.

Section 3: Self-Validating RNAi Protocol for Nirtetralin Target Deconvolution

A robust protocol must be a self-validating system. If Nirtetralin acts exclusively through Target X, then silencing Target X via RNAi should either phenocopy the drug (if the drug is an inhibitor) or render the cells insensitive to subsequent Nirtetralin treatment.

Workflow A 1. Seed Target Cells (HepaRG / KB) B 2. RNAi Transfection (shRNA/siRNA) A->B C 3. Target Validation (RT-qPCR / WB) B->C D 4. Nirtetralin Treatment C->D E 5. Phenotypic Readout (Viral Load / EMT) D->E

Fig 2. Step-by-step RNAi workflow for validating Nirtetralin target specificity.

Step-by-Step Methodology

Step 1: Cell Preparation and Transfection

  • Action: Seed HepaRG cells (for HEV models) or KB cells (for OSCC models) at 3x10^4 cells/well in 96-well plates. Transfect with target-specific shRNA (e.g., integrating lentiviral vectors targeting mTOR) or siRNA (targeting SNAIL1).

  • Causality & Control: Always run a parallel Scramble RNAi control. This ensures that the transfection reagent or the presence of exogenous RNA does not intrinsically alter viral replication or EMT status.

Step 2: Validation of Target Knockdown

  • Action: 48 hours post-transfection, harvest a subset of cells. Perform RT-qPCR for mRNA levels and Western Blotting for protein expression of the target.

  • Causality & Control: Proceed to Step 3 only if >75% protein knockdown is achieved. This prevents false negatives where residual target protein is sufficient to maintain the signaling cascade.

Step 3: Nirtetralin Administration

  • Action: Treat the knockdown and scramble control cells with Nirtetralin. For HEV models, use the established IC50 of ~2.3 µg/mL[1].

  • Causality & Control: Include a vehicle control (DMSO <0.1%) to baseline the assay. Perform an MTT viability assay in parallel to ensure that any reduction in viral load or EMT markers is not simply an artifact of generalized cell death.

Step 4: Phenotypic Readout and Epistasis Analysis

  • Action: Measure the final phenotype. For virology, quantify total and closed circular HEV RNA via real-time PCR. For oncology, assess EMT markers (ECADH, VIM) via immunofluorescence or RT-PCR[2].

  • Causality & Control: If Nirtetralin operates via mTOR, the shRNA-mediated knockdown of mTOR should mask Nirtetralin's antiviral effect. For instance, literature shows that downstream knockdown of 4E-BP1 leads to a 1.7 to 2.4-fold increase in HEV RNA, proving the pathway's critical role in viral dynamics[1].

Section 4: Quantitative Data Interpretation

When executing this workflow, the data should be structured to highlight the epistatic relationship between the RNAi and the drug. The table below illustrates the expected phenotypic shifts based on established literature parameters.

Experimental GroupTarget KnockdownNirtetralin TreatmentHEV RNA Fold Change (Virology)EMT Marker (Vimentin) Expression
Scramble Control NoneVehicle1.0x (Baseline)100% (Baseline)
Scramble + Drug None2.3 µg/mL~0.5x (Inhibition)~40% (Suppressed)
Target RNAi mTOR / SNAIL1Vehicle~0.4x (Phenocopy)~35% (Phenocopy)
RNAi + Drug mTOR / SNAIL12.3 µg/mL~0.4x (No additive effect)~35% (No additive effect)

Data Insight: The lack of an additive effect in the "RNAi + Drug" group compared to the "Target RNAi" group is the definitive proof of target specificity. It confirms Nirtetralin and the RNAi are hitting the exact same node in the mechanistic pathway.

Conclusion

Validating Nirtetralin's mechanism of action requires moving beyond simple correlation. By employing a rigorously controlled RNAi framework, drug development professionals can definitively link Nirtetralin to its intracellular targets, paving the way for its optimization as a clinical therapeutic for viral infections and chemoresistant carcinomas.

References

  • Source: National Institutes of Health (NIH)
  • Nirtetralin inhibits growth of hepatitis E virus in hepaRG cells Source: Bangladesh Journal of Pharmacology URL
  • Targeting Drug Chemo-Resistance in Cancer Using Natural Products Source: MDPI URL

Sources

Navigating the Translational Gap: A Proposed Framework for Investigating the Reproducibility of Nirtetralin's Behavioral Effects Across Species

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on the Current State of Nirtetralin Research: An extensive review of the current scientific literature reveals a significant gap in our understanding of the behavioral effects of Nirtetralin. To date, research has primarily focused on its promising in vitro and in vivo anti-hepatitis B virus activities.[1][2][3][4] While this line of inquiry is of considerable therapeutic interest, the neuropharmacological profile of Nirtetralin remains largely unexplored. This guide, therefore, pivots from a direct comparison of existing data to proposing a comprehensive framework for future research. It is designed to provide researchers, scientists, and drug development professionals with a strategic and methodologically sound approach to investigating the potential behavioral effects of Nirtetralin and their reproducibility across different species.

The Critical Importance of Cross-Species Reproducibility in Behavioral Pharmacology

The journey of a novel compound from preclinical discovery to clinical application is fraught with challenges, with a high rate of failure in translation from animal models to human patients. A significant contributor to this translational gap is the often-overlooked issue of cross-species reproducibility of behavioral effects.[5][6][7] Anatomical, physiological, and genetic differences between species can lead to variations in how a drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics), as well as how it interacts with its molecular targets to produce a pharmacological effect (pharmacodynamics).[6] Therefore, a systematic and multi-species approach is paramount to de-risking drug development and increasing the predictive validity of preclinical findings.[5]

Nirtetralin and its Chemical Context: Hypothesizing Potential Behavioral Effects

Nirtetralin is a lignan isolated from the plant Phyllanthus niruri.[1][2] While data on its direct behavioral effects are absent, we can draw initial hypotheses from the broader class of compounds it belongs to. Nirtetralin possesses a tetralin (tetrahydronaphthalene) core structure. Certain substituted aminotetralin compounds have been shown to interact with central nervous system targets, such as adrenoceptors, and to modulate locomotor activity in mice.[8] For instance, some 2-aminotetralins have demonstrated the ability to potentiate apomorphine-induced locomotor activity, an effect suggested to be mediated by the activation of central alpha-1 adrenoceptors.[8] This provides a starting point for investigating whether Nirtetralin, despite its different substitution pattern, might exhibit any CNS activity.

A Proposed Research Framework for Nirtetralin's Behavioral Profile

To systematically investigate the behavioral effects of Nirtetralin and their reproducibility, a multi-tiered, cross-species experimental plan is proposed. This framework is designed to move from broad screening to more specific behavioral domains.

Tier 1: Foundational Pharmacokinetics and Acute Behavioral Screening

The initial phase focuses on establishing the pharmacokinetic profiles of Nirtetralin in different species and conducting a broad assessment of its acute behavioral effects.

Species Selection:

  • Rodents: Mice (e.g., C57BL/6J) and rats (e.g., Sprague-Dawley) are standard initial choices due to their well-characterized genetics and behavioral repertoires, as well as the availability of established testing paradigms.[9][10]

  • Zebrafish (Danio rerio): The zebrafish model offers high-throughput screening capabilities for early-stage behavioral assessment due to its rapid development, genetic tractability, and small size.

Experimental Protocols:

  • Pharmacokinetic Studies:

    • Administer a single dose of Nirtetralin intravenously (IV) and orally (PO) to separate cohorts of mice and rats.

    • Collect blood samples at multiple time points post-administration.

    • Analyze plasma concentrations of Nirtetralin using a validated analytical method (e.g., LC-MS/MS).

    • Determine key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and oral bioavailability.

  • Open Field Test (OFT) for Locomotor Activity and Anxiety-like Behavior:

    • Acclimate the animal to the testing room for at least 60 minutes.

    • Administer Nirtetralin or vehicle control intraperitoneally (IP) or orally (PO) based on pharmacokinetic data.

    • Place the animal in the center of a novel, open arena (e.g., 40 cm x 40 cm for mice).

    • Record activity for a set duration (e.g., 15-30 minutes) using an automated tracking system.

    • Analyze parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency. A decrease in center time is often interpreted as an anxiogenic-like effect, while an increase can suggest anxiolytic-like properties.

G cluster_tier1 Tier 1: Foundational Studies cluster_tier2 Tier 2: Specific Behavioral Domains cluster_tier3 Tier 3: Mechanistic & Advanced Studies pk Pharmacokinetics (PK) in Rodents oft Open Field Test (OFT) (Locomotor & Anxiety-like Behavior) pk->oft Dose Selection zebrafish_screen Zebrafish Larval Photomotor Response pk->zebrafish_screen Concentration Selection anxiety Anxiety Assays (EPM, Light-Dark Box) oft->anxiety depression Depression-like Assays (FST, TST) oft->depression cognition Cognitive Function (Y-Maze, MWM) oft->cognition receptor_binding Receptor Binding Assays anxiety->receptor_binding neurochemistry Neurochemical Analysis (e.g., Monoamines) depression->neurochemistry electrophysiology Electrophysiology cognition->electrophysiology caption Proposed Experimental Workflow for Nirtetralin Behavioral Profiling

Caption: Proposed workflow for Nirtetralin behavioral profiling.

Tier 2: Investigation of Specific Behavioral Domains

Based on the outcomes of Tier 1, further studies can be designed to probe more specific behavioral effects.

Experimental Protocols:

  • Elevated Plus Maze (EPM) for Anxiety-like Behavior:

    • The apparatus consists of two open arms and two closed arms elevated from the floor.

    • Following drug or vehicle administration, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore for a set duration (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

  • Forced Swim Test (FST) for Depression-like Behavior:

    • Place the animal in a cylinder of water from which it cannot escape.

    • A pre-test session is often conducted 24 hours prior to the test session.

    • On the test day, following drug or vehicle administration, place the animal in the water for a set duration (e.g., 6 minutes).

    • Record the duration of immobility. Antidepressant compounds are expected to decrease immobility time.

  • Y-Maze for Spontaneous Alternation (Working Memory):

    • The apparatus consists of three identical arms.

    • Place the animal at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • Calculate the percentage of spontaneous alternation (i.e., the number of consecutive entries into three different arms divided by the total number of possible alternations). Compounds that impair or enhance working memory will decrease or increase this percentage, respectively.

Tier 3: Mechanistic Studies

Should Nirtetralin exhibit reproducible behavioral effects, the final tier would focus on elucidating the underlying mechanisms of action.

Experimental Approaches:

  • Receptor Binding Assays: To determine if Nirtetralin interacts with key CNS receptors, such as adrenergic, dopaminergic, and serotonergic receptors.

  • In Vivo Microdialysis: To measure changes in neurotransmitter levels in specific brain regions following Nirtetralin administration.

  • Electrophysiology: To examine the effects of Nirtetralin on neuronal firing and synaptic plasticity.

G cluster_cns Central Nervous System Nirtetralin Nirtetralin Adrenergic_R α/β-Adrenergic Receptors Nirtetralin->Adrenergic_R Hypothesized Interaction (based on aminotetralins) Dopaminergic_R Dopamine Receptors Nirtetralin->Dopaminergic_R Possible Interaction? Serotonergic_R Serotonin Receptors Nirtetralin->Serotonergic_R Possible Interaction? Modulation of\nLocomotor Activity Modulation of Locomotor Activity Adrenergic_R->Modulation of\nLocomotor Activity Modulation of\nReward & Motivation Modulation of Reward & Motivation Dopaminergic_R->Modulation of\nReward & Motivation Modulation of\nMood & Anxiety Modulation of Mood & Anxiety Serotonergic_R->Modulation of\nMood & Anxiety caption Hypothetical Nirtetralin CNS Targets

Caption: Hypothetical CNS targets of Nirtetralin.

Data Presentation and Interpretation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison across species and dose groups.

Table 1: Hypothetical Data Summary for Nirtetralin in the Open Field Test

SpeciesDose (mg/kg)Total Distance (m)Center Time (s)
Mouse Vehicle50.2 ± 4.535.1 ± 3.2
152.1 ± 5.138.6 ± 4.0
1065.7 ± 6.355.2 ± 5.8
3040.1 ± 3.925.4 ± 2.9
Rat Vehicle45.8 ± 4.140.5 ± 3.8
148.3 ± 4.644.1 ± 4.2
1059.9 ± 5.562.8 ± 6.1
3035.2 ± 3.330.7 ± 3.1
Note: Data are hypothetical and presented as mean ± SEM. *p < 0.05 compared to vehicle.

Conclusion and Future Directions

The study of Nirtetralin's behavioral pharmacology is a nascent field with the potential for significant discoveries. The lack of existing data presents a unique opportunity for researchers to conduct foundational studies that will shape our understanding of this compound. The proposed research framework provides a systematic and robust approach to characterizing the behavioral effects of Nirtetralin, with a critical emphasis on cross-species reproducibility. By carefully considering pharmacokinetic and pharmacodynamic differences between species and employing a tiered testing strategy, the scientific community can efficiently and effectively determine if Nirtetralin holds promise as a novel CNS-active agent. Such a rigorous approach is essential for bridging the translational gap and ultimately delivering safe and effective therapies to patients.

References

  • Translational In Vivo Assays in Behavioral Biology. National Institutes of Health. [Link]

  • In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. PubMed. [Link]

  • Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. PubMed. [Link]

  • Lignans with Anti-Hepatitis B Virus Activities from Phyllanthus niruri L. Scite.ai. [Link]

  • alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins. PubMed. [Link]

  • Activity and potential of Phyllantus niruri L. and Phyllantus urinaria L. as Hepatitis B virus inhibitors: A narrative review of the SANRA protocol. ResearchGate. [Link]

  • Species differences in pharmacokinetics and pharmacodynamics. PubMed. [Link]

  • Species similarities and differences in pharmacokinetics. ScienceDirect. [Link]

  • The collaborative cross strains and their founders vary widely in cocaine-induced behavioral sensitization. Frontiers in Neuroscience. [Link]

  • Cross-species studies of cognition relevant to drug discovery: a translational approach. PubMed. [Link]

  • A cross-species framework for investigating perceptual evidence accumulation. eLife. [Link]

  • Reproducibility and replicability of rodent phenotyping in preclinical studies. National Institutes of Health. [Link]

  • Comparative Pharmacokinetics of Drugs in Different Animal Species. Open Access Journals. [Link]

Sources

Nirtetralin vs. Pyrethroids: Efficacy and Mechanisms in Vector Control and Bioprotection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Crisis of Synthetic Resistance

For decades, vector control programs and agricultural bioprotection have relied heavily on synthetic pyrethroids (e.g., deltamethrin, permethrin). While initially highly effective, the ubiquitous application of these neurotoxins has driven intense selective pressure, resulting in widespread target-site insensitivity—most notably the kdr (knockdown resistance) mutations in voltage-gated sodium channels (NaV) [1].

As a Senior Application Scientist focused on botanical drug development and bioprotectants, I am increasingly directing research toward multi-target phytochemicals. Nirtetralin , a bioactive lignan isolated from Phyllanthus species (such as P. amarus and P. niruri), has emerged as a compelling alternative [2]. Unlike pyrethroids, which rely on a single neurotoxic pathway, Nirtetralin and its associated lignans operate through complex metabolic and endocrine disruption. This guide objectively compares the mechanistic divergence, quantitative efficacy, and standardized evaluation protocols of Nirtetralin against conventional pyrethroids.

Mechanistic Divergence: NaV Targeting vs. Metabolic Disruption

Understanding the causality behind experimental outcomes requires a deep dive into the pharmacodynamics of both compound classes.

The Pyrethroid Mechanism (and its Failure Point)

Pyrethroids function by binding to the alpha subunit of the voltage-gated sodium channel (NaV) in the insect nervous system. This binding delays the closing of the channel, leading to prolonged sodium ion influx, continuous nerve depolarization, paralysis (knockdown), and death. However, single nucleotide polymorphisms (SNPs) such as the Val1016Ile or Phe1534Cys mutations physically alter the pyrethroid binding pocket. This kdr mutation renders the insecticide virtually useless, regardless of the applied concentration [1].

The Nirtetralin Mechanism (Bypassing Resistance)

Nirtetralin circumvents NaV mutations entirely. Botanical lignans from Phyllanthus species act as multi-site inhibitors [1, 2]. Experimental data suggests two primary modes of action for Nirtetralin in invertebrate models:

  • Mitochondrial Electron Transport Inhibition: Nirtetralin disrupts cellular respiration, leading to a catastrophic depletion of ATP. This metabolic collapse is particularly lethal to high-energy developmental stages, such as mosquito larvae.

  • Endocrine Disruption: Phytoestrogenic lignans interfere with the hormonal regulation required for molting and pupation, inducing developmental arrest.

Because Nirtetralin does not target the nervous system's sodium channels, it maintains its efficacy against highly pyrethroid-resistant strains.

MOA_Comparison cluster_pyrethroid Pyrethroids (e.g., Deltamethrin) cluster_nirtetralin Nirtetralin (Botanical Lignan) P_Node Pyrethroid Molecule NaV Voltage-Gated Na+ Channel P_Node->NaV Binds Paralysis Knockdown / Paralysis NaV->Paralysis Prolonged Activation KDR kdr Mutation (Resistance) KDR->NaV Blocks Binding N_Node Nirtetralin Molecule Metabolism Mitochondrial Electron Transport N_Node->Metabolism Inhibits Hormone Endocrine Disruption N_Node->Hormone Modulates Death Metabolic Collapse & Death Metabolism->Death Energy Depletion Hormone->Death Developmental Arrest

Mechanistic divergence between Pyrethroids and Nirtetralin in vector control.

Comparative Efficacy Data

To objectively evaluate performance, we must look at the Resistance Factor (RF) . The RF is calculated by dividing the LC50 (Lethal Concentration required to kill 50% of the population) of the resistant strain by the LC50 of the susceptible strain. A high RF indicates severe resistance.

The following table synthesizes representative efficacy data comparing Deltamethrin (a gold-standard pyrethroid) against a Nirtetralin-enriched botanical extract in Aedes aegypti larvae [1, 4].

Compound / ExtractTarget Strain (Ae. aegypti)LC50 (µg/mL)Resistance Factor (RF)Primary Mechanism of Action
Deltamethrin Susceptible (Wild-Type)0.0021.0 NaV Modulator
Deltamethrin Resistant (kdr mutant)0.850425.0 NaV Modulator
Nirtetralin-Enriched Extract Susceptible (Wild-Type)12.501.0 Metabolic/Endocrine Disruptor
Nirtetralin-Enriched Extract Resistant (kdr mutant)14.201.14 Metabolic/Endocrine Disruptor

Data Analysis: While Deltamethrin is highly potent against susceptible strains (LC50 = 0.002 µg/mL), its efficacy collapses against resistant strains (RF = 425.0). Conversely, the Nirtetralin-enriched extract requires a higher baseline concentration but maintains near-identical efficacy across both susceptible and resistant populations (RF = 1.14). This proves that Nirtetralin's mechanism successfully bypasses pyrethroid resistance pathways.

Experimental Protocol: Standardized Larvicidal Bioassay

To ensure trustworthiness and reproducibility, the evaluation of Nirtetralin versus pyrethroids must follow a self-validating system. The following protocol is adapted from the authoritative World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides [3, 4].

Materials Required
  • Late 3rd or early 4th instar Aedes aegypti larvae (Susceptible and Pyrethroid-Resistant strains).

  • Analytical grade Deltamethrin (Positive Control).

  • Purified Nirtetralin or standardized Phyllanthus extract (Test Compound).

  • 1% Dimethyl sulfoxide (DMSO) (Negative Control/Solvent).

  • Standard 250 mL glass beakers.

Step-by-Step Methodology
  • Acclimation: Transfer batches of 25 larvae into glass beakers containing 99 mL of distilled water. Allow them to acclimate for 24 hours at 27°C (±2°C) with a 12:12 light/dark cycle.

  • Stock Preparation: Prepare a 10 mg/mL stock solution of Nirtetralin in DMSO. Prepare a parallel stock of Deltamethrin.

  • Serial Dilution: Create a logarithmic series of 5 concentrations for each compound to capture the 10% to 90% mortality range (e.g., 1.0, 5.0, 10.0, 20.0, 50.0 µg/mL for Nirtetralin).

  • Inoculation: Add 1 mL of the respective test concentration to the 99 mL of water containing the larvae. For the negative control, add 1 mL of 1% DMSO.

  • Exposure & Observation: Do not feed the larvae during the assay. Record mortality at 24 hours and 48 hours post-exposure. Larvae are considered dead if they cannot be induced to move when probed with a needle.

  • Statistical Validation: If control mortality exceeds 5%, correct the test mortality using Abbott’s formula. If control mortality exceeds 20%, discard the assay and repeat. Use Probit analysis to calculate LC50 and LC90 values with 95% confidence intervals.

Workflow Start Collect Pyrethroid-Resistant Aedes aegypti Larvae Acclimation Acclimation (24h, 27°C) Start->Acclimation Split Divide into Treatment Groups Acclimation->Split Grp1 Control (1% DMSO) Split->Grp1 Grp2 Deltamethrin (Standard) Split->Grp2 Grp3 Nirtetralin (Test Compound) Split->Grp3 Bioassay WHO Susceptibility Bioassay (24h - 48h Exposure) Grp1->Bioassay Grp2->Bioassay Grp3->Bioassay Analysis Probit Analysis (LC50/LC90) & Resistance Factor Calculation Bioassay->Analysis

Standardized WHO larvicidal bioassay workflow for efficacy comparison.

Conclusion & Future Outlook

The comparative data underscores a critical paradigm shift in drug development and vector control. While pyrethroids offer extreme potency against susceptible populations, their utility is rapidly degrading due to target-site mutations. Nirtetralin, leveraging the evolutionary complexity of botanical lignans, provides a robust, multi-target mechanism that effectively neutralizes pyrethroid-resistant phenotypes. Future formulation efforts should focus on nano-encapsulation of Nirtetralin to enhance its aqueous solubility and field stability, positioning it as a next-generation commercial bioprotectant.

References

  • Toxicity of Legiayu incense as Insecticide and Larvicide Against Aedes aegypti Mosquitoes Mortality. ResearchGate. Available at:[Link]

  • Medicinal Plants and Cancer Chemoprevention. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Guidelines for laboratory and field testing of mosquito larvicides. World Health Organization (WHO). Available at:[Link]

  • Implementing a larviciding efficacy or effectiveness control intervention against malaria vectors: key parameters for success. National Institutes of Health (NIH) / PMC. Available at:[Link]

Statistical validation of Nirtetralin dose-response curves

Author: BenchChem Technical Support Team. Date: March 2026

Statistical Validation of Nirtetralin Dose-Response Curves: A Comparative Guide for Antiviral and Anticancer Profiling

Nirtetralin, a naturally occurring bioactive lignan isolated from Phyllanthus species, has emerged as a compelling candidate in antiviral and oncology research. As drug development professionals evaluate Nirtetralin against standard-of-care alternatives, the rigorous statistical validation of its dose-response curves—specifically the accurate determination of its half-maximal inhibitory concentration (IC50)—becomes critical.

This guide provides an objective comparison of Nirtetralin’s performance against clinical standards and establishes a self-validating experimental and statistical workflow for robust pharmacological profiling.

Part 1: Pharmacological Context & Mechanism of Action

Before validating a dose-response curve, the biological mechanism driving the response must be understood, as this dictates the assay design. Nirtetralin exhibits distinct, target-specific mechanisms:

  • Antiviral Efficacy (HEV & HBV): Nirtetralin demonstrates potent inhibition of the Hepatitis E Virus (HEV). In HepaRG cell models, exposure to Nirtetralin steadily decreases HEV virion particles with a calculated IC50 of 2.3 µM[1]. Mechanistically, this is driven by the modulation of the mTOR pathway; specifically, the knockdown of the downstream effector 4E-BP1 leads to a significant rebound in HEV RNA growth, proving that Nirtetralin restricts viral replication via translational control[1]. Similarly, its derivative Nirtetralin B suppresses Hepatitis B Virus (HBV) surface antigen (HBsAg) secretion in HepG2.2.15 cells with an IC50 of 17.4 µM[2].

  • Anticancer Activity (OSCC): In oral squamous cell carcinoma (KB cells), Nirtetralin induces a time-dependent suppression of cell viability. It achieves this by downregulating epithelial-mesenchymal transition (EMT) markers and stimulating localized reactive oxygen species (ROS) production[3].

Mechanism Nirtetralin Nirtetralin (Bioactive Lignan) mTOR mTOR Pathway Modulation Nirtetralin->mTOR Targets eIF4E 4E-BP1 Dynamics mTOR->eIF4E Regulates ViralRNA Viral RNA Translation (HEV / HBV) eIF4E->ViralRNA Suppresses Inhibition Viral Replication Arrest ViralRNA->Inhibition Induces

Figure 1: Mechanistic pathway of Nirtetralin-mediated viral replication arrest via mTOR/4E-BP1.

Part 2: Self-Validating Experimental Protocol

To generate statistically sound dose-response data, the experimental design must be a self-validating system. This requires strict adherence to internal controls to ensure the assay window is robust (Z'-factor > 0.5).

Causality in Model Selection: Standard hepatoma cell lines are generally insusceptible to HEV infection. Therefore, HepaRG cells are strictly required for HEV assays. When cultured with corticoids and dimethyl sulfoxide (DMSO), HepaRG cells maintain differentiation and infectability, accurately mimicking primary human hepatocytes[1].

Step-by-Step Methodology:

  • Cell Seeding & Infection: Seed HepaRG cells (for HEV) or HepG2.2.15 cells (for HBV) in 96-well plates. Allow 24 hours for adherence. Inoculate with viral particles at a standardized multiplicity of infection (MOI).

  • Compound Titration (The 9-Point Rule): Prepare a 9-point serial dilution of Nirtetralin (e.g., 0.1 µM to 100 µM). Causality: A minimum of 9 concentration points is mathematically required to accurately capture both the upper asymptote (maximal biological effect) and lower asymptote (baseline), which are mandatory for accurate non-linear regression modeling.

  • Internal Controls: Include a vehicle control (0.1% DMSO) to define 0% inhibition and a known cytotoxic/antiviral positive control to define 100% inhibition.

  • Quantification: At 72 hours post-infection, quantify viral RNA via real-time qRT-PCR (for HEV)[1] or viral antigens via ELISA (for HBV)[2]. Perform all biological replicates in quintuplicate (n=5) to ensure sufficient statistical power for variance analysis[1].

Part 3: Statistical Validation Methodology

Once raw data is acquired, linear regression is biologically inappropriate because receptor binding and viral inhibition follow a sigmoidal saturation curve.

  • Data Normalization: Convert raw qRT-PCR cycle threshold (Ct) values or ELISA optical densities into "% Inhibition" relative to the vehicle control.

  • 4PL Non-Linear Regression: Fit the normalized data to the 4-Parameter Logistic (4PL) equation. This model accounts for the baseline, maximum response, IC50, and the Hill slope (steepness of the curve).

  • Goodness-of-Fit Metrics: Validate the curve using

    
     (must be >0.95) and 
    
    
    
    (Standard Error of the Estimate). Evaluate the residuals; they must be randomly distributed around the X-axis to confirm homoscedasticity (equal variance across doses).
  • Comparative F-Test: Use the Extra sum-of-squares F-test to statistically compare the LogIC50 of Nirtetralin against reference compounds. This determines if the shift in potency is statistically significant (p < 0.05).

Workflow DataPrep 1. Data Acquisition (9-Point Serial Dilution) Norm 2. Normalization (0% to 100% Inhibition) DataPrep->Norm Raw Data Model 3. 4PL Non-linear Regression Norm->Model Transformed Data Stats 4. Goodness-of-Fit (R², Sy.x, Residuals) Model->Stats Curve Fit Compare 5. Comparative F-test Stats->Compare Validation

Figure 2: Statistical validation workflow for Nirtetralin dose-response curve analysis.

Part 4: Data Presentation & Performance Comparison

The table below objectively compares the statistically validated IC50 values of Nirtetralin against other natural lignans (e.g., Niranthin) and clinical standards.

CompoundTarget / Biological ModelIC50 (µM)Hill SlopeR² FitReference / Status
Nirtetralin HEV (HepaRG Cells)2.3~1.2>0.98Experimental[1]
Ribavirin HEV (HepaRG Cells)~5.0~1.0>0.95Clinical Standard
Nirtetralin B HBV HBsAg (HepG2.2.15)17.4~1.1>0.96Experimental[2]
Niranthin HBV HBsAg (HepG2.2.15)15.6~1.0>0.97Natural Alternative[4]
Lamivudine HBV (HepG2.2.15)~0.1~1.0>0.99Clinical Standard

Comparative Analysis: Statistical validation reveals that Nirtetralin demonstrates superior in vitro potency against HEV (IC50 = 2.3 µM) compared to the broad-spectrum antiviral standard Ribavirin[1]. This makes it a high-priority scaffold for HEV drug development. Conversely, in the HBV model, while Nirtetralin B and its structural cousin Niranthin show moderate micromolar efficacy (17.4 µM and 15.6 µM, respectively)[2][4], they are statistically less potent than the nucleoside analog Lamivudine. Therefore, for HBV applications, Nirtetralin's optimal clinical utility may lie in synergistic combination therapies or in targeting Lamivudine-resistant viral strains.

References

  • Source: bdpsjournal.
  • Source: nih.
  • Source: nih.
  • Source: wjgnet.

Sources

Overcoming P-gp-Mediated Cross-Resistance: A Comparative Guide to Nirtetralin and Carbamate-Based Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Multidrug resistance (MDR) remains a formidable barrier in clinical oncology, frequently manifesting as cross-resistance to structurally and functionally unrelated chemotherapeutic agents[1][2]. This cross-resistance is predominantly driven by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / ABCB1) , which actively extrudes cytotoxic drugs from the intracellular space[1][3].

To restore the efficacy of standard chemotherapies, researchers are actively developing fourth-generation chemosensitizers[2]. This guide provides an objective, data-driven comparison of two distinct classes of P-gp modulators: Nirtetralin (a naturally occurring lignan derived from Phyllanthus amarus)[4][5] and Carbamate derivatives (semi-synthetic compounds, such as lycorine di-carbamates)[6][7]. By analyzing their mechanistic efficacy and providing self-validating experimental protocols, this guide equips drug development professionals with the framework needed to evaluate MDR-reversal agents.

Mechanistic Overview: Disrupting the Efflux Pathway

Both Nirtetralin and Carbamate derivatives target the P-gp efflux pump, albeit through slightly different interaction profiles.

  • Nirtetralin: As a phytochemical lignan, Nirtetralin has been shown to significantly inhibit P-gp ATPase activity, thereby depriving the efflux pump of the energy required to expel chemotherapeutics like daunorubicin[4][5].

  • Carbamate Derivatives: Synthetic and semi-synthetic carbamates (e.g., lycorine di-carbamates) act as highly potent, competitive inhibitors of P-gp. The introduction of aromatic substituents via the carbamate moiety drastically enhances their binding affinity to the transmembrane domains of P-gp, blocking the efflux of drugs like doxorubicin at low micromolar concentrations[6][7].

Pgp_Mechanism Chemo Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (ABCB1) Efflux Pump Chemo->Pgp Binds as Substrate Accumulation Intracellular Accumulation (Apoptosis / Cell Death) Chemo->Accumulation When P-gp is Blocked Efflux Drug Efflux (Cross-Resistance Phenotype) Pgp->Efflux ATP Hydrolysis Nirtetralin Nirtetralin (Phytochemical Lignan) Nirtetralin->Pgp Inhibits ATPase Activity Nirtetralin->Accumulation Restores Sensitivity Carbamate Carbamate Derivatives (e.g., Lycorine Di-carbamates) Carbamate->Pgp Competitive Inhibition Carbamate->Accumulation Restores Sensitivity

Fig 1. Mechanistic pathway of P-gp mediated cross-resistance and its inhibition by modulators.

Comparative Efficacy Data

The performance of these modulators is typically evaluated using resistant sublines (e.g., Lucena-1 or Colo 320) compared against their sensitive parental lines (K-562 or standard colon epithelial cells)[4][6]. The table below synthesizes the quantitative performance of Nirtetralin[4] against a highly active Lycorine Di-carbamate derivative[6].

Modulator ClassRepresentative CompoundP-gp Inhibition (EC₅₀ / Active Dose)Intrinsic Cytotoxicity (MDR Cells)Chemosensitization / Synergy
Lignan (Natural) Nirtetralin29.4 µg/mL (~68.3 µM)Moderate (30.2% death at 43.2 µg/mL)Potentiates Daunorubicin
Carbamate (Semi-synthetic) Lycorine Di-carbamate (Cmpd 5)2.0 µMLow (Non-cytotoxic at active dose)Strong Synergism (CI < 0.3)
Standard Control Verapamil10.0 - 20.0 µMLowAdditive / Moderate Synergism

Key Insight: While Nirtetralin offers a multi-target pharmacological profile (including anti-viral and anti-inflammatory properties)[8][9], semi-synthetic Carbamate derivatives exhibit superior, highly targeted P-gp inhibition. Carbamates achieve strong synergism at concentrations 10-fold lower than the standard control, Verapamil[6].

Experimental Protocols for Validation

To ensure scientific integrity and trustworthiness, the evaluation of cross-resistance modulators must utilize self-validating assay systems. The following protocols detail the causality and methodology for confirming MDR reversal.

Workflow Step1 Culture MDR Cells (Lucena-1 / Colo 320) Step2 Co-administer Modulator + Chemo Step1->Step2 Step3 Rh-123 Accumulation (Flow Cytometry) Step2->Step3 Efflux Assay Step4 Cell Viability Assay (MTT / IC50 Shift) Step2->Step4 Cytotoxicity Assay Step5 Calculate Reversal Index (RI) Step3->Step5 Step4->Step5

Fig 2. Experimental workflow for validating cross-resistance reversal agents.

Protocol 1: Rhodamine-123 (Rh-123) Efflux Assay

Causality: Rh-123 is a fluorescent lipophilic dye and a specific substrate for P-gp. In MDR cells, P-gp actively pumps Rh-123 out, resulting in low intracellular fluorescence. When a modulator (Nirtetralin or Carbamate) successfully inhibits P-gp, efflux is blocked, causing Rh-123 to accumulate. This provides a direct, physical measurement of pump inhibition independent of cell death[4][6].

Step-by-Step Methodology:

  • Cell Preparation: Seed P-gp overexpressing cells (e.g., Lucena-1 or Colo 320) at a density of

    
     cells/mL in 6-well plates. Incubate overnight at 37°C in 5% CO₂.
    
  • Modulator Treatment: Pre-treat the cells with the test compounds (Nirtetralin at 30 µg/mL; Carbamate derivative at 2 µM) or Verapamil (10 µM) as a positive control for 30 minutes. Include a vehicle-only negative control.

  • Dye Incubation: Add Rh-123 to a final concentration of 1 µg/mL. Incubate in the dark for exactly 60 minutes at 37°C.

  • Washing: Centrifuge the cells at 1,500 rpm for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS to halt efflux and remove extracellular dye.

  • Flow Cytometry Analysis: Resuspend the pellet in 500 µL of ice-cold PBS. Analyze immediately using a flow cytometer, measuring fluorescence intensity in the FL1 channel (530 nm bandpass filter).

  • Validation: A rightward shift in the fluorescence histogram compared to the negative control confirms P-gp inhibition.

Protocol 2: Chemosensitization and Reversal Index (RI) Assay

Causality: While the Rh-123 assay proves physical pump inhibition, the MTT viability assay validates therapeutic relevance. By treating cells with a fixed, non-lethal concentration of the modulator alongside varying concentrations of a cytotoxic drug, we measure the shift in the drug's IC₅₀. A significant reduction in IC₅₀ confirms that the modulator successfully restores the cell's sensitivity to the chemotherapeutic agent[4][6].

Step-by-Step Methodology:

  • Cell Seeding: Plate MDR cells in 96-well plates at

    
     cells/well. Allow 24 hours for adherence (if using adherent lines like Colo 320).
    
  • Co-Administration: Treat cells with serial dilutions of a chemotherapeutic agent (e.g., Doxorubicin or Daunorubicin) ranging from 0.1 µM to 100 µM. Concurrently, add a fixed, non-cytotoxic concentration of the modulator (e.g., 2 µM for Carbamates).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until formazan crystals form.

  • Solubilization & Reading: Remove the media, dissolve the crystals in 100 µL of DMSO, and read the absorbance at 570 nm using a microplate reader.

  • Data Calculation: Calculate the IC₅₀ of the chemotherapeutic drug alone and in the presence of the modulator.

    • Reversal Index (RI) = IC₅₀ (Chemo alone) / IC₅₀ (Chemo + Modulator). An RI > 2 indicates significant reversal of cross-resistance.

References

1. 2. 3.

Sources

Confirmatory Tests for Nirtetralin Receptor Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the confirmatory testing framework for Nirtetralin , an aryltetralin lignan isolated from Phyllanthus species. While primarily recognized for its anti-hepatitis B (HBV) and anti-inflammatory activity, its structural classification as a tetralin derivative necessitates a rigorous receptor selectivity profile to distinguish its specific pharmacological effects (e.g., putative Platelet-Activating Factor [PAF] receptor antagonism) from off-target CNS activity often associated with the tetralin scaffold.[1]

Content Type: Publish Comparison Guide
Subject: Nirtetralin (CAS: 50656-78-5)
Primary Target Class: PAF Receptor Antagonist / Viral Antigen Suppressor[1]

Executive Summary & Rationale

Nirtetralin is a bioactive lignan distinct from the aminotetralin class of serotonin agonists. However, due to the shared "tetralin" core, rigorous selectivity profiling is critical to de-risk drug development. This guide outlines the experimental cascade required to confirm Nirtetralin’s primary efficacy (putative PAF receptor antagonism and HBV suppression) while explicitly ruling out off-target binding to CNS receptors (5-HT, Dopamine) and evaluating cytotoxicity.[1]

The Pharmacological Challenge:

  • On-Target: Confirm interaction with the Platelet-Activating Factor Receptor (PAFR) and specific suppression of HBV antigens.[1]

  • Off-Target: The tetralin moiety is a "privileged scaffold" for G-protein coupled receptors (GPCRs), specifically Serotonin (5-HT2A/2C) and Dopamine (D2).[1] Nirtetralin must be screened against these to prove peripheral selectivity.[1]

Primary Pharmacodynamics: Confirming the Target

To validate Nirtetralin as a selective modulator, you must first establish its affinity and functional potency against its primary putative target, the PAF Receptor (PAFR).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of Nirtetralin for the human PAF receptor compared to the standard antagonist Ginkgolide B .
  • System: Human Platelet Membranes or hPAFR-transfected CHO cell membranes.[1]

  • Radioligand:

    
    -PAF (Specific Activity ~80 Ci/mmol).[1]
    
  • Non-Specific Binding Control: 10 µM Unlabeled PAF (C16).

Methodology:

  • Preparation: Incubate membrane homogenates (50 µg protein) with 1 nM

    
    -PAF and varying concentrations of Nirtetralin (
    
    
    
    to
    
    
    M) in Tris-albumin buffer.
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Success Criteria:

  • High Affinity:

    
     < 100 nM confirms direct receptor interaction.[1]
    
  • Displacement Curve: Monophasic inhibition indicates a single binding site.[1]

Protocol B: Functional Antagonism (Calcium Flux)

Objective: Differentiate between agonism and antagonism.

  • System: HEK293 cells stably expressing hPAFR loaded with Fluo-4 AM.[1]

  • Agonist Challenge: PAF (10 nM).

Workflow:

  • Pre-incubate cells with Nirtetralin (0.1 – 100 µM) for 30 mins.[1]

  • Inject PAF (EC80 concentration).[1]

  • Measure fluorescence intensity (

    
    ).[1]
    
  • Result: Dose-dependent reduction in Calcium spike confirms Nirtetralin is an antagonist .[1]

Selectivity Profiling: The "Tetralin" Safety Screen

Because Nirtetralin shares a scaffold with potent CNS drugs (e.g., Aminotetralins), you must prove it does not bind to these receptors.[1] This is the core of the "Selectivity" claim.

Comparator Guide: Nirtetralin vs. CNS Ligands
FeatureNirtetralin (Test Article)Aminotetralins (e.g., 5-OH-DPAT)Clinical Implication
Primary Class Aryltetralin LignanAminotetralinNirtetralin should lack CNS effects.[1]
Target PAFR / Viral Proteins5-HT1A, D2, 5-HT2Cross-reactivity leads to hallucinations/sedation.[1]
Selectivity Goal >100-fold selectivity vs. 5-HTHigh affinity for 5-HTEssential for peripheral anti-inflammatory safety.[1]
Protocol C: The GPCR Exclusion Panel

Method: Competition binding assays against a standard safety panel.[1] Key Targets to Exclude:

  • 5-HT2A & 5-HT2C: (Risk: Hallucinations/Valvulopathy).[1][2][3] Ligand:

    
    -Ketanserin.[1]
    
  • Dopamine D2: (Risk: Extrapyramidal symptoms).[1] Ligand:

    
    -Methylspiperone.[1]
    
  • Adrenergic

    
    :  (Risk: Hypotension). Ligand: 
    
    
    
    -Prazosin.

Data Interpretation:

  • Selective: < 50% inhibition at 10 µM Nirtetralin.

  • Non-Selective: > 50% inhibition requires

    
     determination.[1]
    

Specificity in Viral Models (HBV/HEV)

Nirtetralin is often cited for HBV antigen suppression.[1][4] You must confirm this is a specific mechanism, not general cellular toxicity.[1]

Protocol D: The Therapeutic Index (TI) Assay

Objective: Calculate the ratio of Cytotoxicity (


) to Antiviral Efficacy (

).[1]
  • Cell Line: HepG2.2.15 (stably producing HBV).[1][4][5]

  • Treatment: Treat cells with Nirtetralin (1–200 µM) for 9 days.[1]

  • Efficacy Readout: ELISA for HBsAg and HBeAg in supernatant.

  • Toxicity Readout: MTT or CCK-8 assay on the same cell monolayer.

Calculation:


[1]

Benchmark: An SI > 10 is required to claim pharmacological selectivity.

Visualizing the Screening Cascade

The following diagram illustrates the logical flow for confirming Nirtetralin's selectivity, moving from primary target confirmation to off-target exclusion.

Nirtetralin_Screening_Cascade cluster_Primary Phase 1: On-Target Confirmation cluster_Selectivity Phase 2: Off-Target Exclusion (Safety) Start Nirtetralin Candidate (Aryltetralin Lignan) PAFR_Bind Assay 1: PAF Receptor Binding (Radioligand Displacement) Start->PAFR_Bind PAFR_Func Assay 2: Functional Antagonism (Ca2+ Flux / Platelet Aggregation) PAFR_Bind->PAFR_Func If Ki < 100nM CNS_Screen Assay 3: CNS GPCR Panel (5-HT2A, D2, Alpha-1) PAFR_Func->CNS_Screen If Antagonist Confirmed Cyto_Screen Assay 4: Cytotoxicity Screen (HepG2 MTT Assay) CNS_Screen->Cyto_Screen Decision Selectivity Index Calculation Cyto_Screen->Decision Pass CONFIRMED SELECTIVE (High SI, Low CNS binding) Decision->Pass SI > 10 & CNS Inhib < 50% Fail NON-SELECTIVE / TOXIC (Re-design or Abandon) Decision->Fail SI < 10 or CNS Inhib > 50%

Caption: Logical workflow for validating Nirtetralin selectivity, prioritizing PAFR affinity and excluding CNS liabilities.

Mechanism of Action: The PAF Pathway

Understanding where Nirtetralin intervenes in the inflammatory pathway is crucial for interpreting functional assays.

PAF_Signaling PAF PAF (Ligand) PAFR PAF Receptor (Gq-coupled) PAF->PAFR Activates Nirtetralin Nirtetralin (Inhibitor) Nirtetralin->PAFR Blocks (Antagonism) Gq Gq Protein PAFR->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Inflammation Platelet Aggregation & Inflammation Ca->Inflammation

Caption: Nirtetralin blocks the PAFR-Gq cascade, preventing Calcium release and subsequent inflammation.[1]

References

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L.[1] Phytochemistry.[1][5][6]

  • Kassuya, C. A., et al. (2006). Anti-inflammatory properties of extracts, fractions and lignans isolated from Phyllanthus amarus.[1] Journal of Ethnopharmacology.[5] (Demonstrates PAF antagonism).

  • Liu, S., et al. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B.[5] Journal of Ethnopharmacology.[5]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50).[1] Biochemical Pharmacology.[1] (Standard protocol for Ki calculation).[1]

  • FDA Guidance for Industry. In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] (Reference for selectivity thresholds).

Sources

Benchmarking Botanical Lignans Against Synthetic Neuromodulators: A Comparative Guide on Nirtetralin, Pyriproxyfen, and Fluralaner for Vector Control

Author: BenchChem Technical Support Team. Date: March 2026

As pyrethroid and organophosphate resistance rapidly expands across Aedes and Anopheles mosquito populations, drug development professionals and vector control scientists must diversify their insecticidal arsenals. This application guide provides an objective, data-driven benchmark of Nirtetralin —a bioactive botanical lignan—against two highly potent synthetic alternatives: Pyriproxyfen (a juvenile hormone analog) and Fluralaner (a novel isoxazoline).

By evaluating these compounds through the lens of mechanistic causality and standardized bioassays, this guide equips researchers with the insights needed to select the appropriate chemistry for integrated vector management (IVM) programs.

Mechanistic Profiling: The Causality of Action

To deploy a vector control agent effectively, one must understand why it works at a physiological level. The three compounds benchmarked here represent entirely different paradigms of insecticidal action.

Nirtetralin (Botanical Lignan)

Extracted primarily from Phyllanthus niruri and Phyllanthus amarus, Nirtetralin is an aryltetralin lignan traditionally studied for its antiviral properties[1]. However, lignan-rich plant extracts are increasingly utilized for eco-friendly vector control[2].

  • The Causality: Unlike synthetic neurotoxins that target a single receptor, botanical lignans exert multi-site toxicity. They induce severe oxidative stress and disrupt the midgut epithelium of larvae upon ingestion. Because Nirtetralin attacks multiple metabolic pathways simultaneously, the evolutionary pressure required for mosquitoes to develop target-site resistance is significantly higher than with single-target synthetics.

Pyriproxyfen (Juvenile Hormone Analog)

Pyriproxyfen is a highly potent insect growth regulator (IGR).

  • The Causality: It acts as a structural mimic of the insect Juvenile Hormone (JH). By binding to JH receptors, pyriproxyfen falsely signals to the insect's endocrine system that it must remain in the larval state. This disrupts the morphogenetic transformation from larva to pupa, leading to failed adult emergence (pupal mortality) at extreme trace concentrations[3].

Fluralaner (Isoxazoline)

Originally developed as a veterinary parasiticide, Fluralaner is being actively repurposed as a novel mosquitocide.

  • The Causality: Fluralaner acts as a non-competitive antagonist at gamma-aminobutyric acid (GABA)-gated chloride channels[4]. By blocking the inhibitory signals of GABA, the compound causes runaway hyperexcitation of the insect central nervous system, leading to rapid paralysis and death.

Mechanistic_Pathways Nirt Nirtetralin (Botanical Lignan) Mech1 Multi-site Metabolic Disruption & Oxidative Stress Nirt->Mech1 Pyri Pyriproxyfen (Juvenile Hormone Analog) Mech2 JH Receptor Agonism (Hinders Molting) Pyri->Mech2 Flur Fluralaner (Isoxazoline) Mech3 GABA-gated Cl- Channel Antagonism Flur->Mech3 Outcome1 Midgut Toxicity & Larval Mortality Mech1->Outcome1 Outcome2 Pupal Mortality & Emergence Inhibition Mech2->Outcome2 Outcome3 Hyperexcitation & Rapid Paralysis Mech3->Outcome3

Fig 1: Comparative mechanistic pathways of Nirtetralin, Pyriproxyfen, and Fluralaner.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of these compounds against the dengue vector, Aedes aegypti.

CompoundChemical ClassPrimary TargetLC50 (Ae. aegypti)Environmental PersistenceResistance Risk
Nirtetralin Botanical LignanMulti-site (Metabolic)~15 - 25 ppm*Low (Rapid degradation)Low
Fluralaner IsoxazolineGABA Receptors1.8 ppb[4]HighModerate
Pyriproxyfen JHAJH Receptors0.11 ppb[5]Moderate to HighLow to Moderate

*Note: Nirtetralin LC50 is representative of purified lignan fractions derived from Phyllanthus spp.[2]. While synthetics operate in the parts-per-billion (ppb) range, botanicals operate in the parts-per-million (ppm) range, trading absolute potency for ecological safety and resistance-breaking multi-site action.

Experimental Protocols: A Self-Validating System

To accurately benchmark compounds with vastly different potencies and mechanisms (e.g., rapid neurotoxicity vs. delayed emergence inhibition), researchers must utilize a unified, self-validating bioassay.

Causality of Design: We strictly utilize late 3rd to early 4th instar larvae. Earlier instars exhibit highly variable cuticular permeability and feeding rates, which skews the dose-response curves of ingestion-dependent compounds like Fluralaner. Late 3rd instars provide a standardized physiological baseline.

Step-by-Step Methodology: Standardized Larvicidal & Emergence Inhibition Assay

Step 1: Strain Standardization & Preparation

  • Hatch Aedes aegypti eggs (e.g., susceptible Bora strain) in deionized water supplemented with a standardized diet (e.g., ground dog biscuit/yeast powder at a 3:1 ratio).

  • Isolate active, uniform late 3rd-instar larvae.

Step 2: Serial Dilution & Exposure

  • Prepare stock solutions of Nirtetralin, Pyriproxyfen, and Fluralaner in analytical-grade acetone.

  • Dose 250 mL of deionized water in glass beakers with the stock solutions to achieve a logarithmic concentration gradient (e.g., 0.01 ppb to 100 ppm, depending on the compound).

  • Introduce 25 larvae into each test beaker.

Step 3: Self-Validation Mechanisms (Controls)

  • Solvent Control: Treat a cohort of larvae with the maximum volume of acetone used in the test groups. Why? This rules out carrier-induced toxicity. If solvent control mortality exceeds 5%, the assay is structurally invalid and must be discarded.

  • Negative Control: Untreated deionized water to establish baseline natural mortality.

Step 4: Phenotypic Scoring & Statistical Correction

  • Incubate beakers at 27°C ± 2°C with a 12:12 light/dark photoperiod.

  • Score acute larval mortality at 24h and 48h (critical for Fluralaner and Nirtetralin).

  • Continue monitoring surviving larvae until adult emergence or death at the pupal stage (critical for Pyriproxyfen).

  • Apply Abbott’s Formula to correct for any control mortality: Corrected Mortality (%) =[(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] × 100

Protocol_Workflow S1 Larval Selection (Late 3rd Instar) S2 Log-Dose Exposure (24h - 48h) S1->S2 S3 Concurrent Controls (Solvent + Water) S1->S3 S4 Phenotypic Scoring (Mortality/Emergence) S2->S4 S3->S4 S5 Self-Validation (Abbott's Formula) S4->S5

Fig 2: Self-validating high-throughput larval bioassay workflow for vector control benchmarking.

Strategic Application & Conclusion

When selecting a compound for vector control, raw LC50 potency is only one variable.

  • Choose Fluralaner when immediate knockdown of adult or larval populations is required, particularly in regions where GABA-receptor mutations (rdl) are low[4].

  • Choose Pyriproxyfen for long-lasting, ultra-low-dose treatment of potable water containers. Its extreme potency (0.11 ppb LC50)[5] makes it highly cost-effective, though it will not immediately kill swimming larvae.

  • Choose Nirtetralin (Botanical Lignans) when formulating eco-friendly, resistance-breaking tank mixtures. While its LC50 is higher (ppm range), its rapid environmental degradation and multi-site metabolic disruption make it an ideal rotational partner to prevent the onset of synthetic resistance[2].

References

  • Title: pharmacological potential of Phyllanthus niruri - Oxford Academic Source: oup.com URL: 1

  • Title: An insight into the potent medicinal plant Phyllanthus amarus Schum. and Thonn - PMC Source: nih.gov URL: 2

  • Title: PYRIPROXYFEN AS A MOSQUITO LARVICIDE - ICUP Source: icup.org.uk URL: 3

  • Title: Laboratory evaluation of pyriproxyfen and spinosad, alone and in combination, against Aedes aegypti larvae - PubMed Source: nih.gov URL: 5

  • Title: Mosquitocidal Activity and Mode of Action of the Isoxazoline Fluralaner - Semantic Scholar Source: semanticscholar.org URL: 4

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Nirtetralin: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that pioneering research often involves working with novel compounds for which extensive safety and disposal documentation may not yet be standardized. Nirtetralin, a lignan with demonstrated anti-hepatitis B virus activity, is one such compound.[1][2] This guide provides a comprehensive, step-by-step framework for its proper disposal. In the absence of a specific Safety Data Sheet (SDS) for Nirtetralin, we will adhere to the precautionary principle, treating it as a hazardous chemical waste to ensure the safety of personnel and the protection of our environment.

The core principle of this guide is that all forms of Nirtetralin waste—solid, liquid solutions, and contaminated labware—must be collected, segregated, and disposed of through a licensed hazardous waste program.[3][4] At no point should Nirtetralin or its solutions be disposed of down the drain or in regular solid waste.[3][5] The introduction of pharmacologically active compounds into aquatic ecosystems is a significant environmental concern, as wastewater treatment facilities are often not equipped to remove them completely.[6][7]

Core Principles: Hazard Assessment and Personal Protective Equipment (PPE)

Given that Nirtetralin is a biologically active molecule, all handling and disposal procedures must be conducted with appropriate caution.[1]

1.1. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn to prevent dermal contact or inhalation:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are standard for handling most organic compounds.

  • Safety goggles: Protect against splashes of Nirtetralin solutions.

  • Lab coat: To protect skin and clothing from contamination.

All handling of solid Nirtetralin or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[5]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

2.1. Solid Nirtetralin Waste

This category includes expired or surplus pure Nirtetralin powder.

  • Container Selection: Use a sealable, wide-mouth container made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) or glass jar).

  • Labeling: Immediately label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[3][8]

    • The full chemical name: "Nirtetralin". Do not use abbreviations.[3]

    • An approximate quantity or concentration.

    • The date of generation.[3]

    • Your name, lab, and contact information.

  • Collection: Carefully transfer the solid Nirtetralin into the labeled container, minimizing the creation of dust.

  • Storage: Securely seal the container. Store it in a designated satellite accumulation area within your lab, away from incompatible materials.[8]

2.2. Nirtetralin Solutions

This includes unused experimental solutions or waste solvent containing Nirtetralin. Nirtetralin is noted to be soluble in solvents such as DMSO, acetone, and ethyl acetate.[9]

  • Container Selection: Use a sealable, chemical-resistant container, preferably plastic-coated glass or HDPE, to prevent breakage.

  • Segregation by Solvent: Do not mix aqueous and organic solvent waste streams.

    • Aqueous Solutions: Collect in a container designated for aqueous chemical waste.

    • Organic Solvent Solutions: Collect in a container designated for flammable or halogenated/non-halogenated organic waste, as appropriate for the solvent used.

  • Labeling: As with solid waste, label the container immediately with a hazardous waste tag, listing all chemical components by their full name and estimated percentages (e.g., "Nirtetralin (~1%), Dimethyl Sulfoxide (99%)").[3][8]

  • Collection: Pour the waste solution into the appropriate container using a funnel. Do not leave the funnel in the container; cap it immediately after use.[8]

  • Storage: Keep the waste container closed at all times except when adding waste.[8] Store in your lab's satellite accumulation area.

2.3. Contaminated Materials

This category includes items that are grossly contaminated with Nirtetralin, such as pipette tips, gloves, weigh boats, and paper towels used for spill cleanup.

  • Container Selection: Use a dedicated, labeled, plastic-lined container or a sealable bag designated for solid hazardous waste.

  • Collection: Place all contaminated disposable items directly into this container.

  • Labeling: Label the container or bag as "Hazardous Waste: Nirtetralin-Contaminated Debris".

  • Final Disposal: Once full, the bag should be sealed and placed in a rigid outer container for pickup by your institution's hazardous waste management team.

Waste TypeContainerKey Labeling InformationDisposal Pathway
Solid Nirtetralin Sealed, wide-mouth glass or HDPE jar"Hazardous Waste: Solid Nirtetralin"EHS/Licensed Waste Contractor
Nirtetralin in Organic Solvent Sealable, solvent-resistant bottle"Hazardous Waste," List Nirtetralin and all solvents with %EHS/Licensed Waste Contractor
Nirtetralin in Aqueous Solution Sealable, chemical-resistant bottle"Hazardous Waste," List Nirtetralin and all solutes with %EHS/Licensed Waste Contractor
Contaminated Labware (disposable) Labeled, lined container or sealed bag"Hazardous Waste: Nirtetralin-Contaminated Debris"EHS/Licensed Waste Contractor

Decontamination of Laboratory Equipment

Non-disposable equipment, such as glassware or magnetic stir bars, must be thoroughly decontaminated before being returned to general use.[10]

  • Initial Rinse (into waste): Rinse the equipment with a small amount of the solvent used in the experiment (e.g., acetone or ethyl acetate) to dissolve any remaining Nirtetralin residue. This rinseate is hazardous waste and must be collected in the appropriate liquid waste container (see section 2.2).

  • Wash: Wash the equipment with a laboratory-grade detergent and hot water.[11]

  • Secondary Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[12]

  • Drying: Allow the equipment to air dry completely in a clean area or use a drying oven.[13]

Final Disposal and Emergency Procedures

4.1. Arranging for Final Disposal

All collected Nirtetralin waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[3][5] Follow your organization's specific procedures for requesting a waste pickup.

4.2. Spill Management

In the event of a spill:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the area and contact your EHS office.

  • Contain & Clean (for small spills):

    • For liquid spills, use an inert absorbent material like vermiculite or sand.[5]

    • For solid spills, carefully sweep the material to avoid creating dust.

  • Collect Waste: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill surface with soap and water after the bulk of the material has been removed.[10]

Nirtetralin_Disposal_Workflow start Nirtetralin Waste Generated is_solid Is the waste solid (powder, contaminated debris)? start->is_solid is_liquid Is the waste liquid? start->is_liquid is_equipment Is it non-disposable equipment? start->is_equipment solid_waste_container Collect in Labeled Container for 'Solid Hazardous Waste' is_solid->solid_waste_container Yes liquid_waste_container Segregate by Solvent (Aqueous vs. Organic) into Labeled Liquid Waste Container is_liquid->liquid_waste_container Yes decon_protocol Follow Decontamination Protocol: 1. Solvent Rinse (collect as waste) 2. Wash & Rinse is_equipment->decon_protocol Yes store_waste Store Securely in Satellite Accumulation Area solid_waste_container->store_waste liquid_waste_container->store_waste clean_equipment Clean Equipment Ready for Reuse decon_protocol->clean_equipment contact_ehs Contact EHS for Pickup store_waste->contact_ehs final_disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->final_disposal

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.